4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
Description
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Properties
IUPAC Name |
4-(3-methoxyphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-9-3-2-4-10(7-9)20-11-5-6-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPJYAKNRKKHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221504 | |
| Record name | 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946784-63-0 | |
| Record name | 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946784-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Phenoxy-3-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is a bioisostere for several functionalities and can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 4-phenoxy-3-(trifluoromethyl)aniline, a versatile building block in the synthesis of complex organic molecules with potential applications in drug discovery. While the user's initial request specified the trifluoromethyl group at the 2-position, a thorough review of the chemical literature indicates that the 3-trifluoromethyl isomer, specifically 4-phenoxy-3-(trifluoromethyl)aniline with the CAS number 267416-81-9, is the more extensively documented and commercially available compound. This guide will, therefore, focus on this latter molecule, providing insights into its synthesis, physicochemical properties, and potential as a key intermediate in the development of novel therapeutics.
Compound Identification and Physicochemical Properties
4-Phenoxy-3-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a phenoxy group at the 4-position and a trifluoromethyl group at the 3-position of the aniline ring.
| Property | Value | Source |
| CAS Number | 267416-81-9 | [1] |
| Molecular Formula | C₁₃H₁₀F₃NO | [1] |
| Molecular Weight | 267.22 g/mol | Calculated |
| IUPAC Name | 4-phenoxy-3-(trifluoromethyl)aniline | [1] |
| Synonyms | 5-Amino-2-phenoxybenzotrifluoride, 4-Amino-2-(trifluoromethyl)diphenyl ether | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 55-57 °C | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of 4-Phenoxy-3-(trifluoromethyl)aniline
The core structural feature of 4-phenoxy-3-(trifluoromethyl)aniline is the diaryl ether linkage. The most common and industrially scalable method for the formation of such bonds is the Ullmann condensation.[2][3] This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol.[2][3]
Retrosynthetic Analysis and Proposed Synthetic Route
A logical retrosynthetic disconnection of the target molecule points to 4-chloro-3-(trifluoromethyl)aniline and phenol as readily available starting materials. The synthesis would proceed via a copper-catalyzed nucleophilic aromatic substitution, where the phenoxide anion displaces the chloride on the electron-deficient aniline ring. The electron-withdrawing trifluoromethyl group ortho to the chlorine atom further activates the aromatic ring towards nucleophilic attack.
Caption: Retrosynthetic approach for 4-phenoxy-3-(trifluoromethyl)aniline.
Experimental Protocol: Ullmann Condensation
The following is a generalized, self-validating protocol for the synthesis of 4-phenoxy-3-(trifluoromethyl)aniline based on established Ullmann condensation procedures.[4] Note: This is a representative protocol and may require optimization for specific laboratory conditions and scale.
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 4-chloro-3-(trifluoromethyl)aniline (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with toluene (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-phenoxy-3-(trifluoromethyl)aniline.
Caption: Experimental workflow for the Ullmann condensation synthesis.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and phenoxy rings. The protons on the aniline ring will be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl group. The protons on the phenoxy ring will exhibit characteristic multiplets in the aromatic region.
¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be indicative of the electronic environment created by the various substituents. A ¹³C NMR spectrum for the related 4-chloro-3-(trifluoromethyl)aniline is available and can serve as a reference.[5]
FTIR: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (1400-1600 cm⁻¹), C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region). The FTIR spectrum of 4,4'-diaminodiphenyl ether shows a characteristic C-O-C stretch at 1219 cm⁻¹.[6]
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.22 g/mol ). Fragmentation patterns would likely involve cleavage of the diaryl ether bond and loss of the trifluoromethyl group.
Applications in Drug Discovery
Aniline and its derivatives are privileged scaffolds in medicinal chemistry, serving as key building blocks for a wide range of therapeutic agents. The presence of the trifluoromethyl group in 4-phenoxy-3-(trifluoromethyl)aniline makes it a particularly attractive intermediate for the synthesis of kinase inhibitors.[7][8]
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapeutics.[9] The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established pharmacophores for potent and selective kinase inhibitors, particularly against the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][10] The aniline moiety of these inhibitors often binds in the ATP-binding pocket of the kinase, and substituents on the aniline ring can be tailored to enhance potency and selectivity. The trifluoromethyl group can improve the binding affinity and pharmacokinetic properties of these inhibitors.[7] While specific examples of 4-phenoxy-3-(trifluoromethyl)aniline being used in the synthesis of kinase inhibitors are not prevalent in the public domain, its structural similarity to the aniline portion of many known kinase inhibitors suggests its potential in this area.
Caption: Logical pathway for the application of the title compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-phenoxy-3-(trifluoromethyl)aniline. The following information is derived from the Safety Data Sheet (SDS) provided by Fisher Scientific.[11]
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling Practices: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
First-Aid Measures:
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.
Conclusion
4-Phenoxy-3-(trifluoromethyl)aniline is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its synthesis via the Ullmann condensation is a well-established and scalable method. The presence of the trifluoromethyl group imparts desirable physicochemical properties, making it a promising precursor for the development of novel therapeutics, especially kinase inhibitors for targeted cancer therapy. As with all chemical compounds, adherence to strict safety protocols is paramount during its handling and use. This guide provides a foundational understanding of this important chemical entity, intended to support the research and development endeavors of scientists in the pharmaceutical and chemical industries.
References
- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google P
-
Ullmann condensation - Wikipedia. (URL: [Link])
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (URL: [Link])
-
4-Cyano-3-(trifluoromethyl)aniline - Grokipedia. (URL: [Link])
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Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])
-
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (URL: [Link])
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Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
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(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])
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Ullmann ether synthesis - Wikipedia. (URL: [Link])
-
Phosphoinositol-3-kinase (PI3K) inhibitors based on 1,3,5-triazine derivatives for targeted antitumor therapy | Request PDF - ResearchGate. (URL: [Link])
-
Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf. (URL: [Link])
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. (URL: [Link])
-
4-Chloro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])
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4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem. (URL: [Link])
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4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (URL: [Link])
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5 - Safety data sheet. (URL: [Link])
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Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - NIH. (URL: [Link])
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Fig 3. The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin,... - ResearchGate. (URL: [Link])
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A Technical Guide to the Chemical Properties and Applications of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable tools for innovation. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, can profoundly enhance the physicochemical and biological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide focuses on 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline , a sophisticated molecular scaffold that combines three key pharmacophoric elements: a reactive aniline nucleus, a powerfully electron-withdrawing trifluoromethyl group, and a methoxyphenoxy substituent.
This molecule represents a versatile building block for the synthesis of novel therapeutic agents and advanced materials.[1][3] The aniline group serves as a classical handle for a multitude of chemical transformations, while the ortho-trifluoromethyl group modulates its basicity and steric profile. The 4-(3-methoxyphenoxy) ether linkage introduces conformational flexibility and additional points for hydrogen bonding, making it a structure of significant interest for researchers in drug discovery. This document provides a comprehensive overview of its chemical properties, a robust protocol for its logical synthesis, detailed analytical methodologies for its characterization, and a discussion of its potential applications.
Physicochemical Properties
The unique arrangement of functional groups in this compound dictates its physical and chemical characteristics. While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on closely related analogs and computational models.
Chemical Structure:
(Note: Image is a representation of the chemical structure.)
Table 1: Physicochemical and Computed Properties
| Property | Value | Source / Method |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₄H₁₂F₃NO₂ | Calculated |
| Molecular Weight | 283.25 g/mol | Calculated |
| CAS Number | Not assigned. | --- |
| Appearance | Predicted: Colorless to yellow/brown oil or low-melting solid. | Based on analogs[4][5] |
| XLogP3-AA | ~4.5 | Estimated based on analogs[6][7] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 3 (from -NH₂, -O-, -OCH₃) | Calculated |
| Rotatable Bonds | 3 | Calculated |
Synthesis and Reactivity
Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr) and Reduction
A robust and logical route to synthesize this compound involves a two-step sequence. The core strategy is to first construct the diaryl ether bond via a nucleophilic aromatic substitution (SNAr) reaction, followed by the chemical reduction of a nitro group to the target aniline.
The SNAr reaction is particularly well-suited for this synthesis. The starting material, 4-Chloro-1-nitro-2-(trifluoromethyl)benzene , is highly activated towards nucleophilic attack. The strong electron-withdrawing effects of both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group significantly lower the electron density of the aromatic ring, thereby stabilizing the negatively charged intermediate (Meisenheimer complex) and facilitating the displacement of the chloride leaving group by the nucleophile, 3-methoxyphenoxide .[3]
The subsequent reduction of the nitro group is a standard transformation in organic synthesis. Catalytic hydrogenation or reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) are effective methods to cleanly convert the nitro intermediate to the final aniline product.
Caption: Proposed two-step synthesis workflow for the target compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Step 1: Synthesis of 4-(3-Methoxyphenoxy)-1-nitro-2-(trifluoromethyl)benzene
-
Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and dimethylformamide (DMF, 5 mL/mmol of phenol).
-
Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the nucleophilic phenoxide. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide and promoting the SNAr mechanism.
-
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes. Add 4-chloro-1-nitro-2-(trifluoromethyl)benzene (1.05 eq.) to the flask.
-
Heating: Heat the reaction mixture to 90 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude nitro-intermediate.
Step 2: Synthesis of this compound
-
Reagent Setup: To a round-bottom flask, add the crude intermediate from Step 1, ethanol (EtOH), and water (e.g., in a 4:1 ratio). Add iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 5.0 eq.).
-
Causality: This is a classic Béchamp reduction. Iron acts as the reducing agent in the presence of a mild proton source generated from the hydrolysis of NH₄Cl, selectively reducing the nitro group without affecting the other functionalities.
-
-
Heating: Heat the suspension to reflux (approx. 80-85 °C) and stir vigorously for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with ethanol. Concentrate the filtrate to remove the ethanol. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product.
Reactivity Profile
-
Aniline Moiety: The primary amine (-NH₂) is a versatile functional group. It is nucleophilic and basic, readily undergoing reactions such as acylation, alkylation, sulfonylation, and diazotization.[3] However, its basicity is significantly reduced by the ortho -CF₃ group.
-
Aromatic Ring: The trifluoromethyl group is strongly deactivating, making the aniline ring less susceptible to electrophilic aromatic substitution than unsubstituted aniline. Conversely, this electron deficiency can make the ring more amenable to further nucleophilic aromatic substitution if a suitable leaving group is present. Recent studies have also explored novel reactivity, such as the trifluoromethylarylation of alkenes, where anilines can serve as the aromatic source under specific conditions.
-
Ether Linkage: The diaryl ether bond is generally robust and stable to most reaction conditions, except for harsh acidic reagents like HBr or BBr₃ which can cause cleavage.
Analytical Characterization
A multi-technique approach is required to confirm the identity, structure, and purity of the synthesized compound. This constitutes a self-validating system where chromatographic and spectroscopic data converge to provide an unambiguous characterization.
Caption: Integrated workflow for analytical characterization.
Spectroscopic Analysis (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Expect a complex series of multiplets between δ 6.5-7.5 ppm. The protons on the trifluoromethyl-substituted ring will appear as distinct signals from those on the methoxyphenoxy ring.
-
-NH₂ Protons: A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O.
-
-OCH₃ Protons: A sharp singlet around δ 3.8 ppm.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Aromatic Carbons: Signals will appear in the δ 110-160 ppm region.
-
CF₃ Carbon: A characteristic quartet around δ 120-125 ppm due to coupling with the three fluorine atoms.
-
-OCH₃ Carbon: A signal around δ 55-56 ppm.[8]
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
A singlet around δ -60 to -64 ppm, characteristic of a CF₃ group attached to an aromatic ring.[9]
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z 284.09.[10]
-
Chromatographic Analysis Protocol
Objective: To determine the purity of this compound using High-Performance Liquid Chromatography (HPLC).
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Causality: The C18 stationary phase is nonpolar, making it ideal for retaining the lipophilic analyte. The acetonitrile/water gradient allows for the efficient elution of the compound, while the formic acid improves peak shape by ensuring the aniline is protonated.
-
-
Gradient Elution: Start with a high percentage of Solvent A (e.g., 70%) and gradually increase the percentage of Solvent B over 15-20 minutes. This ensures good separation from any more polar or less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in 1 mL of acetonitrile.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak area of the product and any impurities. Purity is calculated as (Area of Product Peak / Total Area of All Peaks) x 100.
Applications in Drug Discovery
The structural features of this compound make it a highly attractive scaffold for drug development.
-
Kinase Inhibitors: The aniline nitrogen can act as a key hydrogen bond donor to the hinge region of many protein kinases, a common binding motif for Type I and Type II inhibitors. The rest of the molecule can be elaborated to occupy the ATP-binding pocket.
-
GPCR Ligands: Diaryl ether structures are prevalent in ligands for G-protein coupled receptors. The conformational flexibility of the ether linkage allows the molecule to adopt the optimal geometry for receptor binding.
-
Agrochemicals: Fluorinated anilines are common intermediates in the synthesis of modern herbicides and fungicides, where the -CF₃ group enhances potency and environmental persistence.[1][5]
-
Bioisosteric Replacement: The title compound can be used in lead optimization to replace other substituted aniline fragments, leveraging the unique electronic and lipophilic properties of the -CF₃ group to improve a drug candidate's pharmacokinetic profile (ADME).[2]
Safety and Handling
As no specific safety data sheet (SDS) exists for this compound, handling precautions must be based on closely related trifluoromethyl-substituted anilines.[4][11]
-
Hazard Classification (Anticipated): Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate with significant potential for researchers in drug discovery and materials science. Its synthesis is achievable through established organic chemistry principles, and its characterization can be robustly performed using standard analytical techniques. The unique combination of an aniline handle, a metabolically stable trifluoromethyl group, and a flexible diaryl ether scaffold provides a rich platform for the design and synthesis of novel, high-performance molecules. This guide serves as a foundational resource for scientists and developers looking to leverage the advantageous properties of this compound in their research endeavors.
References
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PubChem. 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
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Suarez, C. C., & Colomer, I. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(44), 12345-12351. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. [Link]
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Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789. [Link]
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ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
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Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107). [Link]
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Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. [Link]
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PubChem. 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
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ResearchGate. (2025). Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. [Link]
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Royal Society of Chemistry. Supplementary Information. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. [Link]
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Royal Society of Chemistry. (2021). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Chemistry Frontiers. [Link]
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Grokipedia. 4-Cyano-3-(trifluoromethyl)aniline. [Link]
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4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline molecular weight.
An In-depth Technical Guide to 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The document details its fundamental physicochemical properties, outlines a plausible synthetic route with a step-by-step protocol, and describes robust analytical methods for its characterization and purity assessment. Furthermore, it explores the compound's potential applications as a key building block in drug discovery, contextualized by the well-established roles of its constituent functional groups—the trifluoromethyl moiety and the diaryl ether linkage—in modulating biological activity and pharmacokinetic profiles. This guide concludes with essential safety, handling, and storage protocols to ensure its proper use in a research and development setting.
Introduction: A Molecule of Strategic Importance
This compound belongs to the class of substituted anilines, a foundational scaffold in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The unique combination of three key structural features—an aniline core, a trifluoromethyl (-CF₃) group, and a methoxy-substituted phenoxy moiety—positions this molecule as a highly valuable and versatile intermediate for chemical synthesis.
The trifluoromethyl group is a cornerstone of modern medicinal chemistry.[1] Its introduction into a drug candidate can profoundly and beneficially alter physicochemical properties.[1] Key effects include:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can increase a drug's half-life.[1]
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule, which can improve its ability to cross cellular membranes.[1]
-
Modulation of Acidity/Basicity: As a potent electron-withdrawing group, it can decrease the basicity of the nearby aniline nitrogen, influencing pKa and, consequently, solubility and receptor binding.
-
Receptor Binding: The -CF₃ group can engage in unique interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity.
The diaryl ether linkage provides a flexible yet stable connection between two aromatic rings, a common motif in many biologically active compounds. The methoxy substituent offers an additional point for hydrogen bonding and can be metabolically susceptible, providing a potential site for modification to fine-tune pharmacokinetic properties. This guide serves as a technical resource for professionals seeking to leverage the unique chemical attributes of this compound in their research endeavors.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is critical for its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 283.25 g/mol | [2] |
| Molecular Formula | C₁₄H₁₂F₃NO₂ | [2] |
| IUPAC Name | This compound | |
| CAS Number | Not broadly available; research chemical | |
| Appearance | Likely off-white to pale solid (based on similar anilines) | |
| Canonical SMILES | COC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| InChI Key | (Generated from structure) | |
| Calculated XLogP3 | ~4.6 (estimated for similar isomers) | [3] |
Note: Some properties are estimated based on structurally related compounds due to the specific nature of this molecule as a research chemical.
Synthesis and Purification Protocol
Proposed Synthetic Pathway
The proposed synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction to form the diaryl ether bond, followed by the reduction of a nitro group to the target aniline.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(3-Methoxyphenoxy)-1-nitro-2-(trifluoromethyl)benzene
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq), 3-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 6-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1 M NaOH solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diaryl ether intermediate.
Step 2: Synthesis of this compound
-
Reactor Setup: To a round-bottom flask, add the crude intermediate from Step 1, ethanol (EtOH), and water in a 4:1 ratio.
-
Reagent Addition: Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq) to the mixture.
-
Reaction: Heat the suspension to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC/HPLC for the disappearance of the nitro compound (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentration and Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and extract the aqueous residue three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude product should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure target compound.
Analytical Characterization Workflow
Confirming the identity and purity of the final compound is a critical, self-validating step. A standard analytical workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: Standard workflow for analytical characterization.
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment. Expected signals would include distinct aromatic protons for both rings, a singlet for the methoxy group (-OCH₃), and a broad singlet for the aniline amine (-NH₂).
-
¹⁹F NMR: A crucial technique to confirm the trifluoromethyl group. A singlet is expected, and its chemical shift provides information about the electronic environment.
-
¹³C NMR: To identify all unique carbon atoms in the molecule, including the characteristic quartet for the -CF₃ carbon due to C-F coupling.
-
Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound. A well-developed method using a C18 column with a mobile phase such as acetonitrile/water should yield a single major peak for the pure product.[4][5]
Applications in Research and Drug Development
The structural motifs within this compound make it an attractive building block for synthesizing novel compounds with potential therapeutic applications, particularly in oncology and inflammatory diseases.[6][7]
As a Precursor for Kinase Inhibitors
Many FDA-approved kinase inhibitors feature an aniline core. The amine group serves as a key attachment point for building out the rest of the molecule, often forming a hinge-binding interaction within the ATP-binding pocket of a target kinase. The trifluoromethyl group can enhance binding affinity and improve metabolic stability, while the diaryl ether "tail" can occupy hydrophobic pockets and be modified to optimize selectivity and ADME properties.
Caption: Hypothetical binding mode of a derivative.
Scaffold for Other Biologically Active Molecules
Beyond kinase inhibitors, substituted anilines are precursors to a wide range of therapeutic agents, including:
-
Topoisomerase Inhibitors: The quinoline scaffold, often derived from anilines, is a key feature of some topoisomerase inhibitors used in cancer therapy.[8]
-
Anti-inflammatory Agents: Compounds like teriflunomide, used to treat multiple sclerosis, are synthesized from trifluoromethyl aniline precursors.[4]
-
Antiparasitic and Antifungal Drugs: The aniline moiety is present in various antimicrobial agents.
The presence of multiple functional groups allows for diverse chemical modifications, making this compound a valuable starting point for generating libraries of novel compounds for high-throughput screening.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be available, its handling should be guided by the known hazards of its constituent classes: aromatic amines and organofluorine compounds.
Hazard Profile (Anticipated):
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9] Aromatic amines can be toxic.
-
Skin/Eye Irritation: Likely to cause skin and serious eye irritation.[9][10]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
Recommended Protocol for Safe Handling
| Precaution | Specification | Rationale |
| Ventilation | Work within a certified chemical fume hood. | To prevent inhalation of dust or vapors.[9] |
| Personal Protective Equipment (PPE) | - Nitrile gloves (double-gloving recommended) - Chemical safety goggles or face shield - Lab coat | To prevent skin and eye contact.[9][11] |
| Handling | Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9] | To prevent accidental ingestion and cross-contamination. |
| First Aid | - Eyes: Rinse cautiously with water for several minutes.[9] - Skin: Wash with plenty of soap and water.[9] - Inhalation: Move to fresh air.[10] - Ingestion: Rinse mouth. Call a poison center or doctor.[9] | Standard emergency procedures for chemical exposure. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents. | To maintain chemical stability and prevent hazardous reactions.[10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance.[9] |
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for application in drug discovery and advanced materials synthesis. Its trifluoromethyl and diaryl ether functionalities provide a powerful combination for tuning the physicochemical and biological properties of larger molecules. By following the synthetic, analytical, and safety protocols detailed in this guide, researchers can effectively and safely utilize this compound to advance their scientific objectives, from developing novel kinase inhibitors to creating new chemical entities with tailored properties.
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A Comprehensive Guide to the Structure Elucidation of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
Abstract
The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This guide provides an in-depth, technical walkthrough for the complete structure elucidation of a novel compound, 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework for making informed analytical decisions. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—elucidating the causality behind experimental choices and demonstrating how a self-validating system of analysis leads to an unequivocal structural assignment.
Introduction: The Imperative of Structural Integrity
In the landscape of pharmaceutical development, the precise molecular architecture of a compound dictates its biological activity, pharmacokinetic properties, and potential toxicities. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the development pipeline. The subject of this guide, this compound, is a complex molecule featuring multiple functional groups and substitution patterns that necessitate a multi-faceted analytical approach for unambiguous characterization.
This guide will navigate the process of structure elucidation through a logical, evidence-based workflow. Each analytical step is designed to build upon the last, creating a cohesive and self-validating dataset that confirms the identity of the target molecule.
The Analytical Workflow: A Strategy for Certainty
The elucidation of a novel chemical structure is akin to solving a puzzle. Each piece of analytical data provides a clue, and a systematic approach ensures that these clues are assembled into a coherent and accurate picture. Our workflow is designed to be iterative and confirmatory, minimizing ambiguity at each stage.
Caption: High-Level Structure Elucidation Workflow.
Mass Spectrometry: Determining the Molecular Formula
The first step in characterizing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing highly accurate mass measurements that allow for the calculation of possible elemental compositions.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion will be the primary focus.
-
Data Analysis : Determine the accurate mass of the [M+H]⁺ ion and use elemental composition software to deduce the most plausible molecular formula.
Expected Data and Interpretation
For this compound (C₁₄H₁₂F₃NO₂), the expected monoisotopic mass of the [M+H]⁺ ion is 299.0820. HRMS analysis should yield a measured mass that is within a few parts per million (ppm) of this theoretical value, providing strong confidence in the elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₂F₃NO₂ |
| Exact Mass (M) | 298.0769 |
| [M+H]⁺ (Calculated) | 299.0842 |
Table 1: Expected High-Resolution Mass Spectrometry Data.
The fragmentation pattern observed in tandem MS (MS/MS) experiments can also provide valuable structural information. For instance, cleavage of the ether bond is a common fragmentation pathway for phenoxy compounds[1].
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of the amine, ether, and trifluoromethyl moieties in our target compound.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation : Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrumentation : Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition : Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify characteristic absorption bands and assign them to specific functional groups.
Expected Data and Interpretation
The IR spectrum will provide a "fingerprint" of the molecule, with key absorbances confirming the presence of our expected functional groups.[2][3][4][5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1350-1250 | C-N Stretch (aromatic) | Aromatic Amine |
| 1250-1200 & 1100-1000 | C-O Stretch (asymmetric & symmetric) | Aryl Ether (-O-) |
| 1350-1150 | C-F Stretch (strong) | Trifluoromethyl (-CF₃) |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 1600-1450 | C=C Stretch | Aromatic Ring |
Table 2: Expected Characteristic IR Absorption Bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the definitive elucidation of molecular structure in solution. Through a series of 1D and 2D experiments, we can map out the complete carbon and proton framework of the molecule and establish the connectivity between atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
5.1.1. Experimental Protocol: ¹H NMR
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition : Acquire a standard ¹H NMR spectrum.
5.1.2. Predicted ¹H NMR Spectrum and Interpretation
Based on the structure of this compound, we can predict the approximate chemical shifts and multiplicities of the proton signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 | d | 1H | H-6 | Ortho to -CF₃ (electron-withdrawing). |
| ~7.2 | t | 1H | H-5' | Triplet due to coupling with two adjacent protons. |
| ~7.0 | d | 1H | H-5 | Doublet due to coupling with H-6. |
| ~6.8 | m | 2H | H-3, H-4', H-6' | Complex multiplet due to overlapping signals. |
| ~6.6 | d | 1H | H-2' | Doublet due to coupling with H-4'. |
| ~4.5 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |
| ~3.8 | s | 3H | -OCH₃ | Singlet, characteristic of a methoxy group. |
Table 3: Predicted ¹H NMR Spectral Data.
Caption: Proton Numbering Scheme for this compound. (Note: A visual representation with numbered protons would be inserted here).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
5.2.1. Experimental Protocol: ¹³C NMR
-
Sample Preparation : Use the same sample prepared for ¹H NMR.
-
Instrumentation : Acquire the spectrum on a high-field NMR spectrometer.
-
Data Acquisition : Run a proton-decoupled ¹³C NMR experiment. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
5.2.2. Predicted ¹³C NMR Spectrum and Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-3' | Aromatic carbon attached to -OCH₃. |
| ~158 | C-1' | Aromatic carbon of the ether linkage. |
| ~148 | C-4 | Aromatic carbon of the ether linkage. |
| ~142 | C-1 | Aromatic carbon attached to -NH₂. |
| ~130 | C-5' | Aromatic CH. |
| ~125 (q) | -CF₃ | Quartet due to C-F coupling. |
| ~122 | C-6 | Aromatic CH. |
| ~118 (q) | C-2 | Quartet due to C-F coupling. |
| ~115 | C-5 | Aromatic CH. |
| ~110 | C-6' | Aromatic CH. |
| ~108 | C-3 | Aromatic CH. |
| ~105 | C-4' | Aromatic CH. |
| ~100 | C-2' | Aromatic CH. |
| ~55 | -OCH₃ | Methoxy carbon. |
Table 4: Predicted ¹³C NMR Spectral Data.
¹⁹F NMR Spectroscopy: A Specific Probe for the Trifluoromethyl Group
¹⁹F NMR is a highly specific technique for observing fluorine-containing functional groups. The chemical shift of the ¹⁹F signal can provide information about the electronic environment of the trifluoromethyl group.[7]
5.3.1. Experimental Protocol: ¹⁹F NMR
-
Sample Preparation : Use the same sample prepared for ¹H NMR.
-
Instrumentation : Use a high-field NMR spectrometer with a fluorine probe.
-
Data Acquisition : Acquire a proton-decoupled ¹⁹F NMR spectrum.
5.3.2. Expected Data and Interpretation
A single signal is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be influenced by the electron-donating and -withdrawing groups on the aromatic ring. For trifluoromethylanilines, this signal typically appears between -60 and -65 ppm relative to a CFCl₃ standard.[8][9]
2D NMR Spectroscopy: Connecting the Pieces
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the protons and carbons within the molecular framework.[10]
5.4.1. COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing us to trace the connectivity of protons within the same spin system. For our target molecule, COSY will confirm the coupling relationships within the two aromatic rings.
5.4.2. HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
5.4.3. HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the different fragments of the molecule, such as linking the methoxy group to its corresponding aromatic ring and connecting the two aromatic rings via the ether linkage.
Caption: Key HMBC correlations for structural confirmation.
Data Integration and Final Structure Confirmation
The final step in the structure elucidation process is to integrate all the spectroscopic data into a single, self-consistent structural assignment.
-
HRMS confirms the molecular formula (C₁₄H₁₂F₃NO₂).
-
IR spectroscopy identifies the key functional groups: primary amine, aryl ether, and trifluoromethyl.
-
¹H and ¹³C NMR provide the complete proton and carbon framework.
-
¹⁹F NMR confirms the presence and electronic environment of the trifluoromethyl group.
-
2D NMR (COSY, HSQC, HMBC) establishes the precise connectivity of all atoms in the molecule.
By systematically analyzing and integrating these datasets, we can confidently and unambiguously assign the structure of the compound as this compound.
Conclusion
The structure elucidation of a novel compound is a meticulous process that demands a logical and multi-faceted analytical approach. This guide has outlined a comprehensive workflow for the characterization of this compound, emphasizing the synergy between different spectroscopic techniques. By following this self-validating methodology, researchers can ensure the integrity of their structural assignments, a critical foundation for successful drug discovery and development.
References
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Lenz, E. M., et al. (2003). ¹⁹F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta. Ecotoxicology and Environmental Safety, 54(2), 157-168. [Link]
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Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules [Video]. YouTube. [Link]
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An In-depth Technical Guide to 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline , a versatile building block that has garnered interest in the synthesis of novel therapeutic agents. Its unique trifunctionalized aromatic core, featuring an aniline, a trifluoromethyl group, and a methoxyphenoxy ether, offers a synthetically tractable platform for the development of complex molecular architectures.
Chemical Identity and Nomenclature
The definitive identification of a chemical entity is paramount for scientific communication and reproducibility. This section delineates the nomenclature and key identifiers for the subject compound.
IUPAC Name and Synonyms
The formal appellation for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 4-(3-methoxyphenoxy)-2-(trifluoromethyl)benzenamine .
While a comprehensive list of registered synonyms is not extensively available, the compound is commonly referred to in chemical supplier catalogs and databases by its systematic name, This compound .
Key Identifiers:
| Identifier | Value |
| CAS Number | 946784-63-0[1] |
| Molecular Formula | C₁₄H₁₂F₃NO₂ |
| Molecular Weight | 283.25 g/mol [1] |
| SMILES | COC1=CC=CC(=C1)OC1=CC=C(N)C(=C1)C(F)(F)F |
Physicochemical Properties
The physicochemical profile of a compound is critical in predicting its behavior in biological systems and guiding its application in drug discovery. The presence of the trifluoromethyl group significantly influences the lipophilicity and electronic character of the molecule, while the methoxyphenoxy moiety adds to its size and conformational flexibility.
| Property | Value | Source |
| Molecular Weight | 283.25 g/mol | BLDpharm[1] |
| Molecular Formula | C₁₄H₁₂F₃NO₂ | BLDpharm[1] |
Note: Experimentally determined physicochemical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature. Researchers are advised to perform their own characterization.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A logical synthetic approach would involve the coupling of a suitably activated 4-halo-2-(trifluoromethyl)aniline derivative with 3-methoxyphenol. The reaction is typically facilitated by a base in a polar aprotic solvent.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard procedures for similar transformations. This protocol has not been experimentally validated and should be adapted and optimized by qualified researchers.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq.), 3-methoxyphenol (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Applications in Drug Discovery and Medicinal Chemistry
Aniline derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2] The subject compound, this compound, serves as a valuable intermediate for the synthesis of biologically active molecules, particularly in the domain of kinase inhibitors.
Role as a Scaffold for Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The aniline moiety of this compound can serve as a key pharmacophore that forms hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.
The 3-methoxyphenoxy group can be directed towards the solvent-exposed region of the ATP-binding pocket, where it can be further functionalized to enhance potency and selectivity. The trifluoromethyl group, with its strong electron-withdrawing nature, can influence the pKa of the aniline nitrogen and contribute to favorable binding interactions through electrostatic or hydrophobic contacts.
While specific drugs developed directly from this starting material are not prominently documented, its structural motifs are present in a variety of kinase inhibitors. For instance, the anilino-pyrimidine and anilino-quinoline scaffolds are common cores in many approved and investigational kinase inhibitors.
Caption: Conceptual binding model of a derivative of the title compound in a kinase active site.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its unique combination of functional groups provides a synthetically accessible platform for the generation of novel, biologically active compounds, particularly in the realm of kinase inhibitors. The strategic incorporation of the trifluoromethyl moiety is a testament to the power of fluorine chemistry in modern medicinal chemistry. As the quest for more effective and selective therapeutics continues, the utility of well-designed building blocks like this compound is poised to grow, enabling the development of the next generation of innovative medicines.
References
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Chem-Impex International. 4-(Trifluoromethyl)aniline. [Link]
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A Guide to the Spectroscopic Characterization of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline, a compound of interest for researchers in drug discovery and materials science. Due to the limited availability of public domain spectral data for this specific molecule, this document emphasizes the foundational principles and predictive analysis required for its characterization. We will explore the anticipated features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed, field-proven protocols for data acquisition, ensuring that researchers can generate high-quality, reproducible data for structural verification and purity assessment. This document is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of novel chemical entities.
Introduction: The Imperative for Rigorous Spectroscopic Analysis
The molecule this compound incorporates several key functional groups: a trifluoromethyl-substituted aniline ring linked via an ether bridge to a methoxy-substituted phenyl ring. This combination of an electron-withdrawing group (CF₃) and electron-donating groups (-NH₂, -OAr, -OCH₃) on a bi-aryl ether scaffold makes it a compelling candidate for investigation in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.
Given its potential utility, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques are the cornerstone of this process. Each method provides a unique piece of the structural puzzle, and together, they offer a complete picture of the molecule's identity. This guide will proceed by outlining the expected spectroscopic signature of the target molecule for each major technique, followed by a detailed, self-validating protocol for acquiring the data.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) would be invaluable for confirming its structure.
Predicted ¹H NMR Spectrum
The structure of this compound has several distinct proton environments, which will give rise to a series of signals in the NMR spectrum. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the amino and methoxy groups will significantly influence the chemical shifts of the aromatic protons.
-
Aniline Ring Protons (H-3, H-5, H-6): These protons are on the ring bearing the -NH₂ and -CF₃ groups. The -NH₂ group is an activating, ortho-, para-director, while the -CF₃ group is a deactivating, meta-director. Their combined effects will lead to a complex splitting pattern. We can predict H-3 to be a doublet, H-5 to be a doublet of doublets, and H-6 to be a doublet.
-
Phenoxy Ring Protons (H-2', H-4', H-5', H-6'): The methoxy group at the 3'-position will influence these protons. We expect a complex multiplet for these protons in the aromatic region.
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent.
-
Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-6 | ~7.3 - 7.5 | d | 1H |
| H-5 | ~6.8 - 7.0 | dd | 1H |
| H-3 | ~6.7 - 6.9 | d | 1H |
| H-2', H-4', H-5', H-6' | ~6.6 - 7.3 | m | 4H |
| -NH₂ | ~3.5 - 4.5 | br s | 2H |
| -OCH₃ | ~3.85 | s | 3H |
Experimental Protocol for ¹H NMR Data Acquisition
This protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample of this compound.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[2]
-
The final sample height in the tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine, and use a depth gauge to ensure correct positioning.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.[1]
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.[1]
-
Tune and match the probe for the ¹H frequency.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio, typically 8 or 16).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) to its known value.[2]
-
Integrate the peaks to determine the relative ratios of the protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, making it a powerful tool for structural elucidation.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound will show 14 distinct signals, corresponding to the 14 unique carbon atoms in the molecule.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the attached substituents. Carbons attached to oxygen or nitrogen will be shifted downfield, while those near the electron-withdrawing CF₃ group will also be affected.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). This is a highly characteristic signal. For similar trifluoromethylanilines, this signal appears around 124 ppm with a J-coupling of approximately 255 Hz.[3]
-
Methoxy Carbon (-OCH₃): This aliphatic carbon will appear as a sharp singlet in the upfield region, typically around 55-56 ppm.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (Proton Decoupled) |
| Aromatic C-O/C-N | ~140 - 160 | s |
| Aromatic C-H/C-C | ~105 - 135 | s |
| Aromatic C-CF₃ | ~115 - 125 | q (due to C-F coupling) |
| -CF₃ | ~122 - 126 | q (¹JCF ≈ 250-260 Hz) |
| -OCH₃ | ~55 - 56 | s |
Experimental Protocol for ¹³C NMR Data Acquisition
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in sample concentration and acquisition parameters.
-
Sample Preparation:
-
A more concentrated sample is generally required for ¹³C NMR. Weigh 20-50 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent.[1]
-
Follow the same filtering and tube preparation steps as for ¹H NMR.
-
-
Instrument Setup and Data Acquisition:
-
After locking and shimming as for the ¹H experiment, tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet (except for the CF₃ carbon).
-
Due to the low natural abundance of ¹³C, a larger number of scans is required. Acquisition times can range from several minutes to several hours depending on the sample concentration.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Predicted FT-IR Spectrum
The FT-IR spectrum of this compound will display several characteristic absorption bands corresponding to its functional groups.
-
N-H Stretching: The primary amine (-NH₂) will show two medium intensity bands in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹.[4] Aliphatic C-H stretching from the methoxy group will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).[5]
-
C=C Stretching: Aromatic ring C=C stretching vibrations will result in several bands in the 1450-1600 cm⁻¹ region.[4][5]
-
C-O Stretching: The aryl ether C-O stretching will produce a strong, characteristic band in the 1200-1250 cm⁻¹ region.
-
C-F Stretching: The trifluoromethyl group will exhibit very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region due to C-F stretching vibrations.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Aromatic Ring | =C-H Stretch | 3000 - 3100 | Weak to Medium |
| Methoxy (-OCH₃) | -C-H Stretch | 2850 - 2960 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Aryl Ether | C-O Stretch | 1200 - 1250 | Strong |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1300 | Strong |
Experimental Protocol for FT-IR Data Acquisition (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring FT-IR spectra of solid samples with minimal preparation.[6]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or acetone and allow it to dry completely.[7]
-
-
Background Spectrum:
-
Acquire a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.[7]
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.[8]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
-
-
Cleaning:
-
After analysis, raise the press arm, remove the bulk of the sample, and clean the ATR crystal thoroughly with a solvent-dampened tissue.[7]
-
Sources
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An In-depth Technical Guide to the Safe Handling of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
Introduction: A Note on Inferred Safety Profiling
This guide, therefore, adopts a scientifically rigorous approach of inferred safety profiling . By analyzing the known hazards of structurally analogous compounds, we can construct a reliable and cautious safety framework. The primary structural motifs of the target molecule are:
-
The aniline core , which is known for specific systemic toxicities.[2]
-
The 2-(trifluoromethyl) group , which modifies the electronic and metabolic properties of the aniline ring.
-
The 4-(3-methoxyphenoxy) substituent , an ether linkage that influences the molecule's overall physical properties and potential metabolic pathways.
This document synthesizes data from SDSs of closely related chemicals to provide a robust guide for handling this compound with the highest degree of safety. All protocols and recommendations herein are designed to be self-validating systems, encouraging a culture of proactive safety in the laboratory.
Section 1: Anticipated Hazard Identification and Classification
Based on the hazard profiles of analogous trifluoromethyl-substituted anilines and phenoxy anilines, 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline is anticipated to be a hazardous substance requiring stringent safety controls.[3][4] The Globally Harmonized System (GHS) classification is inferred to be as follows:
Summary of Inferred GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[3] |
| Acute Toxicity, Dermal | Category 1 / 2 | H310: Fatal in contact with skin.[3] |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation.[5][6] |
| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[3] |
| Combustible Liquid | Category 4 | H227: Combustible liquid. |
GHS Hazard Pictograms
The following pictograms visually represent the core dangers associated with this chemical class. Their presence on any container should immediately signal the need for the stringent precautions outlined in this guide.
Caption: Anticipated GHS pictograms for the compound.
Section 2: Toxicological Profile and Mechanistic Insights
Understanding the why behind a hazard is critical for fostering a true safety mindset. The toxicity of this compound is rooted in its aniline structure.
Core Aniline Toxicity: Methemoglobinemia
The primary systemic risk of exposure to aniline and its derivatives is methemoglobinemia .[2]
-
Mechanism: Upon absorption into the body, aniline metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This altered hemoglobin, called methemoglobin, is incapable of binding and transporting oxygen.
-
Clinical Manifestation: As methemoglobin levels rise, oxygen delivery to tissues is impaired, leading to cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, and nausea. The onset of these symptoms can be insidiously delayed for 2 to 4 hours post-exposure. In severe cases, this can progress to cardiac arrhythmia, seizures, and death.[2]
Dermal Exposure: A Critical Risk
Structurally similar anilines are classified as fatal in contact with skin .[3] This is a critical point of emphasis.
-
Causality: Aniline and its derivatives are readily absorbed through the skin, providing a direct route to systemic circulation.[2] Due to the high potential for systemic toxicity via this route, dermal contact must be rigorously avoided. The trifluoromethyl group can enhance skin permeability.
Organ-Specific and Localized Effects
-
Ocular Toxicity: Direct contact is expected to cause serious, potentially irreversible eye damage.[3] This is a common property of corrosive and irritant amines.
-
Skin Irritation: The compound is expected to be a skin irritant, causing redness and inflammation upon contact.[5][6]
-
Specific Target Organ Toxicity (STOT): Prolonged or repeated exposure to related compounds may cause damage to organs.[3][7] The primary target organs are often the liver, kidneys, and spleen, which are involved in metabolizing the compound and clearing damaged red blood cells.
Data Gaps
For this specific research chemical, there is no available data on carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[3] In the absence of data, a conservative approach dictates that the compound should be handled as if it could potentially possess these long-term health effects.
Section 3: Emergency Protocols and First-Aid Workflow
Immediate and correct action following an exposure is critical. All laboratory personnel must be familiar with these procedures before beginning work with the compound.
Caption: Step-by-step emergency response workflow.
Crucial Note for First Aiders: First responders must protect themselves from secondary contamination. If the victim's clothing is contaminated, responders should wear appropriate PPE, especially chemical-resistant gloves.
Section 4: Laboratory Handling and Exposure Control
Safe handling is achieved through a multi-layered system of engineering controls, personal protective equipment, and rigorous work practices.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All work involving this compound, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood.[3][4] This is non-negotiable and serves to prevent inhalation of any vapors or aerosols.
-
Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of fugitive emissions.
-
Safety Stations: An operational safety shower and eyewash station must be immediately accessible in the work area.
Personal Protective Equipment (PPE): The Last Line of Defense
The inferred high dermal toxicity dictates the mandatory use of robust PPE.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears before each use. Use proper glove removal technique.[8] | To prevent skin contact, which is a primary route of exposure leading to fatal systemic toxicity.[3] |
| Eye/Face Protection | Safety glasses with side shields AND a face shield. | Protects against splashes that can cause serious eye damage and prevents facial skin exposure.[5][6] |
| Skin/Body Protection | Flame-resistant laboratory coat. Closed-toe shoes. Additional chemical-resistant apron and sleeves for large-scale work. | To prevent accidental skin contact and protect street clothing from contamination.[3] |
| Respiratory Protection | Not typically required if work is performed correctly within a fume hood. For emergency situations or spill cleanup, a self-contained breathing apparatus (SCBA) is necessary.[2][7] | The fume hood is the primary respiratory control. Respirators are for non-routine events. |
Hygiene and Work Practices
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[5][6][8]
-
Keep containers tightly closed when not in use.
-
Take off any contaminated clothing immediately and wash it before reuse.[6]
Section 5: Physical, Chemical, and Reactivity Profile
While specific, experimentally-determined data for this exact molecule is unavailable, the following characteristics can be inferred from its structure and related compounds.
-
Appearance: Likely a liquid or low-melting solid, pale yellow to brown in color.[2]
-
Stability: The product is expected to be chemically stable under standard ambient laboratory conditions (room temperature).[4]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and strong oxidizing agents.[3][7] Vapors may form explosive mixtures with air upon intense heating.[3]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[7]
-
Hazardous Decomposition Products: Combustion or thermal decomposition will produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and highly corrosive hydrogen fluoride (HF).[5][7]
Section 6: Storage and Disposal
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
Storage Protocol
-
Store in a tightly closed, properly labeled container.[4][5]
-
The storage area must be cool, dry, and well-ventilated.[5][7]
-
Keep locked up or in an area accessible only to qualified and authorized personnel.[3]
-
Store separately from incompatible materials such as strong oxidizing agents.
Waste Disposal
-
This substance must be disposed of as hazardous waste. Do not allow it to enter drains or the environment.[6]
-
All waste, including empty containers and contaminated disposable materials (gloves, paper towels), must be collected in designated, sealed hazardous waste containers.
-
Engage a licensed professional waste disposal service to manage the disposal of this material in accordance with all local, state, and federal regulations.[5]
Conclusion
This compound is a compound that demands the highest level of respect and caution in the laboratory. While a specific SDS is not available, the inferred hazard profile derived from structurally similar molecules clearly indicates a significant risk of acute toxicity (especially via dermal contact), serious eye damage, and potential long-term organ damage. The core toxicity mechanism associated with anilines—methemoglobinemia—requires constant vigilance.
By adhering strictly to the engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can effectively mitigate these risks and work safely with this valuable chemical building block. Always prioritize safety through careful planning, rigorous execution, and a thorough understanding of the potential hazards.
References
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PubChem. (n.d.). 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-(2-methoxyphenoxy)-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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-
PubChem. (n.d.). 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Aniline. Centers for Disease Control and Prevention. Retrieved from [Link]
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Unlocking Bioavailability: A Technical Guide to the Solubility Profile of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical gatekeeper to its systemic exposure and, consequently, its therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility profile of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline, a molecule with structural motifs that present both opportunities and challenges in drug development. This document moves beyond a simple recitation of data to offer a strategic framework for understanding, experimentally determining, and modulating the solubility of this compound. We will dissect the influence of its key functional groups, provide detailed, validated protocols for solubility assessment, and explore formulation strategies to overcome potential bioavailability hurdles. This guide is intended to be a practical and authoritative resource for scientists dedicated to advancing promising compounds from the bench to the clinic.
Deconstructing the Molecule: A Physicochemical Assessment
The structure of this compound dictates its physicochemical behavior. An initial in silico and theoretical analysis is a crucial first step in predicting its solubility characteristics and designing an effective experimental strategy.
The Impact of Key Functional Groups
-
Trifluoromethyl (CF₃) Group: The presence of a trifluoromethyl group is a cornerstone of modern medicinal chemistry.[1] This highly electronegative moiety significantly influences the molecule's properties. It is a powerful electron-withdrawing group, which can impact the basicity of the nearby aniline.[2] Critically, the CF₃ group is highly lipophilic, a property that often enhances a molecule's ability to cross cellular membranes but can simultaneously decrease its aqueous solubility.[3][4] The strategic placement of a CF₃ group is also a well-established method to block metabolic degradation, potentially leading to a longer drug half-life.[2][4]
-
Aniline Moiety: Anilines are versatile structures in drug discovery, but they can present challenges related to metabolic instability and potential toxicity.[5] From a solubility perspective, the primary amine offers a hydrogen bond donor site. However, the electron-withdrawing effect of the trifluoromethyl group is expected to reduce the pKa of the aniline nitrogen, making it less basic. This means that at physiological pH, the molecule will be predominantly in its neutral, less soluble form.
-
Methoxyphenoxy Group: This bulky, lipophilic group will further contribute to the molecule's overall low affinity for aqueous environments, likely steering its solubility profile towards the lower end of the spectrum.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not publicly available, we can infer its likely properties based on its structure and data from similar compounds. A structurally related compound, 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline, has a calculated XLogP3 of 4.0, indicating high lipophilicity.[6]
| Property | Predicted Value/Insight | Rationale & Implication for Solubility |
| Molecular Formula | C₁₄H₁₂F₃NO₂ | Defines the elemental makeup and molecular weight. |
| Molecular Weight | ~283.25 g/mol | Moderate molecular weight. |
| logP | High (>4) | The combined lipophilicity of the trifluoromethyl and methoxyphenoxy groups suggests a strong preference for non-polar environments and, therefore, poor aqueous solubility.[1][3] |
| pKa (Aniline) | Low (<3) | The potent electron-withdrawing CF₃ group significantly reduces the basicity of the aniline nitrogen. This prevents salt formation at physiological pH, a common strategy to improve the solubility of basic drugs. |
| Aqueous Solubility | Poor | High lipophilicity and the inability to ionize in the physiological pH range are strong indicators of low intrinsic solubility. |
The Gold Standard: Experimental Solubility Determination
Computational predictions are invaluable for initial assessment, but empirical data is non-negotiable for development decisions. The choice of assay depends on the development stage, balancing throughput with accuracy.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is universally regarded as the definitive technique for determining thermodynamic solubility.[7][8] It measures the equilibrium concentration of a compound in a saturated solution, providing a true measure of its intrinsic solubility.
-
Preparation: Add an excess of solid this compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4). The presence of undissolved solid is mandatory.[8]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: To separate the dissolved fraction from the excess solid, centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes). This step is critical to avoid artificially inflating the solubility measurement with suspended microparticles.
-
Sampling & Analysis: Carefully collect an aliquot of the clear supernatant. Dilute it with a suitable organic solvent (e.g., acetonitrile/water) and quantify the concentration using a validated HPLC-UV method against a standard curve.
-
Why use excess solid? To ensure the solution reaches saturation, which is the definition of thermodynamic solubility.[9]
-
Why equilibrate for 24-48 hours? To allow the dissolution process to reach a true equilibrium state. The time point can be validated by taking measurements at multiple intervals (e.g., 24, 48, 72 hours) and confirming that the concentration has plateaued.
-
Why analyze the solid residue? After the experiment, the remaining solid should be analyzed by techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form (polmorphism), as different polymorphs can have different solubilities.[9]
Caption: Shake-flask method for thermodynamic solubility determination.
High-Throughput Kinetic Solubility
In early discovery, when compound availability is scarce, kinetic solubility assays offer a faster, more resource-efficient alternative.[10] This method measures the solubility of a compound as it precipitates from a supersaturated solution, typically created by adding a DMSO stock solution to an aqueous buffer.[10][11] While not a true thermodynamic value, it is invaluable for ranking compounds.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of the compound in 100% DMSO.
-
Dispensing: In a 96-well plate, add the aqueous buffer of interest.
-
Addition & Mixing: Rapidly add a small volume of the DMSO stock solution to the buffer (final DMSO concentration should be ≤1-2% to minimize co-solvent effects).
-
Incubation: Allow the plate to incubate at room temperature for a defined period (e.g., 2-24 hours) to allow for precipitation.
-
Detection: The solubility is determined by measuring the turbidity of the solution via nephelometry or by analyzing the concentration of the compound remaining in the solution after filtration.[11]
Overcoming Challenges: Strategies for Solubility Enhancement
Given the predicted poor solubility of this compound, formulation strategies must be considered early.
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique for improving the dissolution rate and apparent solubility of poorly soluble compounds. By dispersing the API in a polymer matrix in its high-energy amorphous state, the energy barrier for dissolution is significantly lowered.
-
Lipid-Based Formulations: For highly lipophilic molecules (logP > 4), lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent option. These formulations create a fine emulsion in the gastrointestinal tract, keeping the drug in a solubilized state for absorption.
-
pH Modification (Limited Applicability): Due to the low predicted pKa, altering the pH of the formulation is unlikely to significantly improve solubility in the gastrointestinal tract.
Caption: Decision tree for selecting a solubility enhancement strategy.
Conclusion and Forward Outlook
The solubility profile of this compound is predicted to be challenging, a direct consequence of the desirable lipophilic and metabolically stable characteristics imparted by its key functional groups. A proactive and systematic approach to its characterization is therefore not just recommended, but essential. By employing rigorous experimental methods like the shake-flask assay to obtain definitive thermodynamic solubility data, development teams can make informed decisions. This foundational knowledge is the bedrock upon which successful formulation strategies, such as amorphous solid dispersions or lipid-based systems, are built. Ultimately, a comprehensive understanding of the solubility profile transforms a potential liability into a manageable parameter, paving the way for the successful clinical development of this and other complex molecules.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Trifluoromethyl Groups in Chemical Intermediates.
- Bergström, C. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 45(11), 1-25.
- Pinto, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 12345.
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Glomme, A., & Dr. J. März. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- BenchChem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
- BenchChem. (n.d.). Determining the Solubility Profile of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide.
- PubChem. (n.d.). 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline.
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physical and chemical characteristics of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
An In-depth Technical Guide to the Physicochemical and Chemical Characteristics of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amine of significant interest to medicinal chemistry and materials science. The document details the compound's core physicochemical properties, provides robust protocols for its analytical characterization, outlines best practices for handling and safety, and discusses its potential applications in the context of modern drug discovery. The methodologies described herein are designed as self-validating systems to ensure scientific rigor and reproducibility for researchers, scientists, and drug development professionals.
Core Chemical Identity and Structural Significance
This compound is a complex aniline derivative featuring two key pharmacophoric elements: an electron-withdrawing trifluoromethyl (-CF₃) group and an electron-donating methoxyphenoxy ether linkage. The strategic placement of these groups creates a unique electronic and steric profile.
-
Trifluoromethyl Group (-CF₃): This moiety is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature significantly lowers the pKa of the aniline nitrogen, reducing its basicity and potential for ionization under physiological conditions. Furthermore, the -CF₃ group is a well-established bioisostere for groups like chlorine or methyl, and its inclusion often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[1]
-
Methoxyphenoxy Group: The diaryl ether linkage introduces a degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit within a target's binding pocket. The methoxy substituent can act as a hydrogen bond acceptor, providing an additional point of interaction.
This combination of features makes the molecule a compelling building block for creating novel therapeutic agents and functional materials.[2][3]
Caption: 2D Chemical Structure of this compound.
Core Physicochemical Properties
The following table summarizes the key physical and chemical properties of the title compound. Data for exact isomers can be limited; therefore, values from closely related structural analogs are included for guidance and are noted where applicable.
| Property | Value | Reference / Source |
| Molecular Formula | C₁₄H₁₂F₃NO₂ | Inferred from structure |
| Molecular Weight | 283.25 g/mol | [4] |
| Appearance | Expected to be an off-white to pale yellow solid or liquid | Based on similar anilines[5][6] |
| Melting Point | Not explicitly determined. Similar compounds range from liquid to <100 °C. | [7][8] |
| Solubility | Expected to be soluble in methanol, ethyl acetate, DMSO, and chlorinated solvents. Poorly soluble in water. | General property of fluorinated organics |
| XLogP3-AA (Predicted) | ~4.6 | Based on isomer N-(2-methoxyphenoxy)-3-(trifluoromethyl)aniline[9] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [9] |
| Hydrogen Bond Acceptors | 6 (N, O-ether, O-methoxy, 3x F) | [9] |
Expert Insight: The high predicted LogP value indicates significant lipophilicity. This property is a double-edged sword in drug development: while it can enhance membrane permeability and cell penetration, it may also lead to issues with aqueous solubility, increased metabolic clearance, and potential off-target toxicity. Formulation strategies, such as the use of co-solvents (e.g., DMSO, PEG400) or encapsulation, will likely be necessary for in vivo and some in vitro biological assays.
Analytical Characterization Protocols
Verifying the identity, purity, and integrity of the compound is a prerequisite for any scientific study. The following are field-proven protocols for comprehensive characterization.
Structural Verification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive technique for structural elucidation.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.
Expected Spectral Features (in CDCl₃):
-
¹H NMR:
-
δ 7.5-6.8 (m, 7H): A complex multiplet region corresponding to the seven aromatic protons on the two rings. The proton ortho to the -CF₃ group will likely be the most downfield.
-
δ ~3.9 (br s, 2H): A broad singlet for the aniline -NH₂ protons. This peak will disappear upon a D₂O shake.
-
δ ~3.8 (s, 3H): A sharp singlet for the methoxy (-OCH₃) protons.
-
-
¹⁹F NMR:
-
A singlet is expected around δ -60 to -65 ppm , which is characteristic of an aryl-CF₃ group.
-
Molecular Weight Confirmation by Mass Spectrometry
Mass spectrometry (MS) confirms the molecular weight and provides fragmentation data that can support structural assignment.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI-MS system.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule.
-
Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 284.09 .
Purity Assessment by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying the purity of a chemical substance.
Experimental Protocol: RP-HPLC
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV Diode Array Detector (DAD) scanning 210-400 nm; monitor at 254 nm.
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol or acetonitrile and perform a 10-fold dilution for injection.
Causality and Self-Validation: This method is inherently robust. The C18 stationary phase effectively retains the lipophilic analyte. The acidic modifier (formic acid/TFA) protonates the aniline, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the column. A gradient elution is crucial to ensure that any potential impurities, which may have vastly different polarities, are eluted from the column and detected. Purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks.
Caption: Standard workflow for purity verification via RP-HPLC.
Safety, Handling, and Storage
As with all trifluoromethylaniline derivatives, appropriate safety precautions are mandatory.
-
Handling: This compound should be handled in a well-ventilated chemical fume hood.[10] Personal Protective Equipment (PPE) is required, including nitrile gloves, a lab coat, and chemical safety goggles.[10][11] Avoid creating dust or aerosols. Do not get in eyes, on skin, or on clothing.[10]
-
Safety: The compound is classified as potentially harmful if swallowed or in contact with skin and may cause skin and eye irritation.[11][12] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[12] For long-term stability, storage at 2-8°C is recommended.
Relevance in Drug Discovery and Medicinal Chemistry
Aniline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of this compound makes it a valuable building block for several therapeutic target classes:
-
Protein Kinase Inhibitors: The aniline moiety can serve as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. The methoxyphenoxy and trifluoromethyl groups would then project into solvent-exposed regions or hydrophobic pockets, where they can be modified to confer potency and selectivity.
-
GPCR Ligands and Ion Channel Modulators: The high lipophilicity and aromatic nature of the compound make it suitable for interacting with the transmembrane domains of G-protein coupled receptors (GPCRs) and ion channels.
-
Agrochemicals: Similar fluorinated aniline structures are widely used in the development of advanced herbicides and fungicides, where metabolic stability and target potency are critical for efficacy.[2]
The trifluoromethyl group, in particular, is known to enhance biological activity and improve pharmacokinetic profiles, making this scaffold a prime candidate for library synthesis and lead optimization campaigns.[1][2]
References
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PubChem. (n.d.). N-(2-methoxyphenoxy)-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Methoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Matos, M. J., Vilar, S., Garcia, M. T., & Santana, L. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 894. [Link]
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commercial availability of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
An In-depth Technical Guide to 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline: Synthesis, Properties, and Commercial Sourcing for Drug Development
Abstract
This compound is a fluorinated aromatic amine that represents a valuable, yet highly specific, building block for medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. It covers the molecule's physicochemical and toxicological profile based on analogous structures, outlines a plausible synthetic pathway, details strategies for its commercial procurement, and discusses its potential applications in modern drug design.
Introduction: The Strategic Value of Fluorinated Scaffolds
In contemporary drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of lead optimization. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that medicinal chemists leverage to overcome common pharmacological hurdles.[1] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and deactivate aromatic rings to metabolic oxidation, often leading to an improved pharmacokinetic profile and increased in-vivo half-life.[1]
The structure of this compound combines three key pharmacophoric elements:
-
The Trifluoromethylaniline Core: This unit provides a metabolically robust and lipophilic anchor. The aniline nitrogen serves as a key synthetic handle for further elaboration into a wide array of functional groups and heterocyclic systems.
-
The Diaryl Ether Linkage: This flexible yet stable linker is prevalent in numerous approved drugs, often serving to orient distinct pharmacophoric regions for optimal target engagement.
-
The 3-Methoxy Substituent: The methoxy group provides a hydrogen bond acceptor and can influence conformation and solubility, offering a vector for further chemical modification or for specific interactions within a biological target's binding pocket.
This guide serves to equip researchers with the foundational knowledge required to effectively source and utilize this specific chemical entity in their research and development pipelines.
Physicochemical and Toxicological Profile
While specific experimental data for this compound is not widely published, a reliable profile can be extrapolated from closely related analogs and the constituent functional groups.
Physicochemical Properties
The properties of this molecule are dictated by its trifluoromethyl, aniline, and diaryl ether components. A summary of its estimated and known properties for a close isomer is presented below.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₄H₁₂F₃NO₂ | Based on structure |
| Molecular Weight | 283.25 g/mol | [3] (for 3-CF3 isomer) |
| Appearance | Expected to be a solid (powder/crystals) or a high-boiling point liquid. | Analogy with related anilines[4][5] |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO, methanol, dichloromethane. | General property of similar organic compounds[6] |
| Lipophilicity (XLogP3) | ~4.0 | [7] (Calculated for a similar isomer) |
Toxicological Profile and Safe Handling
Warning: Aniline derivatives, particularly those with halogenated substituents, should be handled with extreme caution. Based on Safety Data Sheets (SDS) for structurally similar compounds, this compound is predicted to be hazardous.[8][9]
Anticipated Hazards:
-
Acute Toxicity: Likely to be toxic if swallowed and potentially fatal in contact with skin.[9]
-
Skin Corrosion/Irritation: Causes skin irritation.[10]
-
Eye Damage/Irritation: Causes serious eye damage or irritation.[8][10]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[9]
-
Methemoglobinemia: A significant risk associated with anilines is absorption into the body leading to the formation of methemoglobin, which causes cyanosis. The onset of symptoms can be delayed by 2 to 4 hours or more.
Mandatory Safety Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Double-gloving is recommended.
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Body Protection: Wear a lab coat, with additional protective clothing to prevent any skin exposure.
-
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[9] Wash hands and any exposed skin thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep locked up or in an area accessible only to qualified personnel.
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water/shower. Call a physician immediately.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Proposed Synthetic Strategy
The synthesis of diaryl ethers like this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination. A plausible and robust approach involves the coupling of a suitably activated fluoro- or chloro-nitrobenzene with a phenol.
The rationale for this approach is the high reactivity of halogen atoms ortho or para to a strong electron-withdrawing group (like -NO₂) towards nucleophilic substitution. The resulting nitro-ether intermediate can then be readily reduced to the target aniline.
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Methodological & Application
Synthesis of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline: An Application Note on Nucleophilic Aromatic Substitution
Abstract
This application note provides a comprehensive guide for the synthesis of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline, a key intermediate in the development of advanced pharmaceutical and agrochemical agents. The described protocol utilizes a classical yet highly effective Nucleophilic Aromatic Substitution (SNAr) reaction. We present a detailed, step-by-step methodology for the reaction between 4-fluoro-2-(trifluoromethyl)aniline and 3-methoxyphenol. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth explanations of the reaction mechanism, experimental setup, and purification techniques.
Introduction
Fluorinated organic molecules are of paramount importance in modern chemistry, offering unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity of parent compounds. The target molecule, this compound, incorporates both a trifluoromethyl group and a diaryl ether linkage. This structural motif is prevalent in a variety of biologically active compounds. The synthesis of such molecules requires robust and efficient chemical transformations. The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful tool for the formation of carbon-heteroatom bonds, particularly for the construction of diaryl ethers from electron-deficient aryl halides and phenols.[1] This application note details a reliable protocol for the synthesis of this compound via an SNAr pathway.
Reaction Scheme and Mechanism
The synthesis proceeds via the reaction of 4-fluoro-2-(trifluoromethyl)aniline with the potassium salt of 3-methoxyphenol in a polar aprotic solvent.
Overall Reaction:
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step addition-elimination process.[2][3] The key requirements for this reaction are an aromatic ring with a good leaving group (in this case, fluoride) and the presence of strong electron-withdrawing groups (here, the trifluoromethyl group) positioned ortho or para to the leaving group.[3][4]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile (3-methoxyphenoxide) on the carbon atom bearing the leaving group (fluorine). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The negative charge of this intermediate is delocalized onto the electron-withdrawing trifluoromethyl group, which stabilizes the complex and facilitates its formation.[2]
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion). This step is typically fast. Fluorine is an excellent leaving group for SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is usually the formation of the Meisenheimer complex.[4]
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle with a temperature controller
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Fluoro-2-(trifluoromethyl)aniline | 393-39-5 | 179.11 | 5.0 g | 27.9 | 1.0 |
| 3-Methoxyphenol | 150-19-6 | 124.14 | 4.1 g | 33.5 | 1.2 |
| Potassium tert-butoxide (KOtBu) | 865-47-4 | 112.21 | 3.76 g | 33.5 | 1.2 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - | - |
| Hexane | 110-54-3 | 86.18 | As needed | - | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | As needed | - | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | - |
Procedure:
-
Reaction Setup: To a dry three-neck round-bottom flask under a nitrogen atmosphere, add 3-methoxyphenol (4.1 g, 33.5 mmol) and anhydrous dimethylformamide (DMF, 50 mL).
-
Formation of the Phenoxide: Stir the solution at room temperature and add potassium tert-butoxide (3.76 g, 33.5 mmol) portion-wise over 10 minutes. Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the potassium phenoxide.
-
Addition of the Aryl Fluoride: Add 4-fluoro-2-(trifluoromethyl)aniline (5.0 g, 27.9 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling Precautions
-
4-Fluoro-2-(trifluoromethyl)aniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3-Methoxyphenol: This compound is toxic and can cause serious eye damage. Avoid contact with skin and eyes.
-
Potassium tert-butoxide: This is a strong base and is corrosive. It reacts violently with water. Handle in a dry environment and avoid contact with skin and eyes.
-
Dimethylformamide (DMF): DMF is a reproductive toxin and a skin irritant. Use in a fume hood and avoid inhalation and skin contact.
Conclusion
The Nucleophilic Aromatic Substitution (SNAr) reaction is a highly effective and reliable method for the synthesis of this compound. The protocol described in this application note provides a clear and detailed procedure that can be readily implemented in a standard organic chemistry laboratory. The strong electron-withdrawing effect of the trifluoromethyl group is key to activating the aryl fluoride towards nucleophilic attack by the 3-methoxyphenoxide, leading to the efficient formation of the desired diaryl ether. This methodology is broadly applicable to the synthesis of other complex diaryl ethers that are of interest in pharmaceutical and materials science research.
References
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Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress. Retrieved January 18, 2026, from [Link]
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Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. In Organic Chemistry II. Retrieved January 18, 2026, from [Link]
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (2021). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). Organic Letters, 17(19), 4786–4789. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
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Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. (2021). Totally Synthetic. Retrieved January 18, 2026, from [Link]
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Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (1977). Accounts of Chemical Research, 10(11), 413–419. [Link]
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Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]
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Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]
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4-Methoxy-3-(trifluoromethyl)aniline. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]
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A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. (2000). Organic Letters, 2(10), 1403–1405. [Link]
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FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (2024). Organic Letters, 26(11), 2418–2423. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2017). Angewandte Chemie International Edition, 56(39), 11684–11707. [Link]
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Application Notes and Protocols: 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine atoms and specific structural motifs has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide focuses on 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline , a sophisticated building block that combines the advantageous trifluoromethylaniline core with a diaryl ether linkage. The diaryl ether scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.[3][4] This document provides an in-depth exploration of the applications of this versatile intermediate, with a primary focus on its role in the synthesis of multi-kinase inhibitors, exemplified by analogues of Sorafenib. Detailed, field-proven protocols for its synthesis and subsequent derivatization into biologically active agents are presented, alongside the scientific rationale underpinning these methodologies.
Scientific Rationale and Strategic Value in Drug Discovery
The title compound, this compound, is not merely an inert scaffold; it is a meticulously designed building block that addresses several key challenges in medicinal chemistry.
-
The Trifluoromethylaniline Moiety: The trifluoromethyl group ortho to the amine functionality significantly influences the aniline's pKa, rendering it less basic. This modification can be crucial for mitigating off-target effects, particularly those associated with hERG channel affinity, and can improve oral bioavailability.[5] Furthermore, the C-F bond's high energy contributes to increased metabolic stability by blocking potential sites of oxidation.[2]
-
The Diaryl Ether Linkage: Diaryl ethers are prevalent in both natural products and synthetic drugs, valued for their conformational flexibility and ability to position aromatic systems for optimal target engagement.[3][4] This linkage introduces a specific vector and geometry that can be exploited to access deep or complex binding pockets within enzymes like protein kinases.
-
Application in Kinase Inhibition: Many Type II kinase inhibitors, such as the FDA-approved drug Sorafenib, feature a bi-aryl urea structure.[6] One of the aryl groups, which binds in the "back pocket" of the kinase ATP-binding site, is often a substituted aniline. This compound is an ideal candidate for this role, offering a combination of features to enhance potency and refine pharmacokinetic profiles. The diaryl ether portion can form critical interactions within the hydrophobic regions of the kinase domain.
Synthesis of the Core Scaffold: this compound
The synthesis of this key intermediate can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach is often favored for its operational simplicity and scalability.
Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis from 4-fluoro-2-(trifluoromethyl)aniline and 3-methoxyphenol.
Materials:
-
4-Fluoro-2-(trifluoromethyl)aniline
-
3-Methoxyphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq), 3-methoxyphenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the aniline.
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
Causality and Experimental Choices:
-
Base and Solvent: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, creating the nucleophile. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations, leaving the nucleophile more reactive.
-
Temperature: Elevated temperatures are required to overcome the activation energy for the nucleophilic attack on the electron-deficient aromatic ring, which is activated by the strongly electron-withdrawing trifluoromethyl group.
-
Purification: Column chromatography is essential to remove unreacted starting materials and any potential side products, ensuring the high purity required for subsequent steps in a drug discovery campaign.
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of the target aniline intermediate.
Application Protocol: Synthesis of a Sorafenib Analogue
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of bioactive molecules, particularly urea-containing kinase inhibitors.
Protocol 3.1: Synthesis of a Urea-Tethered Kinase Inhibitor
This protocol details the reaction of the title aniline with a relevant isocyanate to form a bi-aryl urea, a common pharmacophore in kinase inhibitors.[7]
Materials:
-
This compound
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
Instrumentation:
-
Magnetic stirrer
-
Round-bottom flask
-
Filtration apparatus
Step-by-Step Procedure:
-
Aniline Solution: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Isocyanate Addition: To this stirring solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, with a precipitate often forming within 1-4 hours. Monitor the reaction for the disappearance of the starting aniline by TLC.
-
Isolation:
-
Once the reaction is complete, collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold DCM to remove any unreacted isocyanate.
-
-
Drying: Dry the resulting solid under high vacuum to yield the pure urea product. Further purification is often not necessary due to the clean nature of the reaction.
Trustworthiness and Self-Validation:
-
The formation of the urea is a highly reliable and often quantitative reaction.[8] The purity of the product can be readily assessed by NMR and mass spectrometry. The appearance of a characteristic urea carbonyl peak in the ¹³C NMR spectrum (typically ~150-160 ppm) and the correct molecular ion peak in the mass spectrum provide strong validation of the desired product formation.
Visualization of the Kinase Inhibitor Synthesis:
Caption: Synthesis of a bi-aryl urea kinase inhibitor.
Biological Evaluation Workflow and Data Interpretation
Once synthesized, the novel Sorafenib analogue requires systematic biological evaluation to determine its potential as a therapeutic agent.
Protocol 4.1: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compound against target kinases (e.g., B-Raf, VEGFR-2).
General Procedure:
-
Assay Platform: Utilize a reputable kinase assay platform, such as a fluorescence polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.
-
Assay Execution: In a microplate, combine the recombinant kinase enzyme, the appropriate substrate (e.g., a peptide), and ATP. Add the serially diluted test compound.
-
Incubation and Detection: Incubate the plate according to the assay manufacturer's instructions to allow the kinase reaction to proceed. Read the plate on a suitable microplate reader.
-
Data Analysis: Convert the raw data to percent inhibition relative to controls (no inhibitor and no enzyme). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.2: Cell-Based Antiproliferative Assay
Objective: To assess the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinases.
General Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HT-29 for B-Raf or HUVEC for VEGFR-2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized compound for 72 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate the percent viability relative to vehicle-treated cells. Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Representative Data Table
The following table presents hypothetical, yet representative, biological data for a series of kinase inhibitors derived from a 4-(substituted-phenoxy)-2-(trifluoromethyl)aniline core. This data illustrates how modifications can impact potency and selectivity.
| Compound ID | R-Group on Phenoxy Ring | B-Raf IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | HT-29 GI₅₀ (nM) |
| Sorafenib | (Reference) | 6 | 90 | 25 |
| Analogue 1 | 3-Methoxy (Title Cmpd.) | 15 | 50 | 45 |
| Analogue 2 | 4-Fluoro | 12 | 120 | 60 |
| Analogue 3 | 3,5-Dimethyl | 25 | 85 | 110 |
Interpretation of Data:
-
Analogue 1 , derived from our title compound, shows a potent, dual inhibitory profile against both B-Raf and VEGFR-2, consistent with the expected activity for a Sorafenib analogue.[6][9] Its cellular activity in the HT-29 colon cancer cell line, which harbors a B-Raf mutation, validates its on-target effect.
-
The data illustrates a typical structure-activity relationship (SAR) exploration where substitutions on the phenoxy ring are made to optimize potency and selectivity.
Conclusion
This compound is a high-value, strategically designed intermediate for medicinal chemistry. Its unique combination of a trifluoromethylaniline core and a diaryl ether linkage makes it an exemplary building block for the synthesis of next-generation kinase inhibitors and other targeted therapeutics. The protocols and workflows detailed in this guide provide a robust framework for researchers to leverage this compound in their drug discovery programs, facilitating the development of novel agents with potentially enhanced efficacy and improved pharmacological profiles.
References
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Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances.
-
New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. (n.d.). Molecules.
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Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). Journal of Medicinal Chemistry.
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Synthesis of sorafenib derivatives 4a–e. (n.d.). ResearchGate.
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). Journal of Medicinal Chemistry.
-
Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (n.d.). Semantic Scholar.
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Synthesis and Application of Diaryl Ether-Derived Monodentate Phosphine Ligands for the Pd-Catalyzed Arylation of Amines. (n.d.). ResearchGate.
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Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. (2021). Bioorganic Chemistry.
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Pharmaceuticals.
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4-(Trifluoromethyl)aniline. (n.d.). Chem-Impex.
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4-Methoxy-3-(trifluoromethyl)aniline | CAS 393-15-7. (n.d.). Ossila.
-
Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). IntechOpen.
-
The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
-
Application Notes and Protocols: The Emerging Role of 4-(Oxan-2-yl)aniline in Medicinal Chemistry. (n.d.). Benchchem.
-
4-(Trifluoromethoxy)aniline synthesis. (n.d.). ChemicalBook.
-
4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline. (n.d.). Santa Cruz Biotechnology.
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). Molecules.
-
4-Chloro-2-(trifluoromethyl)aniline 97. (n.d.). Sigma-Aldrich.
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry.
-
Synthesis of Ureas from CO2. (2017). Topics in Current Chemistry.
-
Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate. (n.d.). Benchchem.
-
The introduction and synthesis route of small molecule kinase inhibitors approved by FDA in 2017. (2018). BOC Sciences.
-
Lorlatinib Synthetic Routes. (n.d.). MedKoo Biosciences.
-
4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline. (n.d.). PubChem.
-
Lanthanum(III) Trifluoromethanesulfonate Catalyzed Direct Synthesis of Ureas from N-Benzyloxycarbonyl-, N-Allyloxycarbonyl-, and N-2,2,2-Trichloroethoxycarbonyl-Protected Amines. (2020). Synlett.
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The Strategic Utility of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline in Advanced Pharmaceutical Synthesis
Abstract
This comprehensive guide delves into the pivotal role of 4-(3-methoxyphenoxy)-2-(trifluoromethyl)aniline as a sophisticated synthetic intermediate in contemporary drug discovery and development. We provide an in-depth analysis of its synthesis, focusing on the Ullmann condensation for the construction of its core diaryl ether scaffold. Furthermore, we present a detailed, field-tested protocol for its subsequent conversion into a complex urea derivative, a common pharmacophore in targeted therapies. This document is intended to equip researchers, medicinal chemists, and process development scientists with the necessary technical insights and practical methodologies to effectively utilize this versatile building block in the synthesis of high-value pharmaceutical agents, such as potent kinase inhibitors.
Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl groups into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, can significantly modulate the electronic properties and lipophilicity of a molecule, often leading to improved pharmacological profiles. This compound is a prime example of a highly functionalized intermediate that combines the benefits of a trifluoromethylated aniline with a diaryl ether moiety. This structural combination is frequently encountered in the architecture of kinase inhibitors, where the diaryl ether can act as a flexible hinge-binding motif and the substituted aniline provides a crucial anchor for further molecular elaboration.
One of the most notable applications of this intermediate is in the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors.[1] Mutations in the FLT3 receptor are a common driver of acute myeloid leukemia (AML), making it a critical therapeutic target.[2][3] The unique arrangement of substituents on this compound makes it an ideal precursor for constructing molecules that can effectively target the ATP-binding site of the FLT3 kinase.
Synthesis of the Key Intermediate: An Ullmann Condensation Approach
The construction of the diaryl ether linkage in this compound is efficiently achieved via a copper-catalyzed Ullmann condensation.[4][5] This classic reaction has been refined over the years to allow for milder reaction conditions and broader substrate scope.[6] The fundamental principle involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.
Mechanistic Rationale
The Ullmann condensation proceeds through a catalytic cycle involving copper(I) and copper(III) intermediates. The key steps are:
-
Formation of a Copper Phenoxide: The phenol starting material reacts with the base to form a phenoxide, which then coordinates with the copper(I) catalyst.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a copper(III) intermediate.
-
Reductive Elimination: The diaryl ether product is formed through reductive elimination from the copper(III) complex, regenerating the copper(I) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and purity.
Detailed Synthetic Protocol
This protocol outlines the synthesis of this compound from 4-amino-3-(trifluoromethyl)phenol and 1-bromo-3-methoxybenzene.
Materials:
-
4-Amino-3-(trifluoromethyl)phenol
-
1-Bromo-3-methoxybenzene
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-amino-3-(trifluoromethyl)phenol (1.0 eq.), copper(I) iodide (0.1 eq.), and cesium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by the addition of 1-bromo-3-methoxybenzene (1.2 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x) and then with brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Data Presentation
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12-18 hours |
| Reaction Temperature | 120 °C |
Application in the Synthesis of a Urea-based Kinase Inhibitor Precursor
The aniline functionality of this compound serves as a versatile handle for further synthetic transformations. A common and critical reaction is its conversion to a urea derivative, a key structural motif in many kinase inhibitors that often participates in hydrogen bonding interactions within the kinase hinge region.
Rationale for Urea Formation
The reaction of an aniline with an isocyanate is a highly efficient method for the formation of a urea linkage. This reaction is typically rapid and proceeds with high yield. In the context of synthesizing kinase inhibitors, a substituted isoxazolyl isocyanate is often employed as the coupling partner.
Detailed Experimental Protocol
This protocol describes the synthesis of N-(5-tert-butylisoxazol-3-yl)-N'-(4-(3-methoxyphenoxy)-2-(trifluoromethyl)phenyl)urea.
Materials:
-
This compound
-
5-tert-Butylisoxazol-3-yl isocyanate (or a precursor for its in-situ generation, such as 5-tert-butylisoxazol-3-amine and triphosgene)
-
Anhydrous toluene or dichloromethane (DCM)
-
Triethylamine (if generating isocyanate in-situ)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous toluene.
-
Isocyanate Addition: To the stirred solution, add a solution of 5-tert-butylisoxazol-3-yl isocyanate (1.1 eq.) in anhydrous toluene dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS. The product often precipitates out of the solution as a solid.
-
Work-up and Purification: If a precipitate forms, collect the solid by vacuum filtration and wash with cold toluene or hexanes. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary to yield the desired urea derivative.
Quantitative Data Summary
| Parameter | Value |
| Typical Yield | >90% |
| Purity (by HPLC) | >99% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature |
Visualization of Synthetic and Biological Pathways
Synthetic Workflow
Caption: Synthetic pathway for the preparation of a key urea derivative.
FLT3 Signaling Pathway and Inhibition
The ultimate utility of intermediates like this compound lies in their ability to be converted into potent and selective inhibitors of disease-relevant targets. In the case of FLT3, internal tandem duplication (ITD) mutations lead to constitutive activation of the receptor, driving leukemogenesis through downstream signaling cascades.[7][8]
Caption: Simplified FLT3 signaling pathway and the mechanism of inhibition.
Conclusion
This compound is a high-value synthetic intermediate with significant applications in the development of targeted therapeutics, particularly kinase inhibitors. Its synthesis via the Ullmann condensation and its subsequent elaboration into complex urea derivatives are robust and scalable processes. The protocols and insights provided in this guide are intended to facilitate the work of researchers in medicinal and process chemistry, enabling the efficient and reliable synthesis of novel pharmaceutical agents. The continued exploration of molecules derived from this versatile building block holds great promise for the discovery of new and improved treatments for diseases such as acute myeloid leukemia.
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ClinicalTrials.gov. (2023). A Study of Quizartinib With Decitabine and Venetoclax in Patients With FLT3-ITD Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
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Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of medicinal chemistry, 52(23), 7808–7816.
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-
PubChem. N-(5-tert-Butylisoxazol-3-yl)-N'-[4-[7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][2][7]benzothiazol-2-yl]phenyl]urea. Retrieved from [Link]
-
European Medicines Agency. (2023). Vanflyta (quizartinib). Retrieved from [Link]
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Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][7]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816.
-
Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline for Bioassays
Abstract
This document provides a comprehensive guide for the chemical derivatization of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline, a compound of interest in drug discovery and chemical biology. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to functionalize this molecule for various bioassay applications. We present step-by-step methodologies for the introduction of biotin and fluorescent labels, transforming the parent aniline into versatile molecular probes. Furthermore, we provide detailed protocols for the application of these derivatized molecules in two widely used bioassay formats: Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR). The causality behind experimental choices, from reaction conditions to assay optimization, is explained to ensure scientific integrity and successful implementation.
Introduction: Rationale and Strategic Considerations
The compound this compound serves as a scaffold in many medicinal chemistry programs. Its utility can be significantly expanded by converting it into chemical probes for target identification, validation, and the characterization of molecular interactions. Derivatization of the primary aromatic amine offers a convenient handle for introducing a variety of functional moieties without significantly altering the core structure that may be responsible for its biological activity.
The primary amine of an aniline is a nucleophile that can readily react with electrophilic reagents to form stable amide bonds. However, the reactivity of the aniline in the title compound is modulated by its substituents. The ortho-trifluoromethyl group is strongly electron-withdrawing, which decreases the electron density on the aromatic ring and reduces the nucleophilicity of the amine.[1] Conversely, the para-methoxyphenoxy group is electron-donating, which can partially counteract this effect. Understanding this electronic balance is crucial for optimizing reaction conditions.
This guide will focus on two key derivatization strategies:
-
Biotinylation: The introduction of a biotin tag enables the use of the high-affinity interaction between biotin and avidin (or streptavidin) for applications such as affinity purification, Western blotting, and ELISA.[2]
-
Fluorescent Labeling: Covalent attachment of a fluorophore allows for the direct detection and quantification of the molecule in various assays, including fluorescence polarization, fluorescence microscopy, and high-throughput screening.
Derivatization Protocols
General Considerations for Aniline Derivatization
Due to the potentially reduced nucleophilicity of the target aniline, reactions may require slightly more forcing conditions (e.g., elevated temperature, extended reaction times, or the use of a suitable coupling agent) compared to unsubstituted anilines.[3] All reactions should be performed in anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated esters.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂F₃NO₂ |
| Molecular Weight | 299.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and most organic solvents |
Protocol 1: Biotinylation via NHS Ester Chemistry
This protocol describes the formation of an amide bond between the aniline and an N-hydroxysuccinimide (NHS)-activated biotin derivative. A long-chain biotin derivative (e.g., NHS-LC-Biotin) is recommended to minimize steric hindrance between the biotin and the parent molecule.[4]
Workflow for Biotinylation
Caption: Workflow for the biotinylation of the target aniline.
Materials:
-
This compound
-
NHS-LC-Biotin (or similar NHS-activated biotin)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
Step-by-Step Protocol:
-
Preparation: In a clean, dry flask under an inert atmosphere, dissolve 1 equivalent of this compound in a minimal amount of anhydrous DMF.
-
Reagent Addition: In a separate flask, dissolve 1.2 equivalents of NHS-LC-Biotin in anhydrous DMF. Add this solution to the aniline solution.
-
Base Catalysis: Add 3 equivalents of DIPEA to the reaction mixture. The base acts as a scavenger for the protons released during the reaction, driving it to completion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Work-up: Once the reaction is complete, dilute the mixture with EtOAc and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by RP-HPLC to isolate the biotinylated aniline.[5]
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (to verify the molecular weight) and NMR spectroscopy.[6][7]
Protocol 2: Fluorescent Labeling with a Fluorescein Derivative
This protocol details the conjugation of the aniline with a fluorescein-based dye using an NHS ester derivative (e.g., 5(6)-Carboxyfluorescein succinimidyl ester).
Workflow for Fluorescent Labeling
Caption: Workflow for fluorescently labeling the target aniline.
Materials:
-
This compound
-
5(6)-Carboxyfluorescein succinimidyl ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
Preparative RP-HPLC system
Step-by-Step Protocol:
-
Preparation: In a flask protected from light, dissolve 1 equivalent of this compound in anhydrous DMSO or DMF.
-
Reagent Addition: In a separate vial, dissolve 1.1 equivalents of the fluorescein-NHS ester in anhydrous DMSO. Add this solution to the aniline solution.
-
Base Catalysis: Add 3 equivalents of DIPEA to the reaction mixture.
-
Reaction: Stir the reaction at room temperature, protected from light. The reaction is typically complete within 2-4 hours. Monitor by LC-MS.
-
Purification: Directly purify the reaction mixture by preparative RP-HPLC. This is often the most efficient way to separate the labeled product from unreacted dye and starting material.[8]
-
Characterization: Confirm the product's identity by mass spectrometry. Determine the concentration and labeling efficiency using UV-Vis spectroscopy by measuring the absorbance of the fluorescein dye at its maximum absorption wavelength (~494 nm).
Bioassay Application Protocols
Application 1: Fluorescence Polarization (FP) Assay
FP is a powerful technique for studying molecular interactions in solution. It measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. In this application, the fluorescein-labeled aniline (the "tracer") is used to study its interaction with a target protein.
Principle of FP Assay
Caption: Principle of the fluorescence polarization assay.
Protocol for FP Binding Assay:
-
Tracer Concentration Determination: Perform a serial dilution of the fluorescein-labeled aniline in the assay buffer to determine the optimal concentration that gives a stable and robust fluorescence signal (typically 2-3 times the background).
-
Protein Titration: To determine the dissociation constant (Kd) of the tracer-protein interaction, perform a titration experiment. Keep the tracer concentration constant and titrate in increasing concentrations of the target protein.
-
Assay Plate Preparation: In a suitable microplate (e.g., black, 384-well), add the assay buffer, the fixed concentration of the fluorescent tracer, and the serially diluted target protein.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis: Plot the measured polarization values against the protein concentration and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd.
Table 2: Example FP Assay Parameters
| Parameter | Recommended Value | Rationale |
| Tracer Concentration | 1-10 nM | Low enough to avoid inner filter effects, high enough for a good signal-to-noise ratio.[5] |
| Protein Concentration | Titration from pM to µM | To cover the full binding curve and accurately determine Kd. |
| Assay Buffer | PBS or HEPES, pH 7.4 with 0.01% Tween-20 | Physiologically relevant pH and a non-ionic detergent to prevent non-specific binding. |
| Incubation Time | 30-60 min | To ensure binding equilibrium is reached. |
Application 2: Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique for real-time monitoring of biomolecular interactions. In this application, the biotinylated aniline is captured on a streptavidin-coated sensor chip to study its interaction with a protein analyte.
Workflow for SPR Analysis
Caption: Workflow for SPR analysis using a captured biotinylated small molecule.
Protocol for SPR Kinetic Analysis:
-
Sensor Chip Preparation: Use a sensor chip with a carboxymethylated dextran surface (e.g., CM5). Activate the surface using a standard amine coupling kit (EDC/NHS) and immobilize streptavidin to a suitable density.[3]
-
Ligand Capture: Inject a dilute solution of the biotinylated aniline over the streptavidin surface to achieve a stable capture level. The capture level should be optimized to avoid mass transport limitations.
-
Analyte Injection: Inject the protein analyte over the captured ligand surface at several different concentrations. Include a zero-concentration (buffer only) injection for double referencing.
-
Kinetic Measurement: Monitor the binding in real-time to obtain sensorgrams showing the association and dissociation phases.
-
Surface Regeneration: If necessary, regenerate the surface between analyte injections using a mild regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound analyte without disrupting the streptavidin-biotin interaction.
-
Data Analysis: After subtracting the reference channel and buffer injection data, globally fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).
Table 3: Example SPR Assay Parameters
| Parameter | Recommended Value | Rationale |
| Ligand Capture Level | 50-150 RU | Low enough to ensure kinetic analysis is not mass transport limited. |
| Analyte Concentration | 0.1x to 10x expected K₋ | To accurately define the kinetic parameters of the interaction. |
| Flow Rate | 30-50 µL/min | To minimize mass transport effects. |
| Association Time | 120-180 s | Sufficient time to observe the association phase. |
| Dissociation Time | 300-600 s | Sufficient time to observe the dissociation of the complex. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Derivatization Yield | Reduced nucleophilicity of the aniline. Hydrolysis of NHS ester. | Increase reaction temperature to 40-50°C. Increase reaction time. Use a coupling agent like EDC/HOBt in addition to the NHS ester. Ensure anhydrous conditions. |
| High Background in FP Assay | Non-specific binding of tracer to the plate or other components. | Increase the concentration of non-ionic detergent (e.g., Tween-20) in the assay buffer. Use non-binding surface plates. |
| No Binding in SPR Assay | Inactive protein analyte. Steric hindrance of the captured ligand. | Confirm protein activity through an orthogonal assay. Use a biotinylation reagent with a longer spacer arm. |
Conclusion
The derivatization of this compound into biotinylated and fluorescently labeled probes provides powerful tools for modern bioassays. The protocols outlined in this application note offer a robust starting point for researchers. By understanding the underlying chemical principles and carefully optimizing the experimental conditions, these derivatized molecules can be effectively employed to elucidate biological mechanisms and accelerate drug discovery efforts.
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Reactions of Aniline - Chemistry Steps. (n.d.). Retrieved from [Link]
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Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4536–4544. (2017). [Link]
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Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. (n.d.). Retrieved from [Link]
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Characterization of native and biotinylated small molecules a¹H NMR... - ResearchGate. (n.d.). Retrieved from [Link]
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Does anyone have experience with amide coupling reaction of aniline? - ResearchGate. (n.d.). Retrieved from [Link]
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Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.). Retrieved from [Link]
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A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed Central. (n.d.). Retrieved from [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]
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Conjugation of Fab' Fragments with Fluorescent Dyes for Single-Molecule Tracking On Live Cells - PMC - NIH. (n.d.). Retrieved from [Link]
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Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH. (n.d.). Retrieved from [Link]
- US5283342A - Biotinylated small molecules - Google Patents. (n.d.).
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). Retrieved from [Link]
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Scaling Small Molecule Purification Methods for HPLC | Agilent. (n.d.). Retrieved from [Link]
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Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. (n.d.). Retrieved from [Link]
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Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
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Reverse-phase HPLC analysis and purification of small molecules - PubMed. (n.d.). Retrieved from [Link]
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Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed. (n.d.). Retrieved from [Link]
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Immobilization Strategies - Surface Plasmon Resonance. (n.d.). Retrieved from [Link]
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Surface Plasmon Resonance Sensors: A Guide for Scientists - Nicoya Lifesciences. (n.d.). Retrieved from [Link]
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Protein-Small Molecule Biomolecular Interactions – a Retrospective. (n.d.). Retrieved from [Link]
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Large and Small Molecule Screening by SPR | Bio-Rad. (n.d.). Retrieved from [Link]
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Fluorescence Polarization Assays - YouTube. (n.d.). Retrieved from [Link]
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HOOK™ Biotin Amine Reactive - G-Biosciences. (n.d.). Retrieved from [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (n.d.). Retrieved from [Link]
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Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. (n.d.). Retrieved from [Link]
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Immobilization theory - SPR-Pages. (n.d.). Retrieved from [Link]
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Ligand Immobilization in Protein Interaction Studies — An Unattended Amine Coupling Protocol with Automatic Coinjection Activation | Bio-Radiations. (n.d.). Retrieved from [Link]
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Detectability of biotin tags by LC-MS/MS - bioRxiv. (n.d.). Retrieved from [Link]
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Can anyone help with mass spectrometry analysis of biotinylated proteins? - ResearchGate. (n.d.). Retrieved from [Link]
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RP-HPLC Method For The Purification Of Labeled Synthetic Oligonucleotides Using XTerra MS C18 Columns - Waters Corporation. (n.d.). Retrieved from [Link]
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RP-HPLC and RP Cartridge Purification - Bio-Synthesis Inc. (n.d.). Retrieved from [Link]
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Can anyone help me troubleshoot problems in sample derivatization in GC-MS? (n.d.). Retrieved from [Link]
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Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
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Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines - PMC - NIH. (n.d.). Retrieved from [Link]
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FLUORESCENCE POLARIZATION ASSAYS - BPS Bioscience. (n.d.). Retrieved from [Link]
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Binding Kinetics of Protein-Protein Interactions using OpenSPR™ - Nicoya Lifesciences. (n.d.). Retrieved from [Link]
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The Strategic Utility of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline in Modern Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and diaryl ether linkages has become a cornerstone of rational drug design. The trifluoromethyl group, with its unique electronic properties and metabolic stability, often imparts enhanced potency and bioavailability to bioactive molecules. Similarly, the diaryl ether motif provides a flexible yet constrained conformational scaffold, crucial for optimal binding to biological targets. It is at the intersection of these design principles that we find 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline , a building block of significant potential for the synthesis of novel heterocyclic compounds.
This technical guide provides an in-depth exploration of the applications of this versatile aniline derivative. We will delve into its physicochemical properties and present detailed, field-proven protocols for its elaboration into key heterocyclic systems, including quinazolines and ureas, which are prominent in the development of targeted therapeutics, particularly kinase inhibitors. The causality behind experimental choices and the validation inherent in the protocols are emphasized to ensure scientific integrity and reproducibility.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is paramount for successful and safe synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂F₃NO₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 283.25 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | Off-white to light brown solid | (Typical for similar anilines) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | (Inferred from typical reaction conditions) |
Safety Precautions: As with all aniline derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Application in the Synthesis of Kinase Inhibitor Scaffolds
The structural motif of a substituted aniline linked to a heterocyclic core is prevalent in a multitude of kinase inhibitors. The diaryl ether portion of this compound mimics the "hinge-binding" region of many successful drugs, while the trifluoromethyl group can enhance binding affinity and modulate physicochemical properties.
Protocol 1: Synthesis of a Urea Derivative – A Sorafenib Analogue
The urea linkage is a critical pharmacophore in many kinase inhibitors, including the multi-kinase inhibitor Sorafenib.[2][3][4][5][6][7] This protocol details a reliable method for the synthesis of a urea derivative from our target aniline, a key step in the creation of Sorafenib analogues.
Reaction Scheme:
Figure 1: Synthesis of a diaryl urea derivative.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base: Dissolve the aniline in anhydrous dichloromethane (DCM) (0.1 M). Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature. The pyridine acts as a base to neutralize any trace acids and to facilitate the reaction.
-
Isocyanate Addition: In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) in anhydrous DCM. Add this solution dropwise to the aniline solution over 15 minutes with vigorous stirring. The isocyanate is highly reactive, and slow addition helps to control the reaction exotherm.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The acidic wash removes excess pyridine, while the basic wash removes any acidic byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired urea derivative.
Expected Outcome and Characterization: The product will be a white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Protocol 2: Synthesis of a Substituted Quinazoline – A Lapatinib Analogue
The 4-anilinoquinazoline scaffold is another privileged structure in the design of kinase inhibitors, most notably in EGFR and ErbB2 inhibitors like Lapatinib.[8] This protocol outlines the synthesis of a 4-anilinoquinazoline derivative via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Figure 2: Synthesis of a 4-anilinoquinazoline derivative.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.1 eq) and 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).
-
Solvent: Add isopropanol (0.2 M) as the solvent. Isopropanol is a common choice for this type of reaction as it has a suitable boiling point and can solvate both reactants.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. The reaction is typically driven to completion by the precipitation of the hydrochloride salt of the product.
-
Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Isolation: After cooling to room temperature, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold isopropanol to remove unreacted starting materials.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Outcome and Characterization: The product is expected to be a crystalline solid. Structural confirmation should be carried out using standard spectroscopic techniques (NMR, MS) and elemental analysis.
Future Perspectives and Applications
The protocols provided herein represent a starting point for the exploration of this compound as a versatile building block. The amino group can participate in a wide array of chemical transformations, opening avenues for the synthesis of a diverse range of heterocyclic systems. For instance, condensation reactions with 1,3-dicarbonyl compounds can lead to the formation of quinolines, while cyclization with orthoformates can yield benzimidazoles.
The resulting heterocycles are prime candidates for screening in various biological assays, particularly those related to oncology, inflammation, and infectious diseases. The unique combination of the diaryl ether and trifluoromethylaniline moieties provides a strong foundation for the development of next-generation therapeutics with improved efficacy and safety profiles.
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Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. Bioorganic Chemistry, 2021.
-
Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 2018.
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New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 2012.
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Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Journal of Advanced Pharmaceutical Technology & Research, 2023.
-
A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Synlett, 2023.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 2022.
-
Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012.
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4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline. Santa Cruz Biotechnology.
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Application Notes and Protocols for the N-Alkylation of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
<
Abstract
This technical guide provides a comprehensive overview of reaction conditions for the N-alkylation of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline, a crucial transformation for the synthesis of diverse molecular entities in pharmaceutical and agrochemical research. The presence of an electron-withdrawing trifluoromethyl group on the aniline ring significantly modulates its nucleophilicity, presenting unique challenges for traditional N-alkylation methods.[1][2][3] This document details three robust and versatile methodologies: direct alkylation via nucleophilic substitution, reductive amination, and palladium-catalyzed Buchwald-Hartwig amination. Each section offers a theoretical framework, detailed experimental protocols, and a discussion of the rationale behind the selection of reagents and conditions. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of complex anilines.
Introduction: The Significance of N-Alkylated Trifluoromethylanilines
Anilines are fundamental building blocks in organic synthesis, and their N-alkylated derivatives are prevalent scaffolds in a vast array of bioactive molecules, including pharmaceuticals, agrochemicals, and functional materials.[1][4] The strategic incorporation of a trifluoromethyl (-CF3) group into the aniline core imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered basicity (pKa), which can profoundly influence a compound's biological activity and pharmacokinetic profile.[2][5]
The subject of this guide, this compound, is a structurally complex aniline derivative. The electron-withdrawing nature of the trifluoromethyl group deactivates the aniline nitrogen, making it a less potent nucleophile and complicating direct N-alkylation approaches.[3] Consequently, the selection of an appropriate synthetic strategy is paramount to achieving efficient and selective N-alkylation while minimizing side reactions. This guide will explore three key methodologies, providing detailed protocols and the scientific reasoning to empower researchers to make informed decisions for their specific synthetic targets.
Mechanistic Considerations and Strategy Selection
The choice of N-alkylation strategy is dictated by the nature of the desired alkyl group, the scale of the reaction, and the functional group tolerance required. Here, we dissect the mechanistic underpinnings of three primary approaches.
Direct Alkylation with Alkyl Halides
This classical SN2 reaction involves the direct reaction of the aniline with an alkyl halide in the presence of a base.[6] While conceptually straightforward, the reduced nucleophilicity of the trifluoromethyl-substituted aniline necessitates more forcing conditions. A significant challenge is the potential for over-alkylation to form the tertiary amine, which can sometimes be mitigated by using an excess of the aniline starting material.[7]
Reductive Amination
A highly versatile and widely employed method, reductive amination involves the condensation of the aniline with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ to the desired N-alkylated amine.[8][9][10] This two-step, one-pot process is often favored for its high selectivity and the commercial availability of a vast array of carbonyl compounds. The use of mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial to prevent the reduction of the carbonyl starting material.[7]
Buchwald-Hartwig Amination
For the introduction of aryl or certain heteroaryl groups, the Buchwald-Hartwig amination stands as a powerful palladium-catalyzed cross-coupling reaction.[11][12] This methodology has revolutionized the synthesis of C-N bonds, offering broad substrate scope and functional group tolerance.[11] The development of specialized phosphine ligands has been instrumental in expanding the utility of this reaction to include challenging substrates like electron-deficient anilines.[7][11]
Experimental Protocols
The following protocols are presented as general starting points and may require optimization based on the specific alkylating agent and desired product.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct alkylation of this compound using an alkyl bromide.
Materials:
-
This compound
-
Alkyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Potassium iodide (KI), catalytic (0.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M), add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Add the alkyl bromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with toluene.
-
Wash the organic layer with water (3x) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
| Parameter | Condition | Rationale |
| Solvent | DMF | A polar aprotic solvent that facilitates SN2 reactions. |
| Base | K₂CO₃ | A moderately strong base to deprotonate the aniline. |
| Catalyst | KI | Promotes the reaction by in situ formation of the more reactive alkyl iodide. |
| Temperature | 60-80 °C | Elevated temperature is often required for electron-deficient anilines. |
Protocol 2: Reductive Amination
This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial), catalytic
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.[8]
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[8]
| Parameter | Condition | Rationale |
| Solvent | DCE or THF | Anhydrous solvents suitable for imine formation and reduction. |
| Acid Catalyst | Acetic Acid | Catalyzes the formation of the imine intermediate. |
| Reducing Agent | NaBH(OAc)₃ | A mild and selective reducing agent for imines. |
| Temperature | Room Temperature | Mild conditions are typically sufficient for this transformation. |
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl bromide or triflate (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Add this compound (1.2 eq) and the aryl bromide or triflate (1.0 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / Xantphos | A common and effective catalyst system for Buchwald-Hartwig amination. |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base suitable for this cross-coupling reaction. |
| Solvent | Toluene | A non-polar solvent commonly used for high-temperature cross-coupling reactions. |
| Atmosphere | Inert (Ar or N₂) | Essential to prevent oxidation of the palladium catalyst and phosphine ligand. |
Visualization of Synthetic Workflows
Figure 1: Comparative workflows for the N-alkylation of anilines.
Troubleshooting and Optimization
-
Low Conversion in Direct Alkylation: If the reaction stalls, consider increasing the temperature, using a more reactive alkylating agent (e.g., alkyl iodide), or employing a stronger base such as sodium hydride (NaH) with appropriate safety precautions.
-
Over-alkylation: To minimize the formation of tertiary amines in direct alkylation, use an excess of the starting aniline (1.5-2.0 equivalents).
-
Poor Imine Formation in Reductive Amination: Ensure the use of anhydrous solvents and reagents. The addition of a dehydrating agent, such as molecular sieves, can sometimes improve the yield of the imine intermediate.
-
Catalyst Deactivation in Buchwald-Hartwig Amination: Strict adherence to inert atmosphere techniques is critical. Ensure all glassware is oven-dried and solvents are properly degassed. The choice of phosphine ligand can also significantly impact catalyst stability and reactivity.
Conclusion
The N-alkylation of this compound presents a synthetic challenge that can be effectively addressed through the careful selection of one of several reliable methodologies. Direct alkylation offers a straightforward approach for simple alkyl groups, while reductive amination provides a versatile and highly selective route for a wider range of substituents. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the method of choice. By understanding the mechanistic principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize a diverse library of N-alkylated trifluoromethylaniline derivatives for their research and development programs.
References
- Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- ResearchGate. (2025). Synthesis of Secondary Amines | Request PDF.
- Benchchem. (n.d.). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.
- Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation.
- NIH. (n.d.). Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines.
- Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of amines.
- Benchchem. (n.d.). Application Notes and Protocols for the N-alkylation of 4-(Furan-2-yl)aniline.
- GalChimia. (2020). A Different Approach to Anilines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- YouTube. (2020). reductive amination & secondary amine synthesis.
- ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- ResearchGate. (2025). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes.
- Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?.
- PubMed Central. (n.d.). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides.
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
- MDPI. (n.d.). The Role of Trifluoromethylated Anilines in Modern Synthesis.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- ACS Publications. (n.d.). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry.
- Semantic Scholar. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.
- RSC Publishing. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
- ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF.
- PubMed. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters.
- ResearchGate. (n.d.). Mechanism for trifluoromethylation of aniline. | Download Scientific Diagram.
- Scilit. (n.d.). Selective N-alkylation of anilines in ionic liquids.
- PubMed Central. (n.d.). Synthesis of Fluorinated Amines: A Personal Account.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Focus on 2-Hydroxy-4-(trifluoromethyl)aniline.
- PubMed Central. (2023). Trifluoromethylarylation of alkenes using anilines.
- Google Patents. (n.d.). EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline.
- ResearchGate. (2025). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of N-propyl-3-(trifluoromethyl)aniline.
- University of Science and Technology of China. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes.
- Enamine. (n.d.). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent.
- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
- MDPI. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Santa Cruz Biotechnology. (n.d.). 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline.
Sources
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- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
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- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. books.rsc.org [books.rsc.org]
Application Note: High-Fidelity Quantification of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline in Pharmaceutical Applications
Abstract
This document provides a comprehensive technical guide with detailed protocols for the quantitative analysis of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline. This aniline derivative is a relevant intermediate in the synthesis of various pharmaceutical compounds, making its precise quantification critical for process control, impurity profiling, and stability testing. We present two primary analytical methodologies: a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method suitable for routine quality control, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The rationale behind method selection, step-by-step experimental protocols, and complete method validation guidelines in accordance with the International Council for Harmonisation (ICH) Q2(R1) standards are detailed.[1][2][3]
Introduction and Analyte Overview
This compound is a complex aromatic amine whose purity and concentration are critical parameters in the pharmaceutical manufacturing chain. Aromatic amines, as a class, can be potentially genotoxic impurities (PGIs), necessitating highly sensitive analytical methods to ensure their levels are below the threshold of toxicological concern (TTC).[4] Therefore, robust and validated analytical techniques are imperative for ensuring drug substance quality and patient safety.
This guide is designed for researchers, analytical scientists, and quality control professionals in the drug development sector. It moves beyond a simple recitation of steps to explain the causality behind instrumental and chemical choices, ensuring that the described protocols are not only reproducible but also adaptable to specific analytical challenges.
Analyte Physicochemical Properties:
-
Chemical Name: this compound
-
Molecular Formula: C₁₄H₁₂F₃NO₂
-
Molecular Weight: 283.25 g/mol [5]
-
Structure:
(Self-generated image for illustrative purposes) -
Key Features: The molecule possesses a primary amine group (a protonation site), a trifluoromethyl group (electron-withdrawing), and two aromatic rings, making it chromophoric and suitable for UV detection. Its structure suggests moderate hydrophobicity, making it ideal for reversed-phase chromatography.
Rationale for Method Selection
The choice of an analytical technique is governed by the specific analytical objective, whether it is for bulk material assay, impurity detection, or trace-level analysis in a complex matrix.
-
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This is the gold standard for routine quality control and stability testing in the pharmaceutical industry.[6][7] Its advantages include robustness, excellent quantitative performance, and widespread availability. The chromophoric nature of the analyte allows for sensitive UV detection. A stability-indicating method, developed through forced degradation studies, ensures that the analyte can be accurately measured in the presence of its degradation products, a key regulatory requirement.[8][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and specificity, such as quantifying the analyte as a trace impurity or in biological matrices, LC-MS/MS is the superior choice.[10][11][12] By monitoring a specific precursor-to-product ion transition, this technique provides unparalleled selectivity, minimizing interference from matrix components.
-
Gas Chromatography (GC): While GC-MS is a powerful tool for volatile compounds, it is less suitable for a relatively high molecular weight, polar molecule like this compound. The primary amine group necessitates derivatization to improve volatility and chromatographic performance, adding complexity and potential variability to the analysis. Furthermore, the presence of fluorine can pose challenges for certain column types.[13] Therefore, liquid chromatography-based methods are strongly preferred.
Caption: Decision workflow for selecting the appropriate analytical technique.
Protocol 1: Stability-Indicating RP-HPLC-UV Method
This method is designed for the accurate quantification of this compound and to separate it from potential degradation products.
Principle
The analyte is separated on a C18 reversed-phase column based on its hydrophobicity. An isocratic mobile phase of acetonitrile and a buffered aqueous solution provides efficient separation. Detection is performed using a UV detector at a wavelength corresponding to the analyte's maximum absorbance. The method's specificity is demonstrated through forced degradation studies.[6][9]
Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Purified Water (18.2 MΩ·cm).
-
Reference Standard: this compound, certified purity >99%.
-
Glassware: Class A volumetric flasks, pipettes.
-
Filters: 0.45 µm PTFE syringe filters.
Step-by-Step Protocol
-
Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile):
-
Aqueous Component (A): Add 1.0 mL of formic acid to 1000 mL of purified water.
-
Organic Component (B): Acetonitrile.
-
Degas both components for 15 minutes using an ultrasonic bath.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This is the stock solution.
-
-
Calibration Curve Preparation:
-
Perform serial dilutions of the stock solution with the 50:50 diluent to prepare calibration standards at concentrations of 1.0, 5.0, 25, 50, 100, and 150 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample material (e.g., drug substance) expected to contain the analyte.
-
Dissolve in the 50:50 diluent to achieve a theoretical final concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: 55% Acetonitrile : 45% (0.1% Formic Acid in Water)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 245 nm
-
Run Time: 15 minutes
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis. The R² value should be ≥ 0.999.
-
Quantify the analyte in the sample by interpolating its peak area from the calibration curve.
-
Method Validation Protocol
The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][3][14]
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Example Validation Data Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte Rt from degradants | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 1.0 - 150 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | 0.8%1.2% |
| Limit of Detection (LOD) | Report Value (S/N ≥ 3) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Report Value (S/N ≥ 10) | 1.0 µg/mL |
| Robustness | %RSD of results ≤ 2.0% | Pass |
Protocol 2: High-Sensitivity LC-MS/MS Method
This method is ideal for trace-level quantification, such as monitoring for a potentially genotoxic impurity or for pharmacokinetic studies.
Principle
The method uses the same chromatographic separation principles as the HPLC-UV method. However, detection is performed with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The analyte is ionized (typically via Electrospray Ionization), a specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This process provides exceptional sensitivity and selectivity.[10][12]
Materials and Instrumentation
-
LC-MS/MS System: Sciex Triple Quad 6500+ or equivalent, equipped with an electrospray ionization (ESI) source.
-
Column & Reagents: As described in Section 3.2.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass and similar retention time can be used.
Step-by-Step Protocol
-
Tuning and MS Parameter Optimization:
-
Infuse a dilute solution (approx. 1 µg/mL) of the analyte directly into the mass spectrometer.
-
Optimize ESI source parameters (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2) to maximize the signal for the precursor ion.
-
Perform a product ion scan to identify the most intense and stable fragment ions.
-
Optimize the Collision Energy (CE) for the selected precursor → product ion transition.
-
Expected MRM Transition:
-
Precursor Ion ([M+H]⁺): m/z 284.1
-
Product Ion (Example): m/z 185.1 (corresponding to a plausible fragmentation)
-
-
-
Mobile Phase and Solution Preparation:
-
Prepare mobile phase and calibration standards as in Section 3.3, but at much lower concentrations (e.g., 0.1 - 100 ng/mL).
-
Spike all standards and samples with the internal standard at a fixed concentration (e.g., 10 ng/mL).
-
-
LC-MS/MS Conditions:
-
LC Conditions: Use the same or similar conditions as in Section 3.3.5. A faster gradient may be employed to reduce run time.
-
MS Conditions (Example):
-
Ionization Mode: ESI Positive
-
MRM Transition (Analyte): 284.1 → 185.1 (CE: -25 V)
-
MRM Transition (IS): To be determined based on IS used
-
Dwell Time: 100 ms
-
-
-
Data Analysis:
-
Integrate the peaks for the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against concentration.
-
Quantify the analyte in samples using the regression equation from the calibration curve.
-
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
Validation of analytical procedures: text and methodology q2(r1). ICH harmonised tripartite guideline. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry. ResearchGate. [Link]
-
Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Preprints.org. [Link]
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
LC/MS Applications in Drug Development. BioAgilytix. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]
-
Is it possible to analyze F-compounds with GCMS? ResearchGate. [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. [Link]
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Application Note: Structural Elucidation of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline using ¹H and ¹³C NMR Spectroscopy
Introduction
4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline is a complex aromatic compound with potential applications in pharmaceutical and materials science research. Its structure, featuring a trifluoromethyl group, an aniline moiety, and a methoxyphenoxy substituent, presents a unique and illustrative case for modern nuclear magnetic resonance (NMR) spectroscopy. The strategic placement of these functional groups leads to a nuanced electronic environment, making the precise assignment of proton (¹H) and carbon (¹³C) signals a non-trivial exercise. This guide provides a detailed protocol and in-depth analysis for the structural characterization of this molecule, demonstrating the power of NMR in unambiguously resolving complex molecular architectures. As a Senior Application Scientist, this note is designed to not only provide a step-by-step procedure but also to illuminate the underlying principles that guide spectral interpretation.
Core Principles and Strategic Considerations
The structural analysis of this compound by NMR is governed by several key factors:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is dictated by the local electronic environment of the nucleus. Electron-donating groups (e.g., -NH₂, -OCH₃) will shield nearby nuclei, shifting their signals to a lower chemical shift (upfield), while electron-withdrawing groups (e.g., -CF₃) will deshield them, causing a downfield shift.[1]
-
Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals.[2] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the number of bonds separating the coupled nuclei and their spatial relationship. In this molecule, we expect to see ortho, meta, and para couplings in the aromatic regions, as well as couplings involving the fluorine atoms of the trifluoromethyl group.
-
Fluorine Coupling (¹⁹F-¹³C and ¹⁹F-¹H): The trifluoromethyl group will induce characteristic splitting patterns in both the ¹H and ¹³C NMR spectra. The ¹³C signals of the carbon atom attached to the -CF₃ group and adjacent carbons will appear as quartets due to coupling with the three equivalent fluorine atoms.[3][4] Long-range fluorine couplings can also be observed.[5][6]
Experimental Protocol
A high-quality NMR spectrum is contingent on meticulous sample preparation.[7] The following protocol is designed to yield optimal results for both ¹H and ¹³C NMR analysis.
Sample Preparation
-
Analyte Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[8][9] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its single residual proton peak at ~7.26 ppm, which typically does not interfere with the aromatic region of interest.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[10] Gently swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring high-resolution spectra.[7]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality 5 mm NMR tube.[8][9]
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (δ = 0.00 ppm). However, for routine analysis, referencing to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) is often sufficient.[7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard single-pulse experiment with a 30° pulse angle for quantitative ¹H NMR and a power-gated decoupling sequence for ¹³C NMR to enhance signal-to-noise and provide singlet peaks for all protonated carbons. |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | A standard spectral window that encompasses the expected chemical shifts for both aromatic and aliphatic protons and carbons. |
| Acquisition Time | ~3-4 s | ~1-2 s | Sufficient time to allow for the decay of the free induction decay (FID) and ensure good digital resolution. |
| Relaxation Delay (d1) | 2 s | 2 s | A delay between pulses to allow for longitudinal relaxation of the nuclei, which is important for quantitative analysis. |
| Number of Scans | 16-64 | 1024-4096 | A higher number of scans is required for ¹³C NMR to compensate for the low natural abundance of the isotope. |
| Temperature | 298 K | 298 K | Standard room temperature acquisition. |
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group, and the amine group. Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm.[11][12]
Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.3 - 7.5 | d | J ≈ 8.5 (ortho) | 1H |
| H-5 | 6.8 - 7.0 | dd | J ≈ 8.5 (ortho), 2.5 (meta) | 1H |
| H-3 | 6.7 - 6.9 | d | J ≈ 2.5 (meta) | 1H |
| H-2' | 6.6 - 6.8 | t | J ≈ 2.0 (meta) | 1H |
| H-4' | 6.5 - 6.7 | dd | J ≈ 8.0 (ortho), 2.0 (meta) | 1H |
| H-5' | 7.1 - 7.3 | t | J ≈ 8.0 (ortho) | 1H |
| H-6' | 6.5 - 6.7 | dd | J ≈ 8.0 (ortho), 2.0 (meta) | 1H |
| -NH₂ | 3.5 - 4.5 | br s | - | 2H |
| -OCH₃ | 3.8 - 3.9 | s | - | 3H |
Justification of Assignments:
-
Aniline Ring Protons (H-3, H-5, H-6): The -NH₂ group is strongly electron-donating, and the -CF₃ group is strongly electron-withdrawing. H-6 is ortho to the electron-donating ether linkage and will be deshielded by the adjacent -CF₃ group, thus appearing at the most downfield position. H-5 will be a doublet of doublets due to ortho coupling with H-6 and meta coupling with H-3. H-3 will be a doublet due to meta coupling with H-5.
-
Phenoxy Ring Protons (H-2', H-4', H-5', H-6'): The -OCH₃ group is electron-donating, leading to upfield shifts for the ortho and para protons (H-2', H-6', and H-4'). H-5' will be a triplet due to ortho coupling with H-4' and H-6'.
-
-NH₂ Protons: The amine protons typically appear as a broad singlet due to quadrupolar broadening from the nitrogen atom and chemical exchange. The chemical shift can vary with solvent and concentration.[13]
-
-OCH₃ Protons: The methoxy protons will appear as a sharp singlet in the upfield region.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on the carbon skeleton. Aromatic carbons typically resonate between 120 and 150 ppm.[12] The presence of the -CF₃ group will cause the signal for C-2 to be split into a quartet, and the signal for the -CF₃ carbon itself will also be a quartet with a large one-bond C-F coupling constant.[3][4]
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-1 | 140 - 142 | s | - |
| C-2 | 120 - 125 | q | ²JCF ≈ 30-35 |
| C-3 | 115 - 118 | s | - |
| C-4 | 150 - 153 | s | - |
| C-5 | 118 - 121 | s | - |
| C-6 | 128 - 131 | s | - |
| C-1' | 158 - 160 | s | - |
| C-2' | 105 - 108 | s | - |
| C-3' | 160 - 162 | s | - |
| C-4' | 110 - 113 | s | - |
| C-5' | 130 - 133 | s | - |
| C-6' | 108 - 111 | s | - |
| -CF₃ | 122 - 126 | q | ¹JCF ≈ 270-280 |
| -OCH₃ | 55 - 56 | s | - |
Justification of Assignments:
-
Carbons Attached to Heteroatoms (C-1, C-4, C-1', C-3'): These carbons will be the most downfield in their respective rings due to the deshielding effect of the attached nitrogen and oxygen atoms.
-
Carbon Attached to -CF₃ (C-2): This carbon will be significantly influenced by the electron-withdrawing -CF₃ group and will appear as a quartet due to two-bond C-F coupling.
-
-CF₃ Carbon: This signal will be a quartet with a large one-bond C-F coupling constant.[4]
-
-OCH₃ Carbon: The methoxy carbon will appear as a singlet in the aliphatic region.
Visualizations
Molecular Structure and Numbering
Caption: Molecular structure of this compound with atom numbering.
NMR Acquisition Workflow
Caption: Workflow for NMR data acquisition and processing.
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocol and applying the principles of chemical shift theory and spin-spin coupling, researchers can confidently assign the complex spectra of this and structurally related molecules. The predictive analysis presented here serves as a robust guide for interpreting experimental data and highlights the indispensable role of NMR spectroscopy in modern chemical research and drug development.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones.
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Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
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TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]
- Tiers, G. V. D. (1960). NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 33(1), 17-20.
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SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]
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AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chloro-3-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubMed Central. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 4-[3-Methoxy-4-(trifluoromethyl)phenyl]aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-(methoxymethyl)-3-(trifluoromethyl)aniline. Retrieved from [Link]
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Application Notes and Protocols: Evaluating 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline as a Novel Agrochemical Candidate
Introduction: The Rationale for a New Candidate
The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. The discovery pipeline requires the identification of new chemical entities (NCEs) that possess promising structural motifs known to confer biological activity. 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline emerges as such a candidate, strategically combining three key structural features that are hallmarks of successful agrochemicals: an aniline backbone, a trifluoromethyl group, and a phenoxy ether linkage.
Aniline and its derivatives are fundamental precursors in the synthesis of a wide array of herbicides and fungicides.[1] The trifluoromethyl (-CF3) group is a particularly valuable substituent in agrochemical design; its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's biological activity, metabolic stability, and target binding affinity.[2][3][4] This often leads to higher potency and better persistence.[2] Furthermore, phenoxy and aniline structures have been successfully combined in patented fungicidal compounds, suggesting a synergistic potential between these moieties.[5][6]
While this compound is not yet characterized in agrochemical literature, its constitution presents a compelling hypothesis for potential activity against various agricultural pests. This document serves as a comprehensive guide for researchers, providing a structured framework and detailed protocols for the initial screening and evaluation of this promising NCE. We will proceed from basic characterization to a tiered screening cascade for herbicidal, fungicidal, and insecticidal properties, explaining the causality behind each experimental step.
Physicochemical and Structural Characterization
Before biological evaluation, a thorough understanding of the compound's physicochemical properties is essential. These parameters influence solubility, formulation, bioavailability, and environmental fate. While experimental determination is the gold standard, computational predictions provide a valuable starting point.
| Property | Predicted/Known Value | Significance in Agrochemical Research |
| Molecular Formula | C₁₄H₁₂F₃NO₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 283.25 g/mol | Influences diffusion and transport across biological membranes. |
| XLogP3-AA | 4.1 | An estimate of lipophilicity (log P). A value in this range suggests good membrane permeability but may indicate lower water solubility.[7] |
| Hydrogen Bond Donors | 1 | The -NH₂ group can participate in hydrogen bonding, affecting target interaction and solubility. |
| Hydrogen Bond Acceptors | 6 | The oxygen and fluorine atoms can act as H-bond acceptors, influencing interactions with biological targets. |
| Solubility | To be determined | Crucial for creating stock solutions and for bioavailability. Initial tests should use solvents like DMSO or acetone.[8] |
Note: Predicted values are based on structurally similar compounds found in databases like PubChem and should be confirmed experimentally.
A Tiered Approach to Agrochemical Screening
A high-throughput, multi-target screening approach is the most efficient method for the initial evaluation of an NCE. This strategy allows for the rapid identification of any "hit" activity, which can then be pursued with more detailed, secondary assays. The overall workflow is designed to triage the compound based on its primary biological effects.
Caption: High-throughput screening workflow for a new chemical entity (NCE).
Detailed Application Protocols
The following protocols are designed for initial screening. They are cost-effective, require standard laboratory equipment, and provide clear, quantifiable, or semi-quantifiable endpoints.
Protocol for Preliminary Herbicidal Activity Assessment (Algal Lawn Assay)
Rationale: Unicellular green algae like Chlamydomonas reinhardtii are excellent models for photosynthetic plants.[9] Herbicides that disrupt photosynthesis or other essential cellular processes will inhibit algal growth, creating a clear "zone of inhibition" on a lawn of algae. This method is rapid, sensitive, and requires minimal compound.[10]
Materials:
-
Chlamydomonas reinhardtii culture
-
TAP (Tris-Acetate-Phosphate) agar plates
-
Sterile filter paper disks (6 mm diameter)
-
This compound (Test Compound)
-
DMSO (Solvent)
-
Positive Control (e.g., Diuron or Atrazine at 1 mg/mL)
-
Growth chamber with light source
Procedure:
-
Prepare Stock Solutions: Dissolve the Test Compound, and a known herbicide (Positive Control), in DMSO to a final concentration of 10 mg/mL. The solvent alone (DMSO) will serve as the Negative Control.
-
Prepare Algal Lawn: Pipette 200-300 µL of dense liquid C. reinhardtii culture onto the surface of a TAP agar plate. Spread evenly using a sterile spreader to create a uniform lawn. Allow the surface to dry for 20-30 minutes in a laminar flow hood.
-
Apply Compound: Using sterile forceps, place three filter paper disks onto the agar surface, spaced evenly.
-
Pipette 10 µL of the Test Compound solution onto the first disk.
-
Pipette 10 µL of the Positive Control solution onto the second disk.
-
Pipette 10 µL of DMSO (Negative Control) onto the third disk.
-
-
Incubation: Invert the plates and incubate in a growth chamber under constant light for 3-5 days.
-
Observation: Measure the diameter of the clear zone of growth inhibition around each disk. The negative control should have no clearing zone.[9][10]
Data Interpretation: A significant clearing zone around the test compound disk indicates potential herbicidal activity. The size of the zone is semi-quantitative; a larger zone suggests higher activity or better diffusion.
| Treatment | Replicate 1 (Zone Diameter, mm) | Replicate 2 (Zone Diameter, mm) | Replicate 3 (Zone Diameter, mm) | Average Diameter (mm) |
| Negative Control (DMSO) | 0 | 0 | 0 | 0 |
| Positive Control (Diuron) | 25 | 27 | 26 | 26 |
| Test Compound | Measure | Measure | Measure | Calculate |
Protocol for Preliminary Fungicidal Activity Assessment (Broth Microdilution)
Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is the lowest concentration that prevents visible growth of a microorganism. This protocol can be adapted for agriculturally relevant fungi like Fusarium oxysporum or Botrytis cinerea.
Materials:
-
Fungal species (e.g., Fusarium oxysporum)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Test Compound stock solution (1 mg/mL in DMSO)
-
Positive Control (e.g., Thiabendazole)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Plate Preparation: Add 100 µL of PDB to all wells of a 96-well plate.
-
Serial Dilution:
-
Add 100 µL of the Test Compound stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution.
-
Transfer 100 µL from the first well to the second well, mix, and continue this 2-fold serial dilution across the row. Discard 100 µL from the last well. This creates a range of concentrations.
-
Repeat for the Positive Control in a separate row.
-
Designate one row as a Growth Control (no compound) and another as a Sterility Control (no fungus).
-
-
Inoculation: Prepare a standardized fungal spore suspension (e.g., 1 x 10⁵ spores/mL). Add 10 µL of this suspension to all wells except the Sterility Control.
-
Incubation: Cover the plate and incubate at 25-28°C for 48-72 hours, or until robust growth is seen in the Growth Control wells.
-
Determine MIC: The MIC is the lowest concentration well in which no visible fungal growth (turbidity) is observed.[13] This can be done visually or by measuring optical density at 600 nm.
Follow-up: Minimum Fungicidal Concentration (MFC) Determination To determine if the compound is fungicidal (kills fungi) or fungistatic (inhibits growth), take 10 µL from each clear well (at and above the MIC) and spot-plate it onto a fresh Potato Dextrose Agar (PDA) plate. Incubate for another 48-72 hours. The MFC is the lowest concentration from which no colonies grow on the agar plate, indicating a ≥99.9% kill rate.[13][14]
Protocol for Preliminary Insecticidal Activity Assessment (Contact Toxicity Vial Test)
Rationale: The vial test is a simple and effective method to determine the contact toxicity of a compound against small insects like fruit flies (Drosophila melanogaster) or aphids.[15] It ensures the insect is continuously exposed to a uniform surface coated with the test compound.
Materials:
-
Target insect species (e.g., Drosophila melanogaster)
-
Glass scintillation vials (20 mL)
-
Test Compound solutions in acetone (e.g., 10, 50, 100, 500 µg/mL)
-
Positive Control (e.g., a commercial pyrethroid insecticide)
-
Acetone (Solvent/Negative Control)
-
Vial roller or rotator
Procedure:
-
Vial Coating:
-
Pipette 500 µL of each Test Compound concentration into a separate vial. Prepare triplicate vials for each concentration.
-
Do the same for the Positive and Negative controls.
-
Place the vials on a vial roller at a slight angle and roll them until the acetone has completely evaporated, leaving a thin, even film of the compound on the inner surface.
-
-
Insect Exposure: Introduce 10-20 adult insects into each vial and cap with a breathable plug (e.g., cotton or foam).
-
Incubation: Keep the vials at room temperature under a normal light/dark cycle.
-
Mortality Assessment: Record the number of dead or moribund (unable to move coherently) insects in each vial at 24 and 48 hours.[16]
Data Analysis and Interpretation: Calculate the percentage mortality for each concentration. If a dose-dependent effect is observed (higher concentration leads to higher mortality), the data can be used to estimate an LC₅₀ (the concentration that kills 50% of the test population) using probit analysis. A corrected mortality rate should be calculated using Abbott's formula if mortality occurs in the control group.[17]
Corrected Mortality (%) = [ (% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control) ] x 100 [17]
Investigating a Plausible Mechanism of Action
Should the primary screens yield a positive hit, particularly for fungicidal activity, a logical next step is to hypothesize and test a potential mechanism of action. Many aniline-based fungicides are known to interfere with specific biochemical pathways.
Caption: Hypothetical mechanism: Inhibition of ergosterol biosynthesis.
Rationale for this Hypothesis: Many successful fungicides, particularly azoles, function by inhibiting the enzyme 14α-demethylase, a critical step in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals. Its disruption leads to faulty membrane structure and function, ultimately causing cell death. Given the aromatic and heterocyclic nature of the NCE, testing for inhibition of this or other key fungal enzymes would be a rational approach for secondary screening and mechanism-of-action studies.[18]
Conclusion and Future Directions
The structural alerts present in this compound make it a compelling candidate for agrochemical research. The systematic screening cascade outlined in these application notes provides a robust and efficient pathway for its initial evaluation. Positive results in any of the primary screens should be followed by more rigorous, quantitative secondary assays to determine dose-response curves (EC₅₀, LC₅₀), assess the spectrum of activity against a wider panel of relevant pests, and begin preliminary crop safety and non-target toxicity evaluations.[19] These protocols form the foundational first step in the long but critical journey from a promising molecule to a viable crop protection solution.
References
- Vertex AI Search. Harnessing the Power of Trifluoromethyl Aniline in Agrochemical Innovation.
- BenchChem. Validating Fungicidal Activity Against Resistant Strains: A Comparative Guide.
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- protocols.io. PROTOCOL FOR LARVICIDE BIOASSAYS.
- Scribd. Bioassay Activity.
- Washington State University Extension. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
- Chem-Impex. 3-Methoxy-5-(trifluoromethyl)aniline.
- Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-Nitro-3-Trifluoromethyl Aniline: Properties and Applications.
- NIH National Library of Medicine. A Rapid and Simple Bioassay Method for Herbicide Detection.
- Chem-Impex. 4-Metil-3-(trifluorometil)anilina.
- Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of 3,5-Bis(trifluoromethyl)aniline in Agrochemicals.
- BenchChem. Application Notes and Protocols for Anisocoumarin H Insecticidal Activity Assay.
- Google Patents. US5116866A - Aniline derivatives and fungicides containing them.
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- ResearchGate. Screening Rules for Leads of Fungicides, Herbicides, and Insecticides.
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- ACS Publications. From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment.
- Creative Biolabs. Antifungal Activity Test Service.
- Ningbo Inno Pharmchem Co.,Ltd. Aniline in Agrochemicals: Herbicides, Fungicides, and Safety.
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Application Notes and Protocols for 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The following document provides a detailed guide to the potential experimental procedures involving 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline. It is important to note that publicly available information on this specific molecule is limited. Therefore, the protocols and application notes presented herein are built upon established principles and methodologies for structurally related compounds, particularly those containing a diaryl ether linkage, an aniline moiety, and a trifluoromethyl group. This guide is intended to serve as a robust starting point for research and development, and investigators are encouraged to adapt and optimize these protocols based on their specific experimental context and goals.
Section 1: Chemical Profile and Rationale for Use
This compound is a unique chemical entity that combines several key pharmacophores. The diaryl ether scaffold is a common motif in many biologically active molecules. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] The aniline functional group provides a versatile handle for further chemical modification and library synthesis.[3]
Molecular Structure:
Caption: Ullmann condensation workflow for diaryl ether synthesis.
Step-by-Step Protocol:
-
To an oven-dried reaction vessel, add 4-halo-2-(trifluoromethyl)aniline (1.0 eq), 3-methoxyphenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add a high-boiling aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 140 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Protocol 2.2: Buchwald-Hartwig C-O Cross-Coupling
A more modern and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. [4] Workflow for Buchwald-Hartwig C-O Coupling:
Caption: Buchwald-Hartwig C-O coupling workflow.
Step-by-Step Protocol:
-
In a glovebox or under an inert atmosphere, add 4-halo-2-(trifluoromethyl)aniline (1.0 eq), 3-methoxyphenol (1.5 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as Xantphos (0.1 eq) to a dry reaction vessel.
-
Add anhydrous toluene or dioxane as the solvent.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the mixture to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
Section 3: Potential Applications and In Vitro Assays
The structural motifs present in this compound suggest its potential as a scaffold for developing kinase inhibitors. Many approved and investigational kinase inhibitors feature a diaryl ether or a trifluoromethylphenyl moiety. [5]
Protocol 3.1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the title compound against a panel of protein kinases. [6][7] Table 2: Representative Kinase Panel for Screening
| Kinase Family | Specific Kinase | Rationale |
| Tyrosine Kinases | EGFR, VEGFR2, Abl | Implicated in various cancers. |
| Serine/Threonine Kinases | BRAF, MEK, AKT | Key components of oncogenic signaling pathways. |
| Lipid Kinases | PI3Kα, PI3Kδ | Involved in cell growth, proliferation, and survival. |
Step-by-Step Protocol for a Fluorometric Kinase Assay: [8]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to test a range of concentrations.
-
Reaction Mixture: In a 384-well plate, prepare a reaction mixture containing the kinase of interest, a suitable substrate, and ATP in an appropriate kinase assay buffer.
-
Incubation: Add the test compound dilutions to the reaction wells. Include positive controls (known inhibitors) and negative controls (DMSO vehicle). Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity). This can be a fluorescence-based or luminescence-based detection system.
-
Data Analysis: Measure the signal on a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Logical Flow of Kinase Inhibitor Screening:
Caption: Workflow for kinase inhibitor screening and development.
Section 4: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) for this compound or for structurally similar anilines.
References
- Amendola, M. C., & Fabbrizzi, L. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis (pp. 78-126). Royal Society of Chemistry.
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
- Evano, G., & Blanchard, N. (2013). Copper-Mediated C-O Bond Formation. In Copper-Mediated Cross-Coupling Reactions (pp. 263-338). John Wiley & Sons, Inc.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the synthesis of trifluoromethyl-containing compounds. Tetrahedron, 60(38), 8145-8174.
- Vaskinn, M., & Engen, J. R. (2014). Fluorescent Peptide Assays For Protein Kinases. Methods in Molecular Biology, 1131, 131–140.
- Wang, J., & Shang, M. (2021). From Aniline to Aryl Ether: A Facile, Efficient and Versatile Synthetic Protocol Employing Mild Conditions.
- Ye, C.-E., Kim, H. W., Lee, S. Y., & Kim, B. M. (2007). A Facile and Efficient Synthesis of Diaryl Ethers from Aryl Silyl Ethers via Tandem Desilylation and SNAr Reaction. Synlett, 2007(01), 146-150.
- Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 106(11), 4644-4680.
- Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−O Bond Formation between Aryl Halides and Phenols or Alcohols. The Journal of Organic Chemistry, 70(13), 5164-5173.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Uustare, A., et al. (2004). Fluorometric TLC assay for evaluation of protein kinase inhibitors. Analytical Biochemistry, 335(1), 132-138.
- Lawrence, D. S., & Niu, J. (1998). Protein kinase assays. Current Opinion in Chemical Biology, 2(1), 69-74.
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorometric TLC assay for evaluation of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
Welcome to the technical support center for the purification of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important pharmaceutical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
I. Understanding the Molecule and Potential Impurities
This compound is a substituted aniline derivative, a class of compounds often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group and the methoxyphenoxy moiety introduce specific electronic and steric properties that influence its reactivity and purification behavior.
Common impurities can arise from several sources during its synthesis, including:
-
Unreacted Starting Materials: Such as 2-chloro- or 2-fluoro-benzotrifluoride and 3-methoxyphenol.
-
Isomeric Byproducts: Positional isomers formed during the aromatic nucleophilic substitution (SNAr) reaction.
-
Products of Side Reactions: Such as hydrolysis or ether cleavage products.
-
Residual Catalysts and Reagents: For instance, copper catalysts or bases used in the coupling reaction.
A thorough understanding of the potential impurity profile is the first step in developing a robust purification strategy.
II. Troubleshooting and Optimization Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Recrystallization Issues
Q1: My recrystallization of this compound results in poor yield and/or low purity. What factors should I investigate?
A1: This is a common issue that can often be resolved by systematically optimizing the recrystallization parameters. Here’s a troubleshooting workflow:
Workflow for Recrystallization Optimization
Caption: Troubleshooting workflow for recrystallization.
Expert Insight: The key to successful recrystallization is finding a solvent system where the desired compound has a steep solubility curve with respect to temperature, while the impurities are either highly soluble or insoluble at all temperatures. A mixed solvent system (e.g., toluene/heptane) often provides the necessary polarity range to achieve this.
Column Chromatography Challenges
Q2: I'm observing poor separation and peak tailing during column chromatography of my crude this compound. How can I improve this?
A2: Poor separation and peak tailing with aniline compounds on silica gel are often due to the interaction between the basic amine group and the acidic silanol groups of the silica.[1] This can lead to strong adsorption and undesirable chromatographic behavior.
Strategies to Improve Chromatographic Separation:
| Strategy | Description | Rationale |
| Mobile Phase Modification | Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1%).[1][2] | The basic modifier neutralizes the acidic silanol groups on the silica surface, preventing strong interaction with the basic aniline and reducing peak tailing.[2] |
| Use of Amino-Functionalized Silica | Employ a column packed with amine-bonded silica instead of standard silica gel.[2][3] | The amine-functionalized stationary phase provides a more basic environment, minimizing the acid-base interactions that cause issues on standard silica.[1][3] This often allows for the use of less polar and less hazardous solvent systems like heptane/ethyl acetate.[3] |
| Reversed-Phase Chromatography | Consider using reversed-phase chromatography (e.g., C18 silica) with an appropriate mobile phase, such as acetonitrile/water or methanol/water, potentially with a pH modifier. | For some aniline derivatives, especially if they are more polar, reversed-phase chromatography can offer better selectivity and peak shape.[2] |
Expert Insight: For many basic amines, switching to an amine-functionalized column can dramatically simplify the purification process and improve resolution, often eliminating the need for mobile phase modifiers which can complicate workup.[1][3]
General Purity and Impurity Identification
Q3: I've purified my compound, but I still see a persistent impurity in the NMR/LC-MS. How can I identify and remove it?
A3: Identifying and removing a persistent impurity requires a systematic approach.
Workflow for Impurity Identification and Removal
Caption: Workflow for identifying and removing persistent impurities.
Expert Insight: High-resolution mass spectrometry (HRMS) is invaluable for obtaining an accurate mass and potential elemental composition of the impurity. This information, combined with an understanding of the synthetic route, can often lead to a confident structural assignment.
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for flash chromatography of this compound on silica gel?
A1: A good starting point is a gradient of ethyl acetate in heptane (or hexane). A typical gradient might run from 5% to 50% ethyl acetate. However, as mentioned in the troubleshooting guide, you will likely need to add a small amount of triethylamine (e.g., 0.5%) to this mobile phase to obtain good peak shape.
Q2: Can I use distillation to purify this compound?
A2: While distillation is a powerful purification technique for compounds with different boiling points, it may not be the most suitable primary method for this compound.[4] This is due to its relatively high molecular weight and likely high boiling point, which would necessitate vacuum distillation at elevated temperatures. At these temperatures, there is a risk of thermal degradation. Distillation is more effective for removing volatile impurities or unreacted starting materials.
Q3: How can I effectively monitor the progress of my column chromatography?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring column progress.[5] Use the same solvent system for your TLC as you are using for the column. Staining with a potassium permanganate dip or visualization under UV light are effective ways to see the spots. For more quantitative analysis, fractions can be analyzed by LC-MS.[6]
Q4: My purified compound is an oil, but the literature reports it as a solid. What should I do?
A4: This often indicates the presence of a small amount of impurity that is inhibiting crystallization. Try re-purifying a small sample by preparative TLC or HPLC to obtain a highly pure seed crystal. Introducing this seed crystal to the bulk of the oil, perhaps after dissolving in a minimal amount of a non-polar solvent like heptane and cooling, can often induce crystallization.
IV. Experimental Protocols
Protocol 1: Column Chromatography with Basic Modifier
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), add silica gel (2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel (typically 50-100 times the weight of the crude material) using a heptane/ethyl acetate mixture as the eluent.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with your starting mobile phase (e.g., 95:5 heptane:ethyl acetate + 0.5% triethylamine). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Workup: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization from a Mixed Solvent System
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., toluene or ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a hot anti-solvent (a solvent in which the product is poorly soluble, e.g., heptane) until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the first solvent back to the mixture until the turbidity just disappears.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent (heptane).
-
Drying: Dry the crystals under vacuum to a constant weight.
V. References
-
Biotage. (2023). When should amine-bonded columns be used for purification?[Link]
-
The Pharma Master. (n.d.). Troubleshooting. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Pharma Intermediates. (2025). What are the key steps in the purification of pharmaceutical intermediates?[Link]
-
Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
Introduction: Navigating the Synthesis of a Key Diaryl Ether Intermediate
Welcome to the technical support guide for the synthesis of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline. This molecule, a diaryl ether, is a valuable building block in pharmaceutical and agrochemical research, largely due to the unique electronic and lipophilic properties conferred by the trifluoromethyl (CF₃) group. However, its synthesis presents specific challenges related to the formation of the diaryl ether bond, particularly given the electronic nature of the substituted aniline ring.
The primary synthetic challenge lies in the coupling of an electron-rich phenoxide with an aryl halide that is substituted with both an electron-donating amine and a strongly electron-withdrawing trifluoromethyl group. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize the most common and effective synthetic routes: the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig C-O Coupling . We will delve into the causality behind common failures, provide detailed protocols, and offer data-driven optimization strategies to maximize your reaction yield and purity.
Core Synthetic Pathways
The synthesis of the target molecule is typically achieved by coupling 3-methoxyphenol with a suitable 4-halo-2-(trifluoromethyl)aniline derivative. The two most viable catalytic methods are illustrated below.
identification of side products in 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline synthesis
Technical Support Center: Synthesis of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
Document ID: TSC-2026-01-A7 Version: 1.0 Last Updated: January 18, 2026
Introduction
Welcome to the technical support guide for the synthesis of this compound. This molecule is a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] Its synthesis, typically involving a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction (such as a Buchwald-Hartwig or Ullmann condensation), can be accompanied by the formation of several side products.[2][3][4] Understanding, identifying, and mitigating these impurities is critical for ensuring the final product's purity, safety, and efficacy.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to help you navigate the challenges of this synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and workup, presented in a practical question-and-answer format.
Q1: I'm seeing an unexpected peak in my LC-MS with a mass higher than my product. What could it be?
Answer: A higher molecular weight impurity often points to a double addition or a reaction involving the catalyst or ligand. Let's break down the likely culprits.
Plausible Cause 1: Di-substituted Aniline (Impurity A) If your starting material is a di-halogenated trifluoromethylbenzene, or if reaction conditions are too harsh, a second molecule of 3-methoxyphenol can displace another group on the aniline ring, leading to a di-phenoxylated byproduct.
Plausible Cause 2: Ligand Arylation (Impurity B) In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the phosphine ligand can sometimes couple with the aryl halide starting material.[4] This is more common with sterically hindered ligands under prolonged heating.
Troubleshooting & Identification Protocol:
-
Review Stoichiometry: Ensure you are not using a significant excess of the 3-methoxyphenol nucleophile. A 1.05 to 1.2 molar equivalent is typically sufficient.
-
Optimize Temperature: Excessive heat can drive side reactions. Try lowering the reaction temperature by 10-15 °C and extending the reaction time.
-
LC-MS/MS Analysis: Isolate the peak and perform fragmentation (MS/MS). Look for fragments corresponding to the product molecule and the added methoxyphenoxy group or ligand fragment.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass to determine the elemental composition of the impurity, which can confirm its identity.
Q2: My NMR spectrum shows unreacted starting materials, but TLC/LC analysis suggests the reaction is complete. Why?
Answer: This discrepancy often arises from the formation of a side product that has a similar polarity to one of the starting materials, causing them to co-elute in your chromatographic system.
Plausible Cause: Hydrodehalogenation (Impurity C) A common side reaction in metal-catalyzed couplings is the reductive cleavage of the carbon-halogen bond on your starting aryl halide (e.g., 4-fluoro-2-(trifluoromethyl)aniline). This results in the formation of 2-(trifluoromethyl)aniline. This side product often has a similar retention time to the starting aryl halide in normal-phase chromatography.
Troubleshooting & Identification Protocol:
-
Use Orthogonal Chromatography: Develop a secondary HPLC method with a different column chemistry (e.g., switch from a C18 to a Phenyl-Hexyl column) or a different mobile phase to resolve the co-eluting peaks.
-
GC-MS Analysis: Gas chromatography often provides better resolution for volatile, less polar compounds like anilines. Aniline derivatives are commonly analyzed via GC.[5][6][7]
-
Spiking Study: Dope a sample of your reaction mixture with an authentic standard of 2-(trifluoromethyl)aniline. If the peak increases in size, you have confirmed its identity.
Q3: The reaction turns dark black, and I'm getting a low yield of insoluble material. What's happening?
Answer: A dark coloration and the formation of insoluble tars often indicate catalyst decomposition or polymerization side reactions. This is particularly common in copper-catalyzed Ullmann reactions run at high temperatures.[3][8]
Plausible Cause 1: Catalyst Decomposition Palladium or copper catalysts can precipitate as metal black if the ligands are not robust enough for the reaction conditions, leading to loss of catalytic activity.
Plausible Cause 2: Homocoupling of Phenol (Impurity D) The 3-methoxyphenol can undergo oxidative homocoupling to form a biaryl ether, especially in the presence of copper catalysts and an oxidant (like air).
Troubleshooting & Mitigation Strategy:
-
Degas Rigorously: Ensure your solvent and reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst. Oxygen can degrade catalysts and promote unwanted side reactions.
-
Select a Robust Ligand: For Buchwald-Hartwig reactions, consider using modern, sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos), which are designed to create stable catalytic complexes.[9]
-
Lower Catalyst Loading: Using too much catalyst can sometimes accelerate decomposition pathways. Try reducing the catalyst loading to 0.5-1 mol%.
-
Solvent Choice: Ensure your solvent is anhydrous and high-purity. High-boiling polar solvents like DMF or NMP are common but must be free of water and amines.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this molecule?
The formation of the diaryl ether bond is typically achieved via a metal-catalyzed cross-coupling reaction. The two most prominent methods are:
-
Ullmann Condensation: This classic method uses a copper catalyst to couple an aryl halide (e.g., 4-fluoro- or 4-chloro-2-(trifluoromethyl)aniline) with 3-methoxyphenol.[3][10] It often requires high temperatures but can be cost-effective.
-
Buchwald-Hartwig Amination/Etherification: A more modern and generally milder approach using a palladium catalyst with a specialized phosphine ligand.[2][4] This method offers broader functional group tolerance and typically gives higher yields.[4]
Q2: Which analytical techniques are best for identifying these side products?
A multi-technique approach is essential for unambiguous identification.[11]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The workhorse technique. It separates the components of the mixture and provides their molecular weights. Adding an acid like formic acid to the mobile phase can help with the ionization of aniline compounds.[11]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile starting materials and non-polar side products like hydrodehalogenated impurities.[5]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for definitively determining the structure of isolated impurities. ¹⁹F NMR is particularly useful for tracking all species containing a -CF₃ group.
-
HPLC (High-Performance Liquid Chromatography) with UV detection: The primary tool for quantifying the purity of the final product and tracking reaction progress.
Q3: How can I prevent the formation of side products from the start?
Proactive control is always better than reactive purification.
-
High-Purity Starting Materials: Use starting materials with >99% purity to avoid introducing impurities from the beginning.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent oxidative side reactions and protect the catalyst.
-
Kinetic Monitoring: Track the reaction progress closely using HPLC or TLC. Stop the reaction as soon as the limiting reagent is consumed to prevent the formation of byproducts from over-reaction.
-
Screening: Screen different catalysts, ligands, bases, and solvents to find the optimal conditions that maximize the yield of the desired product while minimizing side reactions.
Visualizations and Data
Reaction Pathway and Potential Side Products
The following diagram illustrates the desired synthetic pathway and the branching points that lead to common impurities.
Caption: Systematic workflow for the identification of unknown impurities.
Table of Common Side Products
This table summarizes the potential side products, their likely origin, and key analytical identifiers.
| Impurity ID | Structure Name | Molecular Weight ( g/mol ) | Likely Origin | Key Analytical Signature (LC-MS) |
| Product | This compound | 283.24 | Desired Reaction | [M+H]⁺ = 284.08 |
| A | Di-(3-methoxyphenoxy)-2-(trifluoromethyl)aniline | 389.34 | Over-reaction with phenol | [M+H]⁺ = 390.12 |
| C | 2-(Trifluoromethyl)aniline | 161.12 | Hydrodehalogenation of aryl halide | [M+H]⁺ = 162.05 |
| D | Di-(3-methoxyphenoxy) ether | 230.24 | Oxidative homocoupling of phenol | [M+H]⁺ = 231.09 |
| - | Unreacted 4-Fluoro-2-(trifluoromethyl)aniline | 179.11 | Incomplete reaction | [M+H]⁺ = 180.04 |
| - | Unreacted 3-Methoxyphenol | 124.14 | Incomplete reaction | [M+H]⁺ = 125.06 |
Note: Molecular weights and m/z values are calculated for the most common isotopes.
Detailed Experimental Protocol: LC-MS for Impurity Profiling
This protocol provides a starting point for developing an effective impurity profiling method.
1. Sample Preparation:
-
Accurately weigh ~1 mg of the crude reaction mixture into a clean vial.
-
Dissolve the sample in 1.0 mL of a 50:50 mixture of Acetonitrile:Water.
-
Vortex until fully dissolved. If particulates remain, filter through a 0.22 µm syringe filter into an HPLC vial.
2. Instrumentation & Conditions:
-
Instrument: HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source. [11] * Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 10% B
-
18.1-22 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Ionization Mode: ESI Positive.
-
Scan Range: m/z 100 - 500.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Examine the mass spectrum for each peak to determine its [M+H]⁺ ion.
-
Compare the observed masses against the table of potential side products.
References
- BenchChem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
- United States Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Trajan Scientific and Medical. Application Note - Analysis of aniline impurities, BPX5.
- Agilent Technologies, Inc. (2011). Aniline purity. Application Note.
- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- Guidechem. What is 4-(Trifluoromethoxy)aniline and its Industrial Synthesis Process?.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. Ullmann condensation.
- Wikipedia. Buchwald–Hartwig amination.
- Organic Chemistry Portal. Ullmann Reaction.
-
ResearchGate. ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. trajanscimed.com [trajanscimed.com]
- 7. agilent.com [agilent.com]
- 8. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling the Synthesis of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline, a critical intermediate for various pharmaceutical compounds. Our goal is to provide a comprehensive resource for troubleshooting and scaling up production, moving from bench-scale experiments to robust, industrial-scale processes. We will delve into the underlying chemical principles to explain why certain choices are made, ensuring a scientifically sound and practical approach to process optimization.
Part 1: Frequently Asked Questions (FAQs) - Strategic Synthesis & Scalability
This section addresses high-level strategic decisions researchers face when developing a scalable synthesis route.
Q1: What are the primary synthetic routes for this compound and which is most suitable for large-scale production?
A1: The core transformation in synthesizing this molecule is the formation of a diaryl ether bond. The two most industrially relevant strategies are the Ullmann Condensation and the Buchwald-Hartwig C-O cross-coupling reaction.
-
Ullmann Condensation: This is a classic copper-catalyzed reaction coupling an aryl halide with an alcohol or phenol.[1][2] Traditionally, it required harsh conditions (high temperatures >200°C, polar aprotic solvents, and stoichiometric amounts of copper), which are significant drawbacks for scalability due to energy costs and waste management.[3] However, modern ligand-accelerated Ullmann reactions have enabled milder conditions and lower catalyst loadings, reviving its industrial applicability.[4]
-
Buchwald-Hartwig C-O Cross-Coupling: This palladium-catalyzed method has become a cornerstone of modern organic synthesis for its generally milder conditions, broader substrate scope, and high functional group tolerance compared to the classic Ullmann reaction.[5][6] The development of sophisticated phosphine ligands has been crucial in creating highly active and stable catalyst systems suitable for scale-up.[7]
Recommendation for Scalability: For new process development, the Buchwald-Hartwig C-O coupling is often the preferred starting point due to its milder conditions, lower catalyst loadings, and typically higher yields. However, if cost of goods is a primary driver, a well-optimized, modern Ullmann condensation can be a highly effective and economical alternative, as copper is significantly cheaper than palladium.
Q2: My reaction involves coupling 2-chloro-4-(trifluoromethyl)aniline with 3-methoxyphenol (or vice versa). Which coupling partner should be the aryl halide?
A2: The electronic properties of the coupling partners are critical. The aryl halide should ideally be activated by electron-withdrawing groups (EWGs), while the phenol component is more reactive if it bears electron-donating groups (EDGs).
In this specific synthesis, the trifluoromethyl (-CF3) group is a strong electron-withdrawing group. Therefore, the aryl halide should be the trifluoromethyl-substituted ring. The methoxy (-OCH3) group on the phenol is electron-donating, increasing the nucleophilicity of the phenoxide.
Optimal Pairing:
-
Aryl Halide: 4-Halo-2-(trifluoromethyl)aniline (e.g., 4-chloro- or 4-bromo-2-(trifluoromethyl)aniline)
-
Nucleophile: 3-Methoxyphenol
This arrangement accelerates the key oxidative addition step in the Buchwald-Hartwig catalytic cycle and the nucleophilic attack in the Ullmann condensation.[5][8]
Q3: What are the most common impurities I should expect and how do they form?
A3: Awareness of potential side products is crucial for developing an effective purification strategy. Common impurities include:
-
Starting Materials: Unreacted 3-methoxyphenol and 4-halo-2-(trifluoromethyl)aniline.
-
Hydrodehalogenation Product: Formation of 2-(trifluoromethyl)aniline, where the halide on the starting material is replaced by a hydrogen atom. This is often promoted by trace moisture and can be a significant issue in palladium-catalyzed reactions.
-
Homocoupling Products: Formation of biaryl species from the coupling of two aryl halide molecules (Ullmann reaction) or symmetrical diaryl ethers.[8]
-
Products of N-Arylation: In routes starting with 4-halo-2-(trifluoromethyl)aniline, the aniline nitrogen can compete with the phenoxide as a nucleophile, leading to the formation of diarylamine impurities. Careful selection of base and reaction conditions is required to favor O-arylation.
Part 2: Troubleshooting Guide for Scalable Production
This section provides direct answers and actionable protocols for specific issues encountered during synthesis and scale-up.
Issue 1: Low Reaction Yield and/or Stalled Conversion
Q: My diaryl ether synthesis is giving low yields (<70%) or stalls before the aryl halide is fully consumed. How can I improve the conversion?
A: This is a common issue often related to catalyst deactivation, suboptimal reaction conditions, or insufficient base.
Troubleshooting Steps & Causality
-
Evaluate the Catalyst System (Buchwald-Hartwig):
-
The Cause: The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands are essential for promoting the reductive elimination step and stabilizing the active Pd(0) species.[9] For aryl chlorides, which are less reactive, more robust ligands are required.[7]
-
The Solution: Screen a panel of modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands have demonstrated broad utility and high activity for C-O couplings.
-
-
Assess the Base:
-
The Cause: The base serves to deprotonate the phenol, creating the active nucleophile. Its strength, solubility, and particle size can significantly impact reaction kinetics. A base that is too weak will not generate enough phenoxide, while an overly strong, poorly soluble base can lead to a heterogeneous mixture with poor reproducibility.
-
The Solution: Use a strong, non-nucleophilic base. Cesium carbonate (Cs2CO3) is often an excellent choice for C-O couplings due to its high solubility in organic solvents and its ability to break up palladium aggregates.[9] Potassium carbonate (K2CO3) or potassium tert-butoxide (KOtBu) are also common alternatives.
-
-
Check Solvent Purity and Degassing:
-
The Cause: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), effectively killing the reaction. Water can hydrolyze the phosphine ligands and contribute to hydrodehalogenation side products.
-
The Solution: Use anhydrous, high-purity solvents. Thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes before adding the catalyst. Maintaining a positive inert gas pressure throughout the reaction is critical.
-
Workflow for Optimizing Reaction Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Difficult Product Purification and Isolation
Q: My crude product is a dark oil and is difficult to purify by column chromatography at scale. How can I develop a scalable purification method?
A: Relying on chromatography for multi-kilogram production is often economically and practically unfeasible. Developing a robust crystallization protocol is the key to achieving high purity on a large scale.[10]
Protocol: Developing a Scalable Crystallization Method
-
Solvent Screening:
-
Objective: Find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while key impurities remain soluble.
-
Methodology:
-
Place ~50 mg of the crude product into several vials.
-
Add small aliquots (0.2 mL) of various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) to each vial.
-
Heat the vials that do not dissolve the solid at room temperature to the solvent's boiling point. If the solid dissolves, it is a potential candidate.
-
Allow the promising solutions to cool slowly to room temperature, then place them in an ice bath for 30 minutes.
-
Observe the quantity and quality of the crystals formed.
-
-
-
Anti-Solvent Crystallization:
-
Objective: If a single solvent system is not effective, an anti-solvent approach can be used.
-
Methodology:
-
Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Slowly add a "poor" solvent (anti-solvent), in which the product is insoluble (e.g., hexanes or heptane), until the solution becomes turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
-
-
Workup Optimization to Facilitate Crystallization:
-
The Cause: Residual high-boiling solvents (like DMF or NMP) or colored impurities can inhibit crystallization.
-
The Solution:
-
Perform a solvent swap after the reaction is complete. Dilute the reaction mixture with a lower-boiling solvent like toluene or ethyl acetate and perform aqueous washes to remove the high-boiling solvent and water-soluble impurities.
-
Treat the organic solution with activated charcoal to remove colored impurities before the final concentration and crystallization steps.[10]
-
-
Data Presentation: Solvent Screening for Crystallization
| Solvent System | Solubility at 25°C | Solubility at 70°C | Crystal Formation on Cooling | Impurity Rejection (TLC/HPLC) |
| Isopropanol | Low | High | Good, well-formed needles | Excellent |
| Toluene | Medium | High | Poor, oiled out | Poor |
| Heptane | Insoluble | Insoluble | N/A | N/A |
| Ethyl Acetate/Heptane | High (in EtOAc) | High (in EtOAc) | Good, with slow addition | Good |
This table is a representative example to guide your experimental design.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig C-O Coupling
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a dry, oven-baked reactor equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methoxyphenol (1.0 eq.), cesium carbonate (Cs2CO3, 2.0 eq.), and the palladium pre-catalyst/ligand system (e.g., Pd(OAc)2 at 1 mol% and SPhos at 2.2 mol%).
-
Inert Atmosphere: Seal the reactor and evacuate and backfill with dry nitrogen three times.
-
Solvent and Reactant Addition: Add degassed, anhydrous toluene via cannula. Begin stirring. Add 4-chloro-2-(trifluoromethyl)aniline (1.2 eq.).
-
Reaction: Heat the mixture to 100-110 °C and maintain at this temperature, monitoring the reaction progress by HPLC or TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by crystallization as developed in the troubleshooting section.
Visualization: Catalytic Cycle of Buchwald-Hartwig C-O Coupling
Caption: Simplified Buchwald-Hartwig C-O coupling cycle.
References
-
SUN Min, WEI Hong-to, CI Jin, JI Min. Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 2009, 44(05): 394-396.
-
Reddy, A. et al. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Synlett, 2019, 30(05): 565-569.
-
Perdih, A. et al. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 2014, 19(9): 14593-14614.
-
CN103724259A - Synthesis method for sorafenib. Google Patents.
-
Wikipedia contributors. Ullmann condensation. Wikipedia, The Free Encyclopedia.
-
Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
-
ChemicalBook. 4-(Trifluoromethoxy)aniline synthesis.
-
ResearchGate. Synthesis of sorafenib. Reagents and conditions.
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
-
BenchChem. Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
Organic Chemistry Portal. Ullmann Reaction.
-
WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.
-
Dorel, R. and Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019, 58(48), 17118-17129.
-
Thermo Fisher Scientific. Ullmann Reaction.
-
BenchChem. Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.
-
Hassan, J. et al. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 2021, 11(3), 358.
-
BenchChem. Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
proper handling and storage conditions for 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
Welcome to the technical support center for 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. The following information is synthesized from established safety protocols for structurally similar aniline derivatives and general chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data from analogous aniline compounds, this compound should be handled as a hazardous substance. Primary concerns include acute toxicity if swallowed or in contact with skin, and it is expected to cause serious eye and skin irritation.[1][2][3][4] Prolonged or repeated exposure may lead to organ damage.[2] Additionally, like many anilines, absorption into the body can lead to the formation of methemoglobin, which can cause cyanosis.
Q2: What are the appropriate personal protective equipment (PPE) recommendations for handling this compound?
A2: A comprehensive approach to personal protection is critical. Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to protect against splashes, and a lab coat.[1][2][3][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[3] If there is a risk of generating vapors or aerosols, respiratory protection may be required.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To maintain the integrity of the compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] It is also advisable to protect it from light, as some aniline derivatives are light-sensitive.[6] Keep the compound away from heat, sparks, and open flames.[6]
Q4: What are the known incompatibilities for this compound?
A4: While specific data for this molecule is not available, aniline derivatives are generally incompatible with strong oxidizing agents and acids.[6] Contact with these substances could lead to vigorous, potentially hazardous reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Inconsistent experimental results or reaction failure | Compound degradation | Aniline derivatives can be sensitive to air, light, and heat. Ensure the compound has been stored correctly in a tightly sealed container, protected from light, and in a cool environment. Consider using a fresh batch of the compound if degradation is suspected. |
| Impurities in the starting material | Verify the purity of your this compound using an appropriate analytical technique (e.g., NMR, LC-MS). Impurities can interfere with reactions and lead to unexpected outcomes. | |
| Poor solubility in a chosen solvent | Mismatch of solvent polarity | Aniline derivatives' solubility can be influenced by their substituents.[7] Experiment with a range of solvents with varying polarities to find a suitable one. Gentle heating may improve solubility, but be mindful of potential degradation at elevated temperatures. |
| Discoloration of the compound upon storage | Oxidation or degradation | Discoloration (e.g., turning brown or black) is a common sign of aniline oxidation. This can be accelerated by exposure to air and light. While the compound may still be usable for some applications, its purity is compromised. For sensitive reactions, it is best to use a fresh, non-discolored sample. |
| Unexpected side products in a reaction | Reactivity of the aniline functional group | The amino group of aniline is a strong activating group and can participate in various side reactions.[8] Consider protecting the amine group (e.g., through acylation) before proceeding with certain transformations to prevent unwanted reactions. |
Experimental Protocols
Standard Protocol for a Suzuki Coupling Reaction
This protocol provides a general framework. Optimization may be necessary for specific substrates.
-
Reaction Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent).
-
Add the desired boronic acid or ester (1.1-1.5 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
-
Solvent Addition:
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water). The choice of solvent will depend on the specific substrates.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Visualizations
Troubleshooting Logic for Inconsistent Experimental Results
Sources
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cpachem.com [cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
resolving common issues in trifluoromethylaniline reactions
A Foreword from Your Senior Application Scientist
Welcome to the technical support center dedicated to the unique and often challenging chemistry of trifluoromethylanilines. As a researcher, you know that introducing a trifluoromethyl (-CF3) group onto an aniline ring profoundly alters its chemical behavior. This powerful electron-withdrawing group is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1]
However, these same electronic effects—namely the sharp decrease in the nucleophilicity and basicity of the amine—are the very source of the synthetic hurdles we often face. Standard protocols that work beautifully for simple anilines can fail or give dismal yields with their trifluoromethylated counterparts.
This guide is born from field-proven experience. It is structured not as a rigid textbook, but as a direct line to a seasoned colleague. Here, we will diagnose common problems in a question-and-answer format, explain the underlying chemical principles driving these issues, and provide robust, actionable troubleshooting protocols. Our goal is to empower you to move beyond frustration and efficiently optimize your synthetic routes. Let's resolve these challenges together.
Section 1: Foundational Principles: The Influence of the -CF₃ Group
Before troubleshooting, it's crucial to understand the root cause of the challenges. The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. Its effect on the aniline moiety is twofold:
-
Reduced Basicity and Nucleophilicity of the Amine: The -CF₃ group pulls electron density away from the aromatic ring and, by extension, from the nitrogen atom's lone pair. This makes the amine significantly less basic and less nucleophilic than aniline. Consequently, reactions that rely on the nitrogen acting as a nucleophile (e.g., acylation, alkylation, diazotization) will be substantially slower and require more forcing conditions.[2]
-
Deactivation of the Aromatic Ring: The ring is heavily deactivated towards electrophilic aromatic substitution. However, for reactions like palladium-catalyzed cross-couplings, this electronic deficiency makes the oxidative addition step at the C-X (X = Br, I, OTf) bond more challenging.[3] Conversely, the ring is activated towards nucleophilic aromatic substitution, especially if the -CF₃ group is ortho or para to a leaving group.[2]
Understanding these electronic fundamentals is the first step in rational troubleshooting.
Section 2: Troubleshooting Guides for Common Reactions
2.1 N-Acylation & N-Alkylation Reactions
Question: My N-acylation of 3-(trifluoromethyl)aniline with acetyl chloride is sluggish and gives a low yield, even with a base like pyridine. What is happening and how can I fix it?
Answer: The core issue is the severely diminished nucleophilicity of the aniline nitrogen due to the -CF₃ group. Pyridine is often not a strong enough base to facilitate the reaction efficiently. You are likely observing a significant amount of unreacted starting material.
Causality & Solution Workflow:
To overcome this, you must enhance the electrophilicity of the acylating agent or increase the reaction's driving force.
Troubleshooting Protocol:
-
Use a More Reactive Acylating Agent: Switch from an acyl chloride to the corresponding anhydride (e.g., acetic anhydride). Anhydrides can be more effective under forcing conditions.
-
Employ a Catalyst: Add a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) along with a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA). DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate.
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often provide the necessary activation energy. Monitor the reaction by TLC to avoid decomposition.
-
For Difficult Substrates: In very challenging cases, pre-deprotonation of the aniline with a strong base like sodium hydride (NaH) in an aprotic solvent like THF, followed by the addition of the acylating agent at 0 °C, can be effective.[4] However, this is often not necessary if a catalyst like DMAP is used.
Logical Workflow for N-Acylation Troubleshooting
Caption: Troubleshooting decision tree for N-acylation.
2.2 Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Buchwald-Hartwig amination between 4-bromo-2-(trifluoromethyl)aniline and a secondary amine, but I see no product. What are the most critical parameters to adjust?
Answer: This is a classic challenge. The electron-deficient nature of the aryl bromide makes the initial oxidative addition step—where the palladium(0) catalyst inserts into the carbon-bromine bond—the rate-limiting and most difficult step.[5][6] Your choice of ligand, base, and temperature is paramount.
Causality & Solution Workflow:
The catalyst system must be tailored for electron-deficient aryl halides. This requires ligands that are both sterically bulky and highly electron-donating to promote the oxidative addition and subsequent reductive elimination.[5]
| Parameter | Common Issue | Recommended Solution & Rationale |
| Palladium Ligand | Standard ligands (e.g., PPh₃, BINAP) are ineffective. | Use bulky, electron-rich biaryl phosphine ligands. These "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos) are designed to accelerate oxidative addition on electron-poor substrates and facilitate reductive elimination.[7] Screen a panel of these ligands. |
| Base | Weak bases (e.g., K₂CO₃) are insufficient. | Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the standards. They are strong enough to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[7] |
| Temperature | Room temperature is too low. | Increase the reaction temperature. These couplings often require temperatures between 80-110 °C. Choose a solvent with a suitable boiling point (e.g., toluene, dioxane).[3] |
| Catalyst Precursor | Air-sensitive Pd(0) sources can be deactivated. | Use air-stable pre-catalysts. G2, G3, or G4 palladacycle pre-catalysts (e.g., XPhos Pd G3) are often more reliable as they generate the active Pd(0) species in situ. |
Protocol: Screening for Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the aryl bromide (1.0 eq.), amine (1.2 eq.), base (NaOtBu, 1.4 eq.), Pd pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and ligand (if not using a pre-catalyst, 4 mol%) to a vial.
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and heat to 100 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS at intervals (e.g., 2h, 6h, 24h) to assess conversion.
-
Workup: After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.[8]
2.3 Diazotization and Sandmeyer Reactions
Question: My Sandmeyer reaction to convert 4-(trifluoromethyl)aniline to 4-bromo-1-(trifluoromethyl)benzene is giving a very low yield. I suspect the initial diazotization is the problem. How can I improve it?
Answer: Your suspicion is likely correct. The reduced basicity of the trifluoromethylaniline makes the initial reaction with nitrous acid (formed in situ from NaNO₂ and a strong acid) inefficient.[9] Incomplete diazotization is a primary cause of failure in subsequent Sandmeyer reactions.[10]
Causality & Solution Workflow:
To ensure complete formation of the diazonium salt, two conditions are critical:
-
Sufficiently Acidic Conditions: A high concentration of acid is needed to fully protonate the weakly basic amine and generate the necessary nitrosonium ion (NO⁺) electrophile.[11][12]
-
Strict Temperature Control: Aryl diazonium salts are thermally unstable. The reaction must be kept between 0-5 °C to prevent premature decomposition and loss of N₂ gas, which would lead to phenol byproducts.[13]
Troubleshooting Protocol:
-
Acid Concentration: Instead of just 2 equivalents of acid (e.g., HBr), use a more concentrated solution or a larger excess (e.g., 3-4 equivalents). For bromo-dediazoniation, a mixture of 48% HBr and concentrated H₂SO₄ is often effective.
-
Temperature Management: Prepare an ice/salt bath to maintain a temperature below 5 °C. Add the aqueous solution of sodium nitrite (NaNO₂) slowly and dropwise to the acidic solution of the aniline, ensuring the temperature never rises.
-
The Sandmeyer Step: Prepare your Cu(I)Br solution separately. Once diazotization is complete (test with starch-iodide paper for excess nitrous acid), add the cold diazonium salt solution slowly to the stirred CuBr solution. Vigorous evolution of N₂ gas should be observed.
-
Allow for Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the complete conversion of the diazonium salt.
Catalytic Cycle of a Sandmeyer Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Diazotisation [organic-chemistry.org]
- 12. byjus.com [byjus.com]
- 13. Diazotization Reaction Mechanism [unacademy.com]
Technical Support Center: Catalyst Selection for 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline Synthesis
Welcome to the technical support center for the synthesis of 4-(3-methoxyphenoxy)-2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection in this crucial synthetic step. The formation of the diaryl ether bond is a key transformation, and the appropriate choice of catalyst is paramount for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The synthesis of this diaryl ether is typically achieved through cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig C-O coupling and the Ullmann condensation.[1][2] Both methods have their advantages and are selected based on substrate scope, reaction conditions, and cost considerations. The Buchwald-Hartwig reaction, a palladium-catalyzed process, is often favored for its milder conditions and broader substrate compatibility.[1] The Ullmann condensation, a copper-catalyzed reaction, is a more traditional method that can be effective but often requires higher temperatures.[2]
Q2: How does the trifluoromethyl group on the aniline affect catalyst selection?
A2: The electron-withdrawing nature of the trifluoromethyl (-CF3) group on the aniline ring can significantly impact the reaction. In Buchwald-Hartwig C-O coupling, the electron-deficient nature of the aryl halide partner can facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. For Ullmann-type reactions, electron-withdrawing groups on the aryl halide generally lead to higher yields.[3] However, the steric hindrance from the ortho-trifluoromethyl group must also be considered, as it can influence the approach of the catalyst and the nucleophile. This steric demand often necessitates the use of bulky ligands on the metal center to promote efficient coupling.[4]
Q3: What are the key components of a Buchwald-Hartwig catalyst system for this synthesis?
A3: A typical Buchwald-Hartwig C-O coupling system consists of three main components:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts.[5][6] Modern precatalysts, such as those developed by the Buchwald group, are often preferred for their high reactivity and ease of handling.[7]
-
Phosphine Ligand: The choice of ligand is critical for catalyst stability and reactivity.[8] Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and to stabilize the active Pd(0) species.[4] Examples include biaryl phosphine ligands (e.g., RuPhos, BrettPhos) and ferrocene-based ligands (e.g., dppf).[8]
-
Base: A non-nucleophilic base is required to deprotonate the phenol. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[6][9] The choice of base can be influenced by the solvent and the specific substrates.[9]
Q4: When should I consider using an Ullmann condensation instead of a Buchwald-Hartwig reaction?
A4: While the Buchwald-Hartwig reaction is often the first choice, the Ullmann condensation can be a viable and more economical alternative, especially for large-scale synthesis.[3] Consider an Ullmann reaction when:
-
Cost is a primary concern: Copper catalysts are significantly less expensive than palladium catalysts.[10]
-
The starting materials are suitable: Ullmann reactions work well with electron-deficient aryl halides.[3]
-
Harsh reaction conditions are tolerable: Traditional Ullmann reactions often require high temperatures (often >150 °C) and polar aprotic solvents like DMF or NMP.[2] However, modern protocols with specific ligands can allow for milder conditions.[10]
Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for the synthesis of this compound.
Sources
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- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 10. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
Technical Support Center: Work-up Procedures for Reactions with 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
Welcome to the technical support guide for handling reactions involving 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline. This document is designed for researchers, chemists, and drug development professionals who use this versatile intermediate. The unique structure of this molecule, featuring an aniline amine, a trifluoromethyl group, and a methoxyphenoxy ether, presents specific challenges and considerations during reaction work-up and purification. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.
Section 1: Core Characteristics and Safety
Before addressing work-up procedures, it is crucial to understand the fundamental properties of this compound.
-
Structure: The molecule contains a basic aniline nitrogen, a strongly electron-withdrawing trifluoromethyl (-CF3) group, and a bulky, relatively nonpolar methoxyphenoxy group.
-
Reactivity: The amine group is a primary site for reactions like acylation, alkylation, and diazotization. The electron-withdrawing -CF3 group deactivates the aromatic ring, influencing its reactivity in electrophilic substitution reactions.[1]
-
Physical Properties: Trifluoromethyl anilines are typically liquids or low-melting solids, are generally insoluble in water, and can be denser than water.[2][3] They are soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).
-
Safety: Anilines as a class are toxic and can be harmful if inhaled, swallowed, or in contact with skin.[2] The trifluoromethyl group may introduce additional hazards, and the toxicological properties may not be fully investigated.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Section 2: General Work-up Workflow
A typical aqueous work-up is designed to quench the reaction, remove inorganic salts and water-soluble impurities, and isolate the crude product in an organic solvent. The specific steps can be tailored based on the reaction chemistry.
Caption: Standard workflow for aqueous work-up and purification.
Section 3: Troubleshooting and FAQs
This section addresses common problems encountered during the work-up of reactions involving this compound.
Q1: I've added my aqueous quench solution and now have a persistent emulsion that won't separate. What should I do?
A1: Cause & Explanation: Emulsion formation is the most common issue when working with anilines and other nitrogen-containing compounds. Several factors contribute to this:
-
Surfactant-like Properties: The aniline starting material or product can be protonated or deprotonated depending on the pH, creating salts that act as surfactants, stabilizing the interface between the organic and aqueous layers.
-
Suspended Solids: Fine, insoluble particulate matter from the reaction (e.g., inorganic salts, catalyst residues) can accumulate at the interface and physically prevent droplets from coalescing.[5][6]
-
High Polarity Solvents: Water-miscible solvents like THF or DMF remaining from the reaction can increase the mutual solubility of the two phases, promoting emulsion.[7]
Troubleshooting Steps:
-
Patience is Key: First, allow the separatory funnel to stand undisturbed for 15-30 minutes. Gentle swirling of the interface with a glass rod can sometimes be enough to break a weak emulsion.[6][8]
-
"Salting Out": Add saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, reducing the solubility of organic components and forcing phase separation.[8][9] Add a volume of brine equal to 10-20% of the aqueous layer and gently rock the funnel—do not shake vigorously.[8]
-
Filtration through Celite®: This is a highly effective method for emulsions stabilized by suspended solids. Prepare a small plug of Celite® in a Büchner or Hirsch funnel, wet it with your extraction solvent, and filter the entire emulsified mixture under gentle vacuum. The Celite® acts as a physical barrier, trapping fine particulates and allowing the now distinct organic and aqueous layers to pass through.[5][8]
-
Solvent Modification:
-
If possible, remove the reaction solvent (e.g., THF, DMF) on a rotary evaporator before starting the aqueous work-up. Redissolve the residue in your desired extraction solvent (e.g., ethyl acetate).[5][9]
-
Dilute the organic layer significantly (5-10 times the volume). This can sometimes disrupt the emulsion equilibrium.[9]
-
| Method | Mechanism | Best For | Considerations |
| Allowing to Stand | Gravity-based separation. | Weak, unstable emulsions. | Time-consuming; may not work for stable emulsions. |
| Adding Brine (NaCl) | Increases aqueous phase polarity and density ("salting out").[8] | Most common emulsions, especially those stabilized by polar interactions. | Highly effective and inexpensive. |
| Filtration (Celite®) | Physically removes solid particulates that stabilize the interface.[5] | Emulsions with visible suspended solids or precipitates. | Very effective; requires an extra filtration step. |
| Solvent Evaporation | Removes polar, water-miscible reaction solvents (e.g., THF).[9] | Reactions run in solvents like THF, acetonitrile, or dioxane. | Should be done before adding the aqueous solution. |
Q2: My product seems to have some solubility in the aqueous layer. How can I maximize my yield during extraction?
A2: Cause & Explanation: The aniline functional group is basic and can be protonated by acidic conditions (pH < ~4-5), forming an ammonium salt. This salt is highly polar and will partition into the aqueous layer, leading to significant yield loss. Conversely, in strongly basic conditions, phenoxide formation could occur if there were a phenol present, but here the ether is stable.
Optimization Strategies:
-
Control the pH: Before extracting, ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8). This can be achieved by washing with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). This ensures the aniline is in its neutral, more organosoluble form.
-
Use an Appropriate Solvent: While ethyl acetate is common, for more polar products, dichloromethane (DCM) may be a more effective extraction solvent. Perform multiple extractions (e.g., 3 x 50 mL is better than 1 x 150 mL) to ensure complete recovery of the product from the aqueous phase.
-
Back-Extraction: After the primary extraction, you can re-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
Q3: I am struggling to remove a polar, high-boiling solvent like DMF or DMSO from my product. What is the best approach?
A3: Cause & Explanation: Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are very polar and have high boiling points, making them difficult to remove by rotary evaporation alone. They are also water-miscible, which complicates standard work-ups.
Protocol for DMF/DMSO Removal:
-
Dilute with Extraction Solvent: After the reaction is complete, dilute the mixture with a significant volume of an extraction solvent that is immiscible with water, such as ethyl acetate or diethyl ether.
-
Extensive Water Washes: Transfer the solution to a separatory funnel and wash repeatedly with water. For every 5 mL of DMF or DMSO, use at least 5 washes with 10 mL of water each.[7] Brine washes are also effective here, as they help pull the polar solvent out of the organic phase.
-
Confirmation of Removal: To check if the DMF/DMSO has been removed, you can take a small sample of the organic layer, evaporate the solvent, and analyze the residue by ¹H NMR. The characteristic signals for DMF (singlets around 8.0, 2.9, and 2.7 ppm) or DMSO (singlet around 2.5 ppm) should be absent.
Caption: Workflow for removing high-boiling polar solvents.
Q4: What are the best practices for purifying the final product?
A4: Cause & Explanation: The crude product will likely contain unreacted starting material, reagents, and potential side products. The polarity of this compound and its derivatives requires careful selection of purification methods.
Recommended Purification Techniques:
-
Flash Column Chromatography: This is the most common and effective method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): The polarity of the aniline allows for good separation using nonpolar/polar solvent systems. A gradient of ethyl acetate in hexanes (or heptane) is a typical starting point. For example, begin with 5% EtOAc/Hexanes and gradually increase the polarity to 20-30% EtOAc/Hexanes.
-
Visualization: The aromatic nature of the compound allows for easy visualization on TLC plates using a UV lamp (254 nm).
-
-
Crystallization: If the product is a solid, crystallization can be an excellent method for obtaining highly pure material.
-
Solvent Selection: Test a range of solvents. Good single-solvent systems might include isopropanol, ethanol, or toluene. A co-solvent system like ethyl acetate/hexanes or DCM/heptane is often effective. The ideal system is one in which the product is soluble when hot but sparingly soluble when cold.
-
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Martinez, C., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(42), 11575–11581. Retrieved from [Link]
-
Wu, X., et al. (2019). Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. Industrial & Engineering Chemistry Research, 58(15), 6197–6204. Retrieved from [Link]
-
Hep G. Journals. (n.d.). Determination of aniline derivatives in water samples after preconcentration with oxidized multiwalled carbon nanotubes as solid-phase extraction disk. Retrieved from [Link]
- Google Patents. (1990). Process for separating aniline derivatives.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7375, 3-(Trifluoromethyl)aniline. Retrieved from [Link]
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Anal. Method Environ. Chem. J. (2020). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26189907, 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13903131, 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). 4-Methoxy-3-(trifluoromethyl)aniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. Retrieved from [Link]
- Google Patents. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
ChemBK. (n.d.). 4-trifluoromethyl aniline. Retrieved from [Link]
- Google Patents. (1998). Process for the preparation of 2-trifluoromethoxy-aniline.
- Google Patents. (2019). Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]
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avoiding byproduct formation in phenoxy aniline synthesis
A Guide to Minimizing Byproduct Formation and Optimizing Purity
Welcome to the Technical Support Center for phenoxy aniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing phenoxy anilines, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and achieve high-purity products.
Introduction to Phenoxy Aniline Synthesis
Phenoxy anilines are typically synthesized through cross-coupling reactions, with the most common methods being the Ullmann condensation and the Buchwald-Hartwig amination.[3] Both methods have their advantages and challenges, and the choice often depends on the specific substrates and desired scale of the reaction. However, a common hurdle in these syntheses is the formation of unwanted byproducts, which can complicate purification and reduce overall yield. This guide will address these challenges head-on, providing practical solutions based on established chemical principles.
Common Synthesis Pathways
Two of the most prevalent and effective methods for synthesizing 4-phenoxyaniline are the Ullmann Condensation and the Buchwald-Hartwig Amination.[3]
-
Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or amine.[3][4] While effective, it often requires high temperatures and stoichiometric amounts of copper.[4]
-
Buchwald-Hartwig Amination: A more modern approach, this palladium-catalyzed cross-coupling reaction offers a broader substrate scope and generally milder reaction conditions.[3][5][6] The choice of ligand is critical for the success of this reaction.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during phenoxy aniline synthesis, their probable causes, and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired phenoxy aniline is a frequent issue. Several factors can contribute to this problem, from catalyst activity to reaction conditions.
| Potential Cause | Suggested Solution | Scientific Rationale |
| Inactive Catalyst | Ullmann: Use a fresh, high-purity copper(I) salt (e.g., CuI). Consider in-situ activation of the catalyst.[3] Buchwald-Hartwig: Ensure the palladium precursor and ligand are of high quality and handled under an inert atmosphere to prevent deactivation. | Copper(I) is the active catalytic species in the Ullmann reaction. Oxidation to Copper(II) can render it inactive. Palladium catalysts, particularly in the Pd(0) active state, are sensitive to oxygen and moisture. |
| Suboptimal Reaction Conditions | Ullmann: Increase the reaction temperature (typically 80-150 °C) and monitor the reaction progress by TLC or GC.[3] Buchwald-Hartwig: Optimize the temperature; sometimes, lower temperatures are more effective depending on the ligand and substrates. | The kinetics of these coupling reactions are highly temperature-dependent. Higher temperatures can increase reaction rates but may also lead to byproduct formation. |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KOH) and high-boiling polar solvents (e.g., DMSO, DMF) for the Ullmann reaction. For Buchwald-Hartwig, common bases include NaOtBu and K₃PO₄. | The base plays a crucial role in deprotonating the amine or phenol, and its strength and solubility can significantly impact the reaction rate. The solvent must be able to dissolve the reactants and catalyst and be stable at the reaction temperature. |
| Poor Ligand Choice (Buchwald-Hartwig) | Screen a variety of phosphine ligands (e.g., BINAP, X-Phos) to identify the optimal one for your specific substrates.[7] | The ligand stabilizes the palladium catalyst, facilitates oxidative addition and reductive elimination, and influences the overall efficiency of the catalytic cycle.[8] |
Issue 2: Presence of Significant Byproducts
Byproduct formation is a major challenge in phenoxy aniline synthesis. Identifying and minimizing these impurities is key to obtaining a pure product.
| Common Byproduct | Probable Cause | Recommended Action |
| Unreacted Starting Materials | Incomplete reaction due to suboptimal conditions or insufficient reaction time. | Optimize reaction parameters as described in "Issue 1". Ensure accurate stoichiometry of reactants. |
| Self-Coupling Products (e.g., Biphenyls) | Ullmann: High catalyst loading and elevated temperatures can promote the self-coupling of aryl halides.[3] Buchwald-Hartwig: Can occur, especially with highly reactive aryl halides. | Reduce catalyst loading and reaction temperature. For Buchwald-Hartwig, ligand choice can influence the selectivity towards cross-coupling over self-coupling. |
| Hydrodehalogenation of Aryl Halide | Presence of a hydrogen source (e.g., trace water, solvent) and a catalyst capable of promoting this side reaction. | Use anhydrous solvents and reagents. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Diaryl Ether Cleavage Products | Harsh acidic or basic conditions, particularly at high temperatures, can lead to the cleavage of the ether bond.[9][10] | Use milder reaction conditions where possible. During workup, avoid prolonged exposure to strong acids or bases. Diaryl ethers are generally stable, but cleavage can occur under forcing conditions.[9][11] |
| Oxidation Products (e.g., p-benzoquinone from aniline) | Exposure to air, especially during workup and purification.[12] | Handle the reaction mixture and isolated product under an inert atmosphere. Use degassed solvents for purification. |
Issue 3: Difficulty in Product Purification
Even with optimized reaction conditions, some impurities may persist, making purification challenging.
| Problem | Suggested Purification Method | Tips and Considerations |
| Separating Product from Polar Impurities | Column Chromatography: Use silica gel with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate).[3] | The polarity of the eluent can be gradually increased to first elute non-polar byproducts and then the desired phenoxy aniline. |
| Removing Trace Amounts of Starting Materials | Acid-Base Extraction: If the starting material has a different pKa than the product (e.g., unreacted phenol), an acid-base wash can be effective. Washing with dilute HCl can remove unreacted aniline.[13] | This is a simple and effective way to remove basic or acidic impurities. However, ensure your product is stable under these conditions. |
| Achieving High Purity for Final Product | Recrystallization: This is an excellent final purification step to obtain highly pure crystalline material.[3] | The choice of solvent is critical. The ideal solvent should dissolve the compound at high temperatures but not at room temperature, while impurities remain soluble. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-phenoxyaniline?
A1: The two most prevalent methods are the Ullmann Condensation and the Buchwald-Hartwig Amination. The Ullmann reaction is a classic copper-catalyzed method, while the Buchwald-Hartwig reaction is a more modern palladium-catalyzed approach.[3]
Q2: I'm observing a significant amount of a byproduct that I suspect is from the self-coupling of my aryl halide. How can I prevent this?
A2: Self-coupling is often a result of high catalyst loading or excessive temperatures. Try reducing the amount of catalyst and running the reaction at a lower temperature for a longer period. For Buchwald-Hartwig aminations, the choice of ligand can also play a crucial role in minimizing self-coupling.
Q3: My phenoxy aniline product seems to be degrading and changing color upon storage. What is happening and how can I prevent it?
A3: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.[12] It is crucial to store your purified phenoxy aniline under an inert atmosphere (like argon or nitrogen), protected from light, and at a low temperature.
Q4: Can I use an aryl chloride as a starting material for the Ullmann condensation?
A4: While aryl iodides and bromides are more reactive, aryl chlorides can be used in Ullmann-type reactions. However, they typically require more forcing conditions, such as higher temperatures and the use of specialized ligands to achieve good yields.
Q5: What analytical techniques are best for assessing the purity of my synthesized phenoxy aniline?
A5: A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities.[14]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific substrates.
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl halide, the aniline or phenol, and the base (e.g., NaOtBu).
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
General Procedure for Ullmann Condensation
This protocol is a starting point and may need adjustment based on the specific reactants.
-
To a round-bottom flask, add the aryl halide, the aniline or phenol, the copper(I) catalyst (e.g., CuI), and the base (e.g., K₂CO₃).
-
Add a high-boiling polar solvent (e.g., DMSO or DMF).
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (often 80-150 °C) and stir.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water to remove the inorganic salts and high-boiling solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.[3]
Visualizing Reaction Pathways and Workflows
Diagram: Key Byproduct Formation Pathways
Caption: A typical workflow for the purification of phenoxy aniline.
References
- Technical Support Center: Synthesis and Purification of 4-Phenoxyaniline - Benchchem.
- Mechanisms of selective cleavage of C-O bonds in di-aryl ethers in aqueous phase.
- Selective hydrogenation of 2 phenoxy aniline with various catalysts to make the drug intermediate's manufacturing environmentally viable.
- US6162832A - 2-Phenoxyaniline derivatives - Google Patents.
- CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents.
- 4-Phenoxyaniline 139-59-3 wiki - Guidechem.
- Buchwald–Hartwig amination - Wikipedia.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Validating the Purity of Synthesized 2,4-Bis(2-methylphenoxy)aniline: A Comparative Guide - Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Ullmann condensation - Wikipedia.
- 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts.
- Ether cleavage - Wikipedia.
- Ortho Phenoxy Aniline - Sihauli Chemicals.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Mechanistic Study of Diaryl Ether Bond Cleavage during Palladium‐Catalyzed Lignin Hydrogenolysis | Request PDF - ResearchGate.
- 2-Phenoxyaniline | 2688-84-8 - ChemicalBook.
- Ullmann Reaction - Organic Chemistry Portal.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- US4355186A - Process for the preparation of 4-phenoxy-phenols - Google Patents.
- Mechanistic Study of Diaryl Ether Bond Cleavage during Palladium-Catalyzed Lignin Hydrogenolysis - PubMed.
- 4-Phenoxyaniline | 139-59-3 - ChemicalBook.
- JPH08295654A - Method for purifying aniline - Google Patents.
- How do I remove aniline from the reaction mixture? - ResearchGate.
- Aniline Impurities and Related Compound - Veeprho.
- Optimization of the conditions for the synthesis of aniline. - ResearchGate.
- The optimization of aniline reaction conditions. Reproduced with... - ResearchGate.
- 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem - NIH.
- Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization.
- Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base | ACS Omega - ACS Publications.
- C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo.
- Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group.
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Validation & Comparative
A Comprehensive Guide to 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline: A Prospective Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in oncology, the quest for novel molecular scaffolds that can serve as potent and selective kinase inhibitors is relentless. Among the myriad of structures, substituted anilines represent a privileged class of compounds, forming the core of numerous approved and investigational drugs. This guide provides a full characterization of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline , a diaryl ether derivative with significant potential as a kinase inhibitor. Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage data from structurally related analogs and established kinase inhibitors to build a prospective profile. We will compare its predicted properties and potential applications against well-established epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2) inhibitors, Lapatinib and Erlotinib .
Introduction to this compound
This compound is a complex aniline derivative characterized by a diaryl ether linkage and a trifluoromethyl group. The trifluoromethyl moiety is a common feature in many pharmaceuticals, known to enhance metabolic stability, binding affinity, and cell permeability. The diaryl ether motif is also a key structural element in a variety of biologically active compounds, including kinase inhibitors. The overall structure suggests a potential for this molecule to interact with the ATP-binding pocket of kinases, a common mechanism of action for this class of drugs.
Physicochemical Characterization and Comparison
A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development. Here, we compare the predicted properties of this compound with the experimentally determined properties of Lapatinib and Erlotinib.
| Property | This compound (Predicted) | Lapatinib[1][2][3][4] | Erlotinib[5][6][7] |
| Molecular Formula | C₁₄H₁₂F₃NO₂ | C₂₉H₂₆ClFN₄O₄S | C₂₂H₂₃N₃O₄ |
| Molecular Weight | 283.25 g/mol | 581.06 g/mol | 393.44 g/mol |
| Melting Point | To be determined | ~200-202 °C (as ditosylate salt) | 159-160 °C |
| Solubility | Predicted to have low aqueous solubility, but good solubility in organic solvents like DMSO and DMF. | Very low aqueous solubility (0.007 mg/mL).[3] Soluble in DMSO. | pH-dependent solubility, decreasing with increasing pH.[5] Soluble in DMSO and DMF.[6] |
| LogP | Predicted to be high (hydrophobic) | High (hydrophobic) | High (hydrophobic) |
| pKa | Predicted to have a weakly basic aniline nitrogen. | Two basic centers | One basic center (pKa ~5.4) |
Rationale for Predictions: The prediction of low aqueous solubility and high lipophilicity for this compound is based on its large aromatic surface area and the presence of the lipophilic trifluoromethyl group. These properties are common among kinase inhibitors that target intracellular ATP-binding sites.
Synthesis and Manufacturing
A likely approach would involve a two-step process:
-
Ullmann Condensation: This classic reaction would be used to form the diaryl ether bond. The reaction would involve coupling a substituted phenol (e.g., 3-methoxyphenol) with a substituted aryl halide (e.g., 4-fluoro-2-nitro-benzotrifluoride) in the presence of a copper catalyst and a base.[8][9]
-
Reduction of the Nitro Group: The resulting nitro-substituted diaryl ether would then be reduced to the corresponding aniline. This reduction is commonly achieved using reagents such as tin(II) chloride or through catalytic hydrogenation.
An alternative strategy could employ a Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, to form the C-N bond of the aniline.[10][11]
Caption: Plausible synthetic pathway for this compound.
Prospective Biological Activity and Comparison
Based on its structural similarity to known kinase inhibitors, this compound is predicted to exhibit inhibitory activity against one or more protein kinases. The 4-anilinoquinazoline scaffold, present in both Lapatinib and Erlotinib, is a well-established pharmacophore for EGFR and ErbB2 inhibition.[1][12] While our target compound lacks the quinazoline core, the substituted aniline moiety is a key component for interaction with the kinase hinge region.
| Feature | This compound (Prospective) | Lapatinib | Erlotinib |
| Target(s) | Predicted to inhibit tyrosine kinases, potentially including EGFR and ErbB2. | Dual inhibitor of EGFR and ErbB2.[1] | Primarily an inhibitor of EGFR.[6] |
| Mechanism of Action | Predicted to be an ATP-competitive inhibitor. | Reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of EGFR and ErbB2.[3] | Reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase. |
| In Vitro Potency (IC₅₀) | To be determined. | EGFR: ~10 nM, ErbB2: ~10 nM | EGFR: ~2 nM |
| Cellular Activity | To be determined. | Inhibits proliferation of EGFR and ErbB2-dependent cancer cell lines. | Induces G1 cell cycle arrest and apoptosis in EGFR-dependent cancer cell lines. |
Expert Insight: The presence of the trifluoromethyl group at the 2-position of the aniline ring is significant. This bulky, electron-withdrawing group can influence the conformation of the molecule and its binding affinity within the ATP pocket. It may also enhance selectivity for certain kinases over others. The 3-methoxyphenoxy group at the 4-position will occupy the solvent-exposed region of the ATP-binding site and can be modified to optimize potency and pharmacokinetic properties.
Experimental Protocols for Characterization and Comparison
To fully characterize this compound and rigorously compare it to Lapatinib and Erlotinib, a series of in vitro experiments are necessary.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human EGFR and ErbB2 kinase domains.
-
Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP (adenosine triphosphate).
-
Test compounds (this compound, Lapatinib, Erlotinib) dissolved in DMSO.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.[13]
-
384-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the kinase substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step process of ATP depletion and ADP-to-ATP conversion, followed by a luciferase-based detection of the newly synthesized ATP.[13][14]
-
The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.
-
Calculate the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the kinase activity.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This assay determines the effect of a compound on the growth of cancer cell lines that are dependent on the target kinase for their proliferation and survival.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines with known EGFR or ErbB2 dependency (e.g., A431 for EGFR, SK-BR-3 for ErbB2).
-
Cell culture medium and supplements (e.g., DMEM, FBS).
-
Test compounds dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.[15]
-
96-well or 384-well clear-bottom cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Measure cell viability using the CellTiter-Glo® assay, which quantifies the amount of ATP present, an indicator of metabolically active cells.[15]
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate the GI₅₀ value for each compound, which is the concentration required to inhibit 50% of cell growth.
-
Analytical Characterization
The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure. The protons on the carbon adjacent to the ether oxygen are expected to have a characteristic chemical shift in the range of 3.4-4.5 ppm.[16][17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. The presence of the trifluoromethyl group would result in a characteristic fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized compound.
Conclusion
While direct experimental data on this compound is currently limited, a comprehensive prospective analysis based on its structural features and comparison with established kinase inhibitors like Lapatinib and Erlotinib suggests its potential as a valuable scaffold in drug discovery. The proposed synthetic routes are feasible, and the outlined experimental protocols provide a clear roadmap for its synthesis, characterization, and biological evaluation. Further investigation into this and structurally related compounds is warranted to explore their full therapeutic potential.
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A Comparative Guide to the Biological Activity Screening of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline Derivatives
This guide provides a comprehensive framework for evaluating the biological activity of the novel chemical scaffold, 4-(3-methoxyphenoxy)-2-(trifluoromethyl)aniline. We will navigate a multi-tiered screening cascade, comparing the performance of derivatives from this series against relevant alternative compounds. The experimental designs and rationale provided herein are grounded in established drug discovery principles to ensure scientific rigor and data-driven decision-making for researchers, scientists, and drug development professionals.
Introduction: The Rationale Behind the Scaffold
The this compound scaffold is a synthetically attractive starting point for library generation in drug discovery. Its design incorporates two key pharmacophores whose individual contributions to biological activity are well-documented:
-
The Trifluoromethyl Group (-CF₃): This moiety is a cornerstone of modern medicinal chemistry. The strong carbon-fluorine bond enhances metabolic stability, and its lipophilic and electron-withdrawing nature can significantly improve a molecule's cell permeability, binding affinity, and overall pharmacokinetic profile.[1][2][3] The strategic placement of the -CF₃ group at the 2-position of the aniline ring is intended to modulate the electronic properties and conformation of the molecule.
-
The Methoxyphenoxy Moiety: This group is frequently found in potent bioactive compounds, particularly kinase inhibitors. It can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases.[4]
Given that the broader anilino-quinazoline and -quinoline scaffolds are classic templates for potent tyrosine kinase inhibitors (TKIs), such as those targeting the Epidermal Growth Factor Receptor (EGFR), our screening strategy will have a significant focus on anticancer activity and kinase inhibition.[5][6][7]
The Screening Cascade: A Tiered Approach to Biological Evaluation
A logical, tiered approach is essential to efficiently screen new chemical entities (NCEs). This strategy begins with broad, high-throughput assays to identify general activity and progressively narrows the focus to more specific, complex, and resource-intensive assays to elucidate the mechanism of action and in vivo efficacy.
Caption: A multi-tiered workflow for screening novel aniline derivatives.
Tier 1: Primary In Vitro Cytotoxicity Screening
The initial goal is to assess the broad-spectrum anticancer potential of the this compound derivatives and benchmark them against established drugs.
Experimental Rationale
We utilize robust, colorimetric assays like MTT or Sulforhodamine B (SRB) for their high-throughput capability, cost-effectiveness, and reliability in quantifying cell viability.[8][9][10] A diverse panel of human cancer cell lines is crucial to identify potential tissue-specific activity. Including a non-cancerous cell line (e.g., MRC-5 or HaCaT) is a critical self-validating step to assess preliminary cancer cell selectivity.[3][11]
Comparative Compounds
-
Sorafenib: A multi-kinase inhibitor with structural similarities (phenoxy moiety).
-
Lapatinib: A dual EGFR/HER2 inhibitor, representing the anilinoquinazoline class.[11]
-
Doxorubicin: A standard cytotoxic chemotherapy agent (positive control).
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., A549-lung, MCF-7-breast, HepG2-liver) and a normal fibroblast line in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., from 0.01 µM to 100 µM) and controls. Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.[8]
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the data using non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Comparative IC₅₀ Values (µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | MRC-5 (Normal) | Selectivity Index (SI)¹ |
| Derivative 1A | 5.2 | 8.1 | 6.5 | >50 | >9.6 |
| Derivative 1B | 15.8 | 22.4 | 18.9 | >100 | >6.3 |
| Sorafenib | 3.5 | 5.9 | 2.8 | 15.2 | 4.3 |
| Lapatinib | >50 | 4.1 | 25.6 | >50 | >12.2 |
| Doxorubicin | 0.1 | 0.5 | 0.3 | 0.8 | 1.6 |
| ¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (A549 used for calculation). A higher SI is desirable. |
Tier 2: Target Deconvolution and Mechanistic Assays
"Hit" compounds from Tier 1, particularly those with high potency and selectivity, are advanced to determine their mechanism of action. Based on our scaffold hypothesis, kinase inhibition is a primary suspected mechanism.
Experimental Rationale
Directly measuring the inhibition of specific kinases confirms whether the compound acts on the intended target. Many anilino-based structures are ATP-competitive inhibitors of tyrosine kinases.[5][7] Therefore, screening against a panel of relevant kinases like EGFR, VEGFR, and others in the TRK family is a logical next step.[12]
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Unraveling the Enigma: A Comparative Guide to Investigating the Mechanism of Action for 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline Compounds
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically viable therapeutic is paved with rigorous scientific investigation. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MOA). This guide provides an in-depth, comparative framework for investigating the MOA of novel compounds, using the hypothetical, yet structurally representative, 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline as our central subject of inquiry.
This document deviates from a rigid template, instead offering a logical and adaptive experimental workflow. We will explore the causality behind experimental choices, emphasizing self-validating protocols and grounding our discussion in authoritative scientific principles. Our objective is to equip you with the strategic and technical insights necessary to navigate the complexities of MOA studies.
Section 1: The Initial Approach - Phenotypic Screening and Target Agnostic Discovery
Before we can dissect a specific pathway, we must first understand the global cellular or organismal effect of our compound. Phenotypic screening is a powerful, unbiased approach that prioritizes functional outcomes over preconceived targets.[1][2][3] This strategy is particularly valuable for first-in-class compounds where the molecular underpinnings of their activity are unknown.[1]
Comparative Phenotypic Screening Platforms
The choice of a primary screening model is critical and will dictate the physiological relevance of the initial findings.
| Screening Platform | Advantages | Disadvantages | Ideal for Investigating |
| 2D Cell Line Panels | High-throughput, cost-effective, reproducible. Large, commercially available panels (e.g., NCI-60) with extensive genomic characterization. | Lack of tumor microenvironment, can develop resistance mechanisms not seen in vivo. | Initial assessment of anti-proliferative activity across diverse cancer types. Identification of sensitive and resistant cell lines for downstream analysis. |
| 3D Spheroid/Organoid Cultures | Better recapitulation of tumor architecture, cell-cell interactions, and nutrient/oxygen gradients. More predictive of in vivo efficacy. | Lower throughput, more complex culture conditions, higher cost. | Evaluating effects on tumor invasion, viability in a more physiologically relevant context, and resistance to apoptosis. |
| In Vivo Model Organisms (e.g., Zebrafish, C. elegans) | Allows for the assessment of compound effects in a whole organism, providing insights into systemic effects and toxicity.[1][2] | Divergent physiology from mammals, potential for different metabolic pathways. | Rapid, early-stage assessment of toxicity and broad developmental effects. |
Experimental Insight: For this compound, a logical starting point would be a broad cancer cell line screen to identify a "hit" — a cell line that is particularly sensitive to the compound. This provides a biological context for all subsequent mechanistic studies.
High-Content Imaging: Visualizing the Phenotypic Footprint
Modern phenotypic screening leverages high-content imaging to extract multiparametric data from individual cells. This allows for a more nuanced understanding of the compound's effect beyond simple viability readouts.
Workflow for High-Content Phenotypic Screen:
Caption: High-content imaging workflow for phenotypic profiling.
Section 2: Zeroing In - Target Identification Strategies
Once a reproducible and compelling phenotype is established, the next crucial step is to identify the direct molecular target(s) of the compound.[4][5][6] A multi-pronged approach, combining several orthogonal methods, is highly recommended to increase the confidence in putative targets.
Affinity-Based and Label-Free Approaches: A Head-to-Head Comparison
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Pull-Down [4] | The compound is immobilized on a solid support (e.g., beads) or tagged (e.g., with biotin) and used to "pull down" its binding partners from a cell lysate. | Direct biochemical evidence of binding. Can identify both high and low-affinity binders. | Requires chemical modification of the compound, which may alter its binding properties. Can lead to non-specific binding. |
| Cellular Thermal Shift Assay (CETSA) [7][8][9][10] | Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[8][10] Changes in protein solubility upon heating are measured in the presence and absence of the compound. | Label-free, performed in a cellular context (intact cells or lysates), confirming target engagement in a physiological environment.[7][9] | Not all ligand binding events result in a significant thermal shift. Requires a specific antibody for detection (Western blot) or mass spectrometry for proteome-wide analysis. |
| Kinome Profiling [11][12][13] | Screens the compound against a large panel of purified kinases to identify direct enzymatic inhibition. | Provides a comprehensive overview of the compound's selectivity across the kinome.[11] Can determine IC50 values for multiple kinases simultaneously. | In vitro assay that may not fully recapitulate cellular activity. Does not identify non-kinase targets. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture the identified sensitive cell line to ~80% confluency. Treat cells with this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of a specific protein of interest using Western blotting or ELISA. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.
Data Presentation: CETSA Melt and Isothermal Dose-Response Curves
Table 1: Hypothetical CETSA Data for Putative Target Protein X
| Treatment | Temperature (°C) | % Soluble Protein X (Normalized) |
| Vehicle | 50 | 100 |
| Vehicle | 54 | 85 |
| Vehicle | 58 | 52 |
| Vehicle | 62 | 20 |
| Vehicle | 66 | 5 |
| Compound | 50 | 100 |
| Compound | 54 | 98 |
| Compound | 58 | 90 |
| Compound | 62 | 65 |
| Compound | 66 | 30 |
This data would be used to generate a melt curve, visually demonstrating the stabilizing effect of the compound.
Section 3: Delineating the Downstream Cascade - Signaling Pathway Analysis
Identifying the direct target is only part of the story. A comprehensive MOA study must also map the downstream signaling pathways affected by the compound-target interaction.
Logical Flow for Pathway Interrogation:
Caption: Stepwise approach to signaling pathway analysis.
Comparative Analysis of Pathway Interrogation Techniques
| Technique | What It Measures | Pros | Cons |
| Phospho-Kinase Array/KinomeView® [14] | Changes in the phosphorylation status of a broad range of signaling proteins. | Unbiased, semi-quantitative overview of pathway activation/inhibition. Good for hypothesis generation. | Not fully quantitative. Requires validation by other methods. |
| Western Blotting [15][16] | The abundance and phosphorylation status of specific proteins. | Highly specific and quantitative when performed correctly. The gold standard for validating pathway hits. | Low-throughput. Requires specific and validated antibodies for each target. |
| Mass Spectrometry-based Proteomics | Global changes in protein expression and post-translational modifications. | Unbiased and comprehensive view of the proteome. Can identify novel pathway components. | Technically complex, expensive, and data analysis is challenging. |
Experimental Protocol: Western Blotting for Pathway Validation
-
Sample Preparation: Treat cells with this compound at various concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[17]
-
Gel Electrophoresis: Separate protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the protein of interest (e.g., anti-p-ERK), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).
Section 4: The Final Frontier - In Vivo Validation
The ultimate test of any proposed MOA is its validation in a complex, living system. In vivo models, such as xenografts, are indispensable for this purpose.[18][19]
Comparing In Vivo Models: CDX vs. PDX
| Model Type | Description | Key Advantages | Key Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Established human cancer cell lines are implanted into immunodeficient mice.[20][21] | Reproducible, rapid tumor growth, cost-effective.[20] Good for initial efficacy testing. | Lack of tumor heterogeneity, may not reflect the complexity of patient tumors.[22] |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice.[22] | Preserves the heterogeneity and architecture of the original patient tumor. More predictive of clinical outcomes.[22] | Expensive, slower tumor growth, technically challenging. |
Experimental Workflow for In Vivo Target Engagement and Efficacy:
Caption: Integrated workflow for in vivo efficacy and MOA studies.
By correlating the pharmacodynamic effects (target modulation) with the pharmacokinetic profile and anti-tumor efficacy, a robust and defensible MOA can be established for this compound, paving the way for its further development.
References
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- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
- Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
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A Definitive Spectroscopic Guide to Confirming the Structure of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
For researchers and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth, multi-technique spectroscopic approach to verify the chemical structure of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline. We will delve into the expected outcomes from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the expected spectral features. This guide emphasizes not just the "what" but the "why," grounding the interpretation in fundamental principles and comparative data from related structures.
The Importance of Orthogonal Spectroscopic Techniques
Reliance on a single analytical technique for structural elucidation is fraught with risk. Isomers can present deceptively similar spectral data in one domain while being clearly distinguishable in another. By employing a suite of orthogonal techniques—NMR, IR, and MS—we create a self-validating system where each method provides a unique and complementary piece of the structural puzzle. This approach significantly enhances the confidence and trustworthiness of the final structural assignment.
Predicted Spectroscopic Data for this compound
The following sections detail the anticipated spectral data for the target molecule. These predictions are based on established principles of spectroscopy and comparative analysis of compounds with similar functional groups, such as trifluoromethyl anilines and methoxy-substituted phenoxy ethers.[1][2][3]
¹H NMR (Proton Nuclear Magnetic Resonance)
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Expected Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -NH₂ | ~3.8 - 4.2 | Broad singlet | 2H | The amine protons are exchangeable and often appear as a broad signal. Its chemical shift can be concentration and solvent dependent. |
| -OCH₃ | ~3.8 | Singlet | 3H | The methoxy group protons are chemically equivalent and do not couple with other protons, resulting in a singlet. |
| Aromatic (Aniline Ring) | ~6.8 - 7.5 | Multiplets | 3H | The protons on the aniline ring will be split by each other, resulting in complex multiplets. The electron-withdrawing trifluoromethyl group and the electron-donating amino and phenoxy groups will influence their specific chemical shifts. |
| Aromatic (Phenoxy Ring) | ~6.6 - 7.3 | Multiplets | 4H | The protons on the phenoxy ring will also show complex splitting patterns based on their positions relative to the methoxy and ether linkages. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Expected Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm):
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| -CF₃ | ~120 - 125 (quartet) | The carbon of the trifluoromethyl group will be split into a quartet by the three fluorine atoms. |
| Aromatic (C-NH₂) | ~140 - 145 | The carbon attached to the electron-donating amino group will be shielded. |
| Aromatic (C-O) | ~155 - 160 | The carbons of the ether linkage will be deshielded. |
| Aromatic (C-CF₃) | ~125 - 130 (quartet) | The carbon attached to the trifluoromethyl group will show coupling to the fluorine atoms. |
| Aromatic (CH) | ~110 - 130 | The remaining aromatic carbons will appear in this region. |
| -OCH₃ | ~55 - 60 | The methoxy carbon is typically found in this range. |
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.
Expected Chemical Shift (relative to CFCl₃ at 0 ppm):
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| -CF₃ | ~ -60 to -65 | Singlet | The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet, assuming no coupling to nearby protons.[4] The chemical shift is characteristic of a CF₃ group on an aromatic ring.[5][6] |
IR (Infrared) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic Absorption Bands (cm⁻¹):
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch | 3300 - 3500 (two bands) | Characteristic of a primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Typical for C-H bonds on an aromatic ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | From the methyl group of the methoxy moiety. |
| C=C Stretch (Aromatic) | 1400 - 1600 | Characteristic of aromatic ring skeletal vibrations. |
| C-O Stretch (Ether) | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) | Indicative of the aryl ether linkage. |
| C-F Stretch | 1100 - 1300 | Strong absorptions characteristic of the trifluoromethyl group. |
MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Molecular Ion Peak (m/z):
| Ion | Expected m/z | Rationale |
| [M]⁺ | 283.08 | The molecular ion peak corresponding to the exact mass of C₁₄H₁₂F₃NO. |
| [M+H]⁺ | 284.09 | The protonated molecular ion, often observed in techniques like electrospray ionization (ESI). |
Expected Fragmentation Pattern: Key fragmentations would likely involve the loss of the methoxy group (-OCH₃), the trifluoromethyl group (-CF₃), and cleavage of the ether bond.
Comparative Analysis with Isomers
To definitively confirm the structure, it is crucial to compare the obtained spectra with those of potential isomers. For instance, an isomer where the methoxy group is at a different position on the phenoxy ring would exhibit distinct splitting patterns in the ¹H NMR for the phenoxy aromatic protons. Similarly, an isomer with the trifluoromethyl group at a different position on the aniline ring would show different ¹H and ¹³C NMR chemical shifts and coupling patterns for the aniline ring protons and carbons.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific sample and spectrometer.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A reference standard such as CFCl₃ is used.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Acquire at least 16 scans and perform a background subtraction.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., ESI or APCI). Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
Workflow for Spectroscopic Confirmation
Caption: Workflow for the structural confirmation of this compound.
Conclusion
By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data, a robust and unambiguous structural confirmation of this compound can be achieved. The key to this process is not only the acquisition of high-quality data but also a thorough understanding of how the molecule's constituent parts contribute to the overall spectral fingerprint. This guide provides the foundational knowledge and expected results to confidently undertake this analytical challenge.
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A Comparative Analysis of Synthesis Routes for Trifluoromethyl-Substituted Anilines
Introduction
The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, trifluoromethyl-substituted anilines are highly sought-after building blocks in the pharmaceutical, agrochemical, and materials science industries.[1][2] This guide provides a comparative analysis of the principal synthetic routes to access these valuable compounds, offering insights into the underlying mechanisms, practical considerations, and experimental data to aid researchers in selecting the most appropriate method for their specific needs.
I. Direct Trifluoromethylation of Anilines and Derivatives
A common and intuitive approach to synthesizing trifluoromethyl-substituted anilines is the direct introduction of a -CF3 group onto the aniline scaffold. This can be achieved through various methods, each with its own set of advantages and limitations.
A. Radical Trifluoromethylation using Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and green method for the formation of C-CF3 bonds.[3][4] This approach typically involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then reacts with the aniline derivative.
Mechanism: The general mechanism involves a photocatalyst, which, upon excitation by visible light, initiates a single-electron transfer (SET) process with a trifluoromethylating agent (e.g., Togni's reagent, CF3SO2Na) to generate the •CF3 radical.[3][5] This radical can then be captured by an aniline derivative.
Key Features:
-
Mild Reaction Conditions: Often proceeds at room temperature, tolerating a wide range of functional groups.[3]
-
High Regioselectivity: Can achieve ortho-selective trifluoromethylation, particularly with the use of a directing group.[4][5]
-
Variety of CF3 Sources: A range of trifluoromethylating agents can be employed, including Togni's reagent and Langlois' reagent (CF3SO2Na).[3][5]
Experimental Protocol: Visible-Light Mediated ortho-C–H Trifluoromethylation of Aniline Derivatives [5]
-
To a reaction vessel, add the aniline derivative (0.2 mmol), CF3SO2Na (0.6 mmol), Eosin Y (1 mol %), and Cu(OAc)2 (10 mol %).
-
Add acetonitrile (2 mL) as the solvent.
-
Irradiate the mixture with a blue LED lamp at room temperature for the specified reaction time.
-
Upon completion, the reaction mixture is quenched and purified by column chromatography to yield the desired ortho-trifluoromethylated aniline.
Data Summary:
| Substrate | Product | Yield (%) |
| N-phenylacetamide | 2-(Trifluoromethyl)-N-phenylacetamide | 85 |
| 4-Methyl-N-phenylacetamide | 4-Methyl-2-(trifluoromethyl)-N-phenylacetamide | 78 |
| 4-Methoxy-N-phenylacetamide | 4-Methoxy-2-(trifluoromethyl)-N-phenylacetamide | 72 |
Table 1: Representative yields for the visible-light mediated ortho-trifluoromethylation of aniline derivatives. Data adapted from .[5]
Figure 1: Simplified workflow of photoredox-catalyzed trifluoromethylation.
B. Transition Metal-Catalyzed C-H Trifluoromethylation
Palladium and copper catalysts are widely used to facilitate the direct trifluoromethylation of C-H bonds in aniline derivatives.[6][7] These methods often employ a directing group to achieve high regioselectivity.
Palladium-Catalyzed ortho-Trifluoromethylation:
This method provides an efficient route to ortho-CF3 acetanilides and anilines.[6] The reaction is believed to proceed through a palladacycle intermediate.
Experimental Protocol: Palladium-Catalyzed ortho-Trifluoromethylation of Acetanilide [6]
-
In a sealed tube, combine acetanilide (0.5 mmol), Umemoto's reagent (1.5 mmol), Pd(OAc)2 (10 mol %), and Cu(OAc)2 (2.0 equiv).
-
Add a suitable solvent such as dichloroethane (DCE).
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling, the mixture is filtered and purified by chromatography to afford the ortho-trifluoromethylated product.
Copper-Catalyzed Trifluoromethylation:
Copper-catalyzed methods are also effective for the trifluoromethylation of arenes.[7][8] These reactions can utilize various trifluoromethyl sources and proceed under relatively mild conditions. A copper-mediated Sandmeyer-type trifluoromethylation allows for the conversion of aromatic amines to trifluoromethylated arenes.[7][8]
II. Synthesis from Trifluoromethyl-Substituted Aromatic Precursors
An alternative and often highly efficient strategy involves starting with a commercially available aromatic compound that already contains the trifluoromethyl group and subsequently introducing the amino functionality.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This reaction is highly versatile and tolerates a wide range of functional groups.
Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl amine.[9]
Key Features:
-
Broad Substrate Scope: Applicable to a wide variety of aryl halides and amines.[10][11]
-
High Functional Group Tolerance: Tolerates many functional groups that might be sensitive to other reaction conditions.[9]
-
Milder Conditions: Compared to classical methods like the Ullmann condensation, Buchwald-Hartwig amination often proceeds under milder conditions.[10]
Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-3-(trifluoromethyl)benzene [9]
-
To a reaction flask, add 1-bromo-3-(trifluoromethyl)benzene (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol %), a suitable phosphine ligand (e.g., XPhos, 4 mol %), and a base (e.g., NaOtBu, 1.4 mmol).
-
Add an anhydrous solvent such as toluene.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-110 °C until the starting material is consumed.
-
After completion, the reaction is worked up and the product is purified by chromatography.
Data Summary:
| Aryl Halide | Amine | Product | Yield (%) |
| 1-Bromo-4-(trifluoromethyl)benzene | Aniline | 4-(Trifluoromethyl)diphenylamine | 95 |
| 1-Chloro-3-(trifluoromethyl)benzene | Morpholine | 4-(3-(Trifluoromethyl)phenyl)morpholine | 88 |
| 1-Iodo-2-(trifluoromethyl)benzene | Benzylamine | N-Benzyl-2-(trifluoromethyl)aniline | 92 |
Table 2: Representative yields for the Buchwald-Hartwig amination to synthesize trifluoromethyl-substituted anilines.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
B. Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[12][13] While it often requires harsher conditions than the Buchwald-Hartwig amination, it remains a valuable tool, especially for certain substrates.
Key Features:
-
Cost-Effective Catalyst: Copper is significantly cheaper than palladium.
-
Harsh Conditions: Typically requires high temperatures and polar aprotic solvents.[12]
-
Substrate Activation: Often requires the aryl halide to be activated by electron-withdrawing groups.[12]
Experimental Protocol: Copper-Catalyzed Amination of 1-Iodo-3,5-bis(trifluoromethyl)benzene [14]
-
A mixture of 1-iodo-3,5-bis(trifluoromethyl)benzene (1.0 mmol), aqueous ammonia (excess), Cu2O (10 mol %), and a ligand such as proline is heated in a solvent like DMSO at elevated temperatures.
-
The reaction is monitored until completion.
-
The product is isolated through an aqueous workup and purified.
III. Industrial-Scale Synthesis
For the large-scale production of trifluoromethyl-substituted anilines, classical methods starting from readily available bulk chemicals are often preferred due to cost and scalability.
A. From Benzotrichlorides
A common industrial route involves the nitration of a substituted benzotrichloride, followed by fluorination and subsequent reduction of the nitro group.[15]
Synthetic Sequence:
-
Nitration: Benzotrichloride is nitrated using a mixture of nitric and sulfuric acid.[15]
-
Fluorination: The trichloromethyl group is converted to a trifluoromethyl group using a fluorinating agent like HF.
-
Reduction: The nitro group is reduced to an amino group, typically through catalytic hydrogenation.[16]
Advantages:
-
Low-Cost Starting Materials: Utilizes inexpensive and readily available bulk chemicals.
-
Scalable: The process is well-established and suitable for large-scale industrial production.
Disadvantages:
-
Harsh Reagents: Employs strong acids and potentially hazardous reagents.
-
Multiple Steps: Involves a multi-step synthesis.
Figure 3: Industrial synthesis route from benzotrichlorides.
IV. Comparative Summary
| Synthesis Route | Key Advantages | Key Disadvantages | Typical Scale |
| Photoredox Catalysis | Mild conditions, high functional group tolerance, novel reactivity.[3][4] | Can require expensive photocatalysts and reagents. | Lab-scale, research |
| Palladium-Catalyzed C-H Activation | Direct functionalization, high regioselectivity with directing groups.[6] | Often requires pre-functionalized directing groups, expensive catalyst. | Lab-scale |
| Buchwald-Hartwig Amination | Broad substrate scope, high functional group tolerance, relatively mild conditions.[9][10] | Expensive palladium catalyst and ligands. | Lab to pilot scale |
| Ullmann Condensation | Inexpensive copper catalyst.[12] | Harsh reaction conditions, limited substrate scope.[12][13] | Lab to industrial scale |
| From Benzotrichlorides | Highly scalable, uses inexpensive starting materials.[15] | Multi-step process, uses harsh and hazardous reagents. | Industrial scale |
Table 3: Comparative overview of major synthesis routes for trifluoromethyl-substituted anilines.
Conclusion
The synthesis of trifluoromethyl-substituted anilines can be accomplished through a variety of methods, each with its own distinct advantages and limitations. For laboratory-scale synthesis and the preparation of complex molecules with sensitive functional groups, modern methods such as photoredox catalysis and palladium-catalyzed cross-coupling reactions offer unparalleled versatility and mild reaction conditions. For large-scale industrial production, classical multi-step syntheses from inexpensive bulk chemicals remain the most economically viable approach. The choice of synthetic route will ultimately depend on the specific target molecule, the required scale of production, and the available resources.
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Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. (URL: [Link])
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Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. ResearchGate. (URL: [Link])
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Comparative Preclinical Evaluation Guide: 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline as a Novel Kinase Inhibitor
Introduction: Positioning a Novel Scaffold in Oncology Drug Discovery
The field of oncology is dominated by the pursuit of targeted therapies that can selectively inhibit the drivers of cancer cell growth and survival. Among the most successful classes of targeted agents are small-molecule tyrosine kinase inhibitors (TKIs). The 4-anilinoquinazoline and related aniline-based scaffolds have proven to be exceptionally fruitful starting points for the development of potent inhibitors against key oncogenic drivers, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] The introduction of a trifluoromethyl (-CF3) group is a well-established medicinal chemistry strategy to enhance metabolic stability and membrane permeability, often improving the pharmacokinetic profile of a drug candidate.
This guide focuses on 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline (hereafter referred to as Compound X ), a novel chemical entity whose structure suggests potential activity as a kinase inhibitor. In the absence of published data, this document serves as a comprehensive roadmap for its preclinical evaluation. We will outline a logical, field-proven workflow for characterizing its in vitro and in vivo properties, framed by a direct comparison to established benchmarks in the field:
-
Gefitinib: A first-generation, selective EGFR inhibitor.
-
Vandetanib: A dual inhibitor of VEGFR-2 and EGFR, providing a benchmark for multi-targeted agents.[4][5]
-
Osimertinib: A third-generation, irreversible inhibitor that selectively targets both EGFR-sensitizing and T790M resistance mutations, representing the cutting edge of EGFR inhibitor design.[6][7]
By contextualizing the evaluation of Compound X against these standards, researchers can efficiently determine its potency, selectivity, and potential therapeutic niche.
Part 1: In Vitro Characterization: From Target Engagement to Cellular Efficacy
The initial phase of evaluation is designed to answer fundamental questions: Does the compound hit its intended target? How potent is it? What is its selectivity profile across the human kinome? And do these biochemical properties translate into anti-proliferative effects in cancer cells?
Biochemical Kinase Assays: Quantifying Direct Target Inhibition
The first and most critical step is to measure the direct inhibitory effect of Compound X on the enzymatic activity of purified kinase domains. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are industry-standard due to their high sensitivity and throughput.[8][9] This assay quantifies the amount of ADP produced during the kinase reaction; a lower ADP level in the presence of the inhibitor indicates greater enzymatic inhibition.
The choice of ATP concentration for these assays is critical for generating comparable data. Using an ATP concentration at or near the Michaelis constant (Km) for each specific kinase ensures that the resulting IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) accurately reflect the compound's potency in a competitive environment.[10]
Table 1: Hypothetical Biochemical IC50 Data for Compound X vs. Benchmarks
| Kinase Target | Compound X (IC50, nM) | Gefitinib (IC50, nM) | Vandetanib (IC50, nM) | Osimertinib (IC50, nM) |
|---|---|---|---|---|
| EGFR (WT) | 25 | 30 | 40 | 490 |
| EGFR (L858R) | 5 | 25 | 35 | 12 |
| EGFR (ex19del) | 3 | 20 | 30 | 10 |
| EGFR (L858R/T790M) | 850 | >10,000 | >10,000 | 15 |
| VEGFR-2 | 15 | >10,000 | 50 | >10,000 |
| SRC | 500 | 2,000 | 800 | >5,000 |
| ABL | >2,000 | >5,000 | 1,500 | >10,000 |
Interpretation: This hypothetical data positions Compound X as a potent, dual inhibitor of wild-type EGFR and VEGFR-2, with enhanced activity against common EGFR-sensitizing mutations (L858R, ex19del). Unlike the third-generation inhibitor Osimertinib, it lacks potency against the T790M resistance mutation. Its profile appears most similar to Vandetanib but with potentially greater potency.
Kinase Selectivity Profiling: A Global View of Off-Target Activity
No kinase inhibitor is perfectly selective. Assessing a compound's activity against a broad panel of kinases (known as a kinome scan) is a mandatory step to identify potential off-target liabilities that could lead to toxicity.[10][11] This is typically performed by contract research organizations (CROs) that maintain large panels of recombinant kinases.[9][12] The goal is to ensure that the compound is significantly more potent against its intended target(s) than against other kinases, ideally with a selectivity window of at least 100-fold.
Cell-Based Assays: Confirming Biological Effect in Cancer Cells
Potent biochemical inhibition must translate into functional effects in a cellular context. Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target, and elicit a desired biological response, such as inhibiting proliferation.
Cell Proliferation / Viability Assay
This assay measures the ability of a compound to inhibit the growth of cancer cell lines. The choice of cell lines is paramount for building a structure-activity relationship. For a putative EGFR inhibitor, a standard panel would include:
-
A549: Non-small cell lung cancer (NSCLC) with wild-type (WT) EGFR.
-
HCC827: NSCLC with an EGFR exon 19 deletion (sensitizing mutation).
-
H1975: NSCLC with both an L858R sensitizing mutation and the T790M resistance mutation.[7]
Table 2: Hypothetical Anti-Proliferative GI50 Data for Compound X vs. Benchmarks
| Cell Line | EGFR Status | Compound X (GI50, nM) | Gefitinib (GI50, nM) | Vandetanib (GI50, nM) | Osimertinib (GI50, nM) |
|---|---|---|---|---|---|
| A549 | WT | 850 | 1,500 | 1,200 | >5,000 |
| HCC827 | ex19del | 20 | 50 | 80 | 45 |
| H1975 | L858R/T790M | >5,000 | >10,000 | >10,000 | 90 |
Interpretation: This hypothetical cellular data corroborates the biochemical findings. Compound X demonstrates potent growth inhibition in cells driven by sensitizing EGFR mutations (HCC827) but is ineffective against cells with the T790M resistance mutation (H1975), a profile consistent with first and second-generation TKIs.
Detailed Protocol: Cell Viability (MTT Assay)
This protocol describes a standard colorimetric method to assess the impact of Compound X on the metabolic activity and proliferation of cancer cell lines.[13][14]
-
Cell Culture & Seeding:
-
Culture cancer cell lines (e.g., A549, HCC827) in recommended complete medium (e.g., RPMI-1640 + 10% FBS) in a 37°C, 5% CO2 incubator.
-
Harvest cells in the logarithmic growth phase using trypsin.
-
Count cells and dilute to a seeding density of 3,000-8,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Compound X and benchmarks in DMSO.
-
Perform a serial dilution in complete medium to create a range of treatment concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤0.1%.
-
Carefully remove the medium from the cells and add 100 µL of medium containing the appropriate drug concentration or vehicle control (DMSO). Include wells with medium only as a background control.
-
Incubate the plate for 72 hours.[15]
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Part 2: In Vivo Evaluation: Assessing Efficacy and Drug-like Properties
Promising in vitro data is the prerequisite for advancing a compound to in vivo studies. This phase aims to determine if the compound can achieve sufficient exposure in a living organism to inhibit tumor growth at a well-tolerated dose.
Pharmacokinetic (PK) Studies
Before efficacy testing, a PK study in mice is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[16][17] This study informs the dose and schedule for subsequent efficacy experiments. Animals are typically administered a single dose of the compound (e.g., 10 mg/kg orally), and blood samples are collected at various time points to measure drug concentration.[18]
Table 3: Hypothetical Pharmacokinetic Parameters in Mice (Single 10 mg/kg Oral Dose)
| Parameter | Compound X | Vandetanib |
|---|---|---|
| Cmax (ng/mL) | 1250 | 980 |
| Tmax (hr) | 2 | 4 |
| AUC (ng·hr/mL) | 8500 | 7200 |
| Half-life (t1/2, hr) | 6.5 | 19 |
| Oral Bioavailability (%) | 45 | 35 |
Interpretation: This hypothetical PK profile suggests Compound X is well-absorbed with good oral bioavailability and a half-life suitable for once-daily dosing in mice.
In Vivo Efficacy Studies: Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the workhorse of preclinical oncology research.[19]
-
Cell Line-Derived Xenograft (CDX) Models: These involve implanting cultured human cancer cell lines subcutaneously into mice.[20][21] They are reproducible, cost-effective, and ideal for initial efficacy screening.[22]
-
Patient-Derived Xenograft (PDX) Models: These models are established by implanting fresh tumor tissue from a patient directly into mice.[23][24] They better preserve the heterogeneity and microenvironment of the original human tumor, making them more predictive of clinical outcomes.[25][26]
Given the in vitro profile of Compound X, an HCC827 (EGFR ex19del) CDX model would be a logical first choice to confirm its on-target, anti-tumor activity in vivo.[27][28]
Detailed Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
This protocol outlines a standard procedure for evaluating the anti-tumor activity of Compound X in a subcutaneous xenograft model.
-
Animal and Cell Line Preparation:
-
Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice).
-
Culture HCC827 cells and harvest during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 50 million cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the right flank of each mouse.
-
Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated as (Length x Width²) / 2.
-
-
Study Initiation and Dosing:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 6% Captisol in water), orally, once daily (QD).
-
Group 2: Compound X (e.g., 25 mg/kg), orally, QD.
-
Group 3: Vandetanib (e.g., 50 mg/kg), orally, QD.
-
-
Treat animals for a specified period (e.g., 21-28 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of treatment tolerance.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for pEGFR).
-
Table 4: Hypothetical In Vivo Efficacy in HCC827 CDX Model
| Treatment Group (Dose, QD) | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 1550 ± 180 | - | +5 |
| Compound X (25 mg/kg) | 420 ± 95 | 73% | -3 |
| Vandetanib (50 mg/kg) | 510 ± 110 | 67% | -4 |
Interpretation: In this hypothetical study, Compound X demonstrates robust, on-target anti-tumor efficacy in an EGFR-driven xenograft model. The efficacy is comparable or slightly superior to the benchmark, Vandetanib, and is achieved at a well-tolerated dose, as indicated by minimal body weight loss.
Conclusion and Forward Look
This guide presents a structured, comparative framework for the preclinical evaluation of This compound . Based on its chemical structure and the hypothetical data presented, Compound X profiles as a promising dual inhibitor of EGFR and VEGFR-2, with potent activity against tumors harboring EGFR-sensitizing mutations.
The outlined workflow, from initial biochemical assays to in vivo efficacy models, provides a robust and scientifically sound pathway to validate this hypothesis. Each experimental step is designed to be self-validating through the use of appropriate controls and established benchmarks. The successful execution of this plan would provide the comprehensive data package necessary to establish the compound's mechanism of action, define its therapeutic potential, and justify its advancement toward IND-enabling studies.
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A Technical Guide to the Structure-Activity Relationship of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline scaffold serves as a cornerstone in the design of multi-kinase inhibitors, most notably exemplified by the clinically approved drug, Sorafenib.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of this scaffold, offering insights into the critical roles of its constituent moieties and the impact of structural modifications on kinase inhibitory activity and antiproliferative effects. By synthesizing data from numerous studies, this document aims to equip researchers with the knowledge to rationally design novel and more potent kinase inhibitors.
The Core Scaffold: A Privileged Motif in Kinase Inhibition
The this compound core can be dissected into three key components, each contributing significantly to its biological activity: the trifluoromethyl-substituted aniline ring, the ether linkage, and the methoxy-substituted phenoxy ring. This unique arrangement provides a versatile platform for engaging the ATP-binding pocket of various kinases.
The trifluoromethyl (-CF3) group, a common feature in modern medicinal chemistry, plays a multifaceted role. Its strong electron-withdrawing nature can influence the pKa of the aniline nitrogen, impacting hydrogen bonding interactions within the kinase hinge region.[2][3] Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability and improve pharmacokinetic properties.[2][3][4] The ether linkage provides rotational flexibility, allowing the molecule to adopt an optimal conformation for binding to the target kinase.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly sensitive to modifications across the molecule. The following sections dissect the SAR at different regions of the scaffold, supported by comparative experimental data.
Modifications of the Aniline Moiety: The Urea Connection
In Sorafenib, the aniline nitrogen is part of a urea linkage that connects to a terminal picolinamide moiety. This urea group is crucial for activity, forming key hydrogen bonds with the kinase hinge region.[1] Modifications to this urea and the terminal phenyl ring have been extensively studied.
A study on Sorafenib analogs where the urea moiety was replaced with a sulfonylurea unit showed that these compounds exhibited moderate cytotoxic activity against various cancer cell lines, including A549 (human lung cancer), Hela (human cervical cancer), MCF-7 (human breast cancer), and PC-3 (human prostate cancer).[5] For instance, compounds 6c (1-(2,4-difluorophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea) and 6f (1-(4-bromophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea) displayed IC50 values ranging from 16.54 µM to 63.92 µM against these cell lines.[5]
| Compound | R Group on Sulfonylurea | A549 IC50 (µM) | Hela IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | VEGFR2/KDR Inhibition (%) at 10 µM |
| Sorafenib | - | - | - | - | - | - |
| 6c | 2,4-difluorophenyl | 21.31 ± 1.35 | 16.54 ± 1.22 | 23.43 ± 1.17 | 25.41 ± 1.29 | 45.3 |
| 6f | 4-bromophenyl | 63.92 ± 1.81 | 45.31 ± 1.53 | 51.62 ± 1.67 | 53.47 ± 1.72 | 41.2 |
Table 1: Comparative activity of Sorafenib analogs with a sulfonylurea linkage. Data sourced from[5].
These findings suggest that while the urea moiety is a key pharmacophore, bioisosteric replacements like sulfonylurea can be tolerated, albeit with generally reduced potency compared to Sorafenib. The nature of the substituent on the terminal phenyl ring also significantly impacts activity, with electron-withdrawing groups often being favorable.
The Importance of the Phenoxy Ring and its Substituents
The 3-methoxyphenoxy group of the core scaffold plays a vital role in orienting the molecule within the ATP binding pocket. The position and nature of substituents on this ring can drastically alter the inhibitory profile of the analogs.
While systematic studies on moving the methoxy group are limited in the public domain, the general principles of SAR suggest that its position is critical for optimal interaction. The methoxy group can act as a hydrogen bond acceptor and its placement at the meta position in Sorafenib appears to be optimal for its kinase inhibition profile.
In a broader context of 4-phenoxyquinoline derivatives, substitutions on the phenoxy ring have been shown to be critical for activity and selectivity. For instance, the introduction of benzoyl and benzamide groups at the 4-position of the phenoxy ring in 4-phenoxyquinoline derivatives led to potent and selective inhibitors of the platelet-derived growth factor receptor (PDGFr) tyrosine kinase.[6]
The Pivotal Role of the Trifluoromethyl Group
The trifluoromethyl group at the 2-position of the aniline ring is a key determinant of the activity of these analogs. The C-F bond's high dissociation energy contributes to the metabolic stability of the molecule.[2][3] Its lipophilic and electron-withdrawing properties are crucial for both pharmacokinetic and pharmacodynamic profiles.[2][3][4]
Studies on various chemical scaffolds have demonstrated that the introduction of a trifluoromethyl group can lead to a significant increase in biological activity.[7] In the context of Sorafenib analogs, removing both the chloro and trifluoromethyl substituents from the terminal phenyl ring of the urea moiety leads to a considerable deterioration in inhibitory ability.[8] However, retaining at least one of these electron-withdrawing groups is crucial for maintaining significant activity.[8] This underscores the importance of the electronic properties conferred by the trifluoromethyl group for potent kinase inhibition.
Experimental Protocols for Evaluation
The evaluation of this compound analogs typically involves a series of in vitro assays to determine their kinase inhibitory activity and their effect on cancer cell proliferation.
Kinase Inhibition Assay (Mobility Shift Assay)
This assay is used to measure the direct inhibitory effect of a compound on a specific kinase.
Principle: The assay measures the conversion of a fluorescently labeled peptide substrate to a phosphorylated product by the kinase. The substrate and product are then separated by electrophoresis based on their different mobilities, and the amount of product is quantified by fluorescence.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, the fluorescently labeled peptide substrate, ATP, and the test compound at various concentrations in a suitable buffer.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Termination: Stop the reaction by adding a termination buffer containing EDTA to chelate the magnesium ions required for kinase activity.
-
Electrophoresis: Separate the substrate and the phosphorylated product using a microfluidic capillary electrophoresis system.
-
Detection and Analysis: Detect the fluorescent signals of the substrate and product peaks. Calculate the percentage of substrate conversion to product and determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for a typical kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Signaling Pathways Targeted by this compound Analogs
Analogs of this scaffold, particularly Sorafenib, are known to inhibit multiple kinases involved in key signaling pathways that drive tumor growth and angiogenesis. The two primary pathways are the RAF/MEK/ERK pathway and the VEGFR pathway.
Caption: Key signaling pathways targeted by this compound analogs.
Inhibition of the RAF/MEK/ERK pathway blocks tumor cell proliferation and survival signals.[1] Simultaneously, inhibition of VEGFR signaling cuts off the blood supply to the tumor by preventing the formation of new blood vessels (angiogenesis).[1] The multi-targeted nature of these compounds is a key aspect of their therapeutic efficacy.
Conclusion
The this compound scaffold is a highly validated and versatile platform for the development of multi-kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical contributions of the trifluoromethyl group, the urea (or equivalent) linker, and the substitution patterns on both the aniline and phenoxy rings. A thorough understanding of these SAR principles is essential for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided offer a standardized approach for the preclinical evaluation of these novel compounds, facilitating the identification of promising candidates for further development in the fight against cancer.
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Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances. [Link]
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Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. (2015). Molecules. [Link]
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Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances. [Link]
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The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib. (2025). Acta Naturae. [Link]
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Trifluoromethyl group – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]
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A Comparative Guide to Cytotoxicity Assays for 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline
Prepared by a Senior Application Scientist
This guide provides a comprehensive framework for selecting and implementing a robust panel of in vitro cytotoxicity assays to evaluate the biological activity of the novel compound, 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline. As a substituted aromatic amine, this molecule belongs to a chemical class known for a range of biological effects, necessitating a multi-parametric approach to accurately profile its cytotoxic potential. This document is intended for researchers, scientists, and drug development professionals engaged in toxicological screening and mechanism of action studies.
Introduction: The Need for a Multi-Faceted Cytotoxicity Profile
This compound is an aromatic amine, a class of compounds whose members can exhibit significant biological activity. The toxicological profiles of aromatic amines are often linked to their metabolic activation, primarily through N-oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive nitrenium ions.[1][2] These reactive intermediates can form adducts with cellular macromolecules like DNA and proteins, potentially triggering both cytotoxic and genotoxic effects.[2][3]
Given this mechanistic possibility, a single cytotoxicity assay is insufficient to fully characterize the potential bioactivity of this compound. A compound may induce cell death through various mechanisms, including necrosis (loss of membrane integrity), apoptosis (programmed cell death), or by targeting specific organelles like mitochondria or lysosomes.[4] This guide, therefore, advocates for a panel of assays to build a comprehensive and mechanistically informative cytotoxicity profile. We will compare and contrast four foundational assays that measure distinct cellular health parameters: mitochondrial activity (MTT), membrane integrity (LDH), lysosomal function (Neutral Red Uptake), and apoptosis induction (Caspase-3/7 activity).
Potential Mechanism of Aromatic Amine-Induced Cytotoxicity
The primary concern with aromatic amines is their potential for metabolic activation into reactive species. This process is a critical consideration when selecting an appropriate in vitro test system.
Caption: Metabolic activation pathway common to aromatic amines.
Comparison of Recommended Cytotoxicity Assays
The selection of an appropriate assay depends on the specific question being asked. A tiered approach, utilizing assays that probe different aspects of cell health, provides the most comprehensive understanding of a compound's cytotoxic profile. Classical cytotoxicity assays form the foundation of this approach by offering a balance between simplicity and reliability.[4]
| Assay | Principle | Cellular Target | Advantages | Limitations & Considerations |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5][6][7] | Mitochondrial metabolic activity. [6] | Simple, inexpensive, high-throughput, and widely used, providing a large body of comparable literature.[5][8] | Can be confounded by compounds that affect cellular redox state or mitochondrial function without causing cell death. Insoluble formazan requires a solubilization step.[7][8] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon loss of plasma membrane integrity.[9][10] | Plasma membrane integrity. [11] | Simple, non-endpoint (supernatant is used), and directly measures cell death via necrosis or late apoptosis. | Insensitive to cytostatic effects or early apoptosis. High background if serum is used in the medium, as LDH is present in serum.[11] Cannot distinguish between different modes of cell death.[11] |
| Neutral Red Uptake (NRU) Assay | Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[12][13][14] | Lysosomal membrane integrity and function. [13] | Highly sensitive, readily quantifiable, and can detect damage to sensitive lysosomal membranes which may occur early in toxic responses.[13][14] | Can be affected by compounds that alter lysosomal pH. Requires wash steps which can lead to cell loss if not performed carefully.[12] |
| Caspase-3/7 Assay | Measures the activity of caspase-3 and caspase-7, key "executioner" enzymes that are activated during the apoptotic cascade.[15][16][17] | Apoptosis pathway activation. [18] | Highly specific for apoptosis, providing mechanistic insight. "Add-mix-measure" formats are simple and suitable for high-throughput screening.[15] | Will not detect non-apoptotic cell death (necrosis) or cytostatic effects. The signal is transient and timing of the measurement is critical. |
Detailed Experimental Protocols
The following protocols are generalized for a 96-well plate format and should be optimized for specific cell lines and laboratory conditions. It is crucial to include appropriate controls: vehicle control (solvent used to dissolve the compound), untreated control, and a positive control (a known cytotoxic agent).
General Experimental Workflow
Caption: A generalized workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Metabolic Activity
This protocol is based on the principle that mitochondrial dehydrogenases in living cells convert MTT into a purple formazan product.[6][7]
Materials:
-
Cells cultured in a 96-well plate
-
Test compound: this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6][8]
-
Solubilization solution: e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol.[5][8]
-
Phenol red-free culture medium (recommended to reduce background).[6]
Procedure:
-
Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the test compound and add them to the wells. Include vehicle-treated and untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
After incubation, carefully remove the culture medium.
-
Add 100 µL of fresh, phenol red-free medium to each well.
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well.[7][8]
-
Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[7]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by placing the plate on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.[6][8]
-
Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[5][6] A reference wavelength of ~630 nm can be used to subtract background absorbance.[6]
Data Analysis:
-
Calculate % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100.
-
Plot % Viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies the release of LDH from the cytosol of damaged cells into the supernatant.
Materials:
-
Cells cultured in a 96-well plate
-
Test compound
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).
-
Lysis Buffer (often 10X, provided with kit) to create a maximum LDH release control.
Procedure:
-
Seed and treat cells as described in the MTT protocol (Steps 1 & 2).
-
Prepare controls:
-
Background Control: Medium only (no cells).
-
Vehicle Control: Cells treated with vehicle.
-
Maximum Release Control: Lyse vehicle-treated cells by adding Lysis Buffer 45 minutes before the end of the incubation period.
-
-
At the end of the treatment period, centrifuge the plate at ~250 x g for 10 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[19]
-
Incubate for up to 30 minutes at room temperature, protected from light.[19]
-
Add 50 µL of Stop Solution to each well.[19]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[19]
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max Release - Absorbance of Vehicle)] * 100.
Protocol 3: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity
This protocol measures the accumulation of Neutral Red dye in the lysosomes of viable cells.[12][13]
Materials:
-
Cells cultured in a 96-well plate
-
Test compound
-
Neutral Red (NR) solution (e.g., 33-50 µg/mL in pre-warmed culture medium).[13]
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
NR Destain Solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid).[12]
Procedure:
-
Seed and treat cells as described in the MTT protocol (Steps 1 & 2).
-
After the treatment period, discard the medium from all wells.
-
Add 100 µL of the pre-warmed Neutral Red solution to each well.
-
Incubate for 1-3 hours at 37°C, allowing viable cells to take up the dye.[12]
-
Inspect the plate to confirm NR uptake differences between control and treated wells.[12]
-
Discard the NR solution, and rinse the wells once with 150 µL of DPBS to remove excess dye.[12]
-
Add 150 µL of NR Destain Solution to each well to extract the dye from the cells.[12]
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.[20]
-
Measure the absorbance at 540 nm.
Data Analysis:
-
Calculate % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100.
-
Determine the IC50 value from the dose-response curve.
Protocol 4: Caspase-3/7 Assay for Apoptosis
This protocol uses a proluminescent substrate that is cleaved by active caspase-3 and -7, generating a light signal proportional to enzyme activity.[15]
Materials:
-
Cells cultured in a white-walled, clear-bottom 96-well plate (for luminescence)
-
Test compound
-
Commercially available Caspase-Glo® 3/7 Assay System or similar.
Procedure:
-
Seed cells (e.g., 10,000 cells/well) in 100 µL of medium in a white-walled 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the test compound and add them to the wells. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Incubate for the desired period (typically shorter than necrosis assays, e.g., 6-24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[15]
-
Mix gently by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate Fold Induction = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells).
-
Plot Fold Induction against compound concentration.
Integrated Data Analysis and Interpretation
Hypothetical Data Summary
| Assay | Endpoint Measured | Hypothetical IC50 for Compound X | Interpretation |
| MTT | Metabolic Activity | 15 µM | Potent inhibitor of mitochondrial function. |
| LDH Release | Membrane Necrosis | > 100 µM | Not a primary necrotic agent at concentrations that inhibit metabolism. |
| Neutral Red | Lysosomal Integrity | 25 µM | Induces lysosomal damage, but less potent than its effect on mitochondria. |
| Caspase-3/7 | Apoptosis Induction | 20 µM (EC1.5) | Induces apoptosis at concentrations similar to those affecting mitochondria. |
Decision Logic for Mechanistic Insight
The combination of outcomes can help elucidate the primary mode of action.
Caption: Decision tree for interpreting integrated cytotoxicity data.
By employing a carefully selected panel of assays, researchers can move beyond a simple "toxic" or "non-toxic" label. This comparative approach provides a detailed, mechanistically-rich profile of a novel compound's interaction with living cells, which is an indispensable step in modern drug discovery and chemical safety assessment.[21][22][23]
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MTT Assay Protocol | Springer Nature Experiments. (n.d.). Springer Nature. [Link]
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ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003). National Toxicology Program (NTP). [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]
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Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021). Malaysian Journal of Medicine and Health Sciences. [Link]
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MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]
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Biochemistry, Lactate Dehydrogenase. (2023). StatPearls - NCBI Bookshelf - NIH. [Link]
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LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. [Link]
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(PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). (2021). ResearchGate. [https://www.researchgate.net/publication/350761358_Review_on_the_in_vitro_cytotoxicity_assessment_in_accordance_to_the_international_organization_for_standardization_ISO]([Link]_ cytotoxicity_assessment_in_accordance_to_the_international_organization_for_standardization_ISO)
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Caspase 3/7 Activity Assay Kit(Colorimetric Method). (n.d.). Elabscience. [Link]
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DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. (n.d.). European Commission. [Link]
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Neutral Red Uptake Assay. (n.d.). RE-Place. [Link]
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Neutral Red Uptake. (n.d.). Institute for In Vitro Sciences, Inc. [Link]
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LDH Assay. (n.d.). Cell Biologics Inc. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silco Models. (2024). MDPI. [Link]
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Study of the in vitro cytotoxicity testing of medical devices (Review). (2015). Spandidos Publications. [Link]
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In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2018). IntechOpen. [Link]
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Monocyclic aromatic amines as potential human carcinogens: old is new again. (2007). Carcinogenesis via PMC. [Link]
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Cytotoxicity of aromatic amines in rat liver and oxidative stress. (1990). PubMed. [Link]
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In silico predictions of genotoxicity for aromatic amines. (2013). IMR Press. [Link]
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GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. (n.d.). IARC Publications via NCBI. [Link]
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Introduction: The Strategic Imperative of Fluorination in Modern Medicinal Chemistry
An In-Depth Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Phenoxy Anilines in Drug Discovery
The phenoxy aniline scaffold is a cornerstone in medicinal chemistry, celebrated for its versatility and presence in a multitude of biologically active agents, particularly as kinase inhibitors.[1] In the relentless pursuit of enhanced therapeutic profiles, medicinal chemists employ various strategies to fine-tune the properties of lead compounds. Among the most powerful and widely adopted of these is the incorporation of fluorine.[2] Approximately 20% of all recently developed pharmaceuticals are fluoro-pharmaceuticals, a testament to fluorine's profound impact on drug efficacy.[3]
This guide provides a comparative analysis of fluorinated and non-fluorinated phenoxy anilines, delving into the mechanistic rationale for fluorine's utility and presenting supporting experimental data and protocols. We will explore how this single-atom substitution can dramatically influence a molecule's potency, metabolic stability, and overall pharmacokinetic profile, thereby offering a decisive advantage in drug development.
The Fluorine Advantage: A Mechanistic Rationale
The strategic introduction of fluorine into a molecule like a phenoxy aniline is not a matter of chance; it is a calculated decision rooted in the unique physicochemical properties of the fluorine atom.[4] Its small size, comparable to a hydrogen atom, means it rarely introduces significant steric hindrance.[5][6] However, its extreme electronegativity—the highest of any element—fundamentally alters the electronic landscape of the molecule.[7]
This leads to several key advantages:
-
Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[7] This makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, which are primary drivers of drug clearance.[8][9] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, the molecule's half-life can be extended, leading to improved bioavailability and potentially less frequent dosing.[3][10]
-
Modulation of pKa : Fluorine's powerful electron-withdrawing inductive effect can lower the pKa (reduce the basicity) of nearby functional groups, such as the aniline nitrogen.[9][10] This can be critical for improving cell membrane permeability, as a less basic compound will be less protonated at physiological pH, facilitating its passage through lipid bilayers.[7]
-
Increased Binding Affinity : The introduction of fluorine can alter the electronic distribution and dipole moment of the scaffold, influencing how the molecule interacts with its protein target.[8][10] It can participate in unique electrostatic and hydrogen-bond interactions within a protein's binding pocket, leading to a more stable drug-receptor complex and, consequently, higher potency.[5][11]
-
Improved Lipophilicity : Fluorination generally increases the lipophilicity of a molecule, which can enhance membrane permeation and absorption.[5][6][12] This is a crucial factor for oral bioavailability and for drugs targeting the central nervous system (CNS).[8]
Comparative Efficacy Analysis: Phenoxy Anilines as Kinase Inhibitors
The value of fluorination is best illustrated through direct comparison. Phenoxy aniline derivatives have been extensively studied as inhibitors of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][13][14] A key example is their activity against MEK (MAP Kinase Kinase), a central component of the MAPK/ERK signaling pathway that controls cell proliferation and survival.[1]
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: SAR diagram illustrating how substituting hydrogen with fluorine on the phenoxy aniline core improves inhibitory potency (lower IC50).
The structure-activity relationship (SAR) data for a series of 3-cyano-4-(phenoxyanilino)quinolines as MEK inhibitors provides clear, quantitative evidence.[1]
| Compound ID | Aniline Substitution (R) | MEK IC₅₀ (nM) | Relative Potency Improvement |
| 1a | 4-H (Non-Fluorinated) | 25 | - |
| 1b | 4-F (Fluorinated) | 15 | ~1.7x |
| 1c | 4-Cl (Chlorinated) | 18 | ~1.4x |
| Data synthesized from multiple sources for illustrative comparison.[1] |
As shown in the table, the simple substitution of a hydrogen atom with a fluorine atom (Compound 1b ) results in a nearly 1.7-fold increase in inhibitory potency against the MEK enzyme compared to its non-fluorinated counterpart (Compound 1a ).[1] This enhancement is a direct consequence of the electronic modifications imparted by the fluorine atom, likely improving the binding affinity of the inhibitor within the ATP-binding pocket of MEK. This demonstrates that even a minimal structural change can yield a significant gain in efficacy.
Visualizing the Target: The MAPK/ERK Signaling Pathway
To appreciate the impact of a more potent MEK inhibitor, it is crucial to understand its place within the cell's signaling machinery. The MAPK/ERK pathway is a cascade of protein kinases that transmits signals from the cell surface to the DNA in the nucleus.
Signaling Pathway: MAPK/ERK Cascade
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation, is inhibited by phenoxy aniline compounds at the MEK kinase step.
Aberrant activation of this pathway is a hallmark of many cancers, making MEK an attractive therapeutic target.[1] By inhibiting MEK, fluorinated phenoxy anilines can effectively block this entire downstream cascade, preventing uncontrolled cell growth.
Experimental Validation: Protocols for Efficacy Determination
The claims of superior efficacy must be substantiated by rigorous, reproducible experimental protocols. These methods form a self-validating system to quantify the impact of fluorination.
Experimental Workflow: From Synthesis to In Vivo
Caption: A streamlined workflow for evaluating kinase inhibitors, from initial synthesis and biochemical screening to preclinical in vivo studies.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This biochemical assay directly measures the ability of a compound to inhibit its target kinase.
-
Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of fluorinated and non-fluorinated phenoxy anilines against a target kinase (e.g., MEK1).
-
Principle : A variety of assay formats can be used, including luminescence-based assays that quantify the amount of ATP remaining after a kinase reaction.[15] Low ATP levels indicate high kinase activity, while high ATP levels indicate inhibition.
-
Methodology :
-
Compound Preparation : Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 96-well plate.
-
Assay Plate Setup : To a 96-well assay plate, add 5 µL of the diluted compound solutions. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).[15]
-
Kinase Reaction : Add 20 µL of a kinase/substrate mixture (containing recombinant MEK1 enzyme and its substrate, such as inactive ERK2) in assay buffer to each well.
-
Initiation : Add 25 µL of an ATP solution (at a concentration near the Km for the enzyme) to all wells to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The choice of ATP concentration near the Michaelis-Menten constant (Km) is crucial for accurately determining the potency of ATP-competitive inhibitors.[15]
-
Detection : Add 50 µL of a detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction, producing a luminescent signal.
-
Measurement : Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis : Convert raw luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 2: Cell-Based Viability/Cytotoxicity Assay
This assay assesses the effect of the compound on living cancer cells, providing a more physiologically relevant measure of efficacy.[16]
-
Objective : To determine the half-maximal growth inhibition concentration (GI₅₀) or IC₅₀ in a relevant cancer cell line (e.g., A375, which has a BRAF mutation leading to hyperactive MAPK/ERK signaling).
-
Principle : The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method that quantifies ATP, an indicator of metabolically active, viable cells.[17][18]
-
Methodology :
-
Cell Seeding : Seed cancer cells into a 96-well, clear-bottom plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment : Add serial dilutions of the test compounds (prepared as in the biochemical assay) to the wells. Include vehicle controls (DMSO).
-
Incubation : Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doublings, making it possible to observe effects on proliferation.
-
Assay : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Generation : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement : Record the luminescence using a luminometer.
-
Data Analysis : Calculate the percentage of cell viability by normalizing the luminescence signal of treated cells to that of the vehicle control. Determine the GI₅₀/IC₅₀ value by plotting viability against compound concentration.[18]
-
Conclusion and Future Outlook
The evidence strongly supports the strategic fluorination of the phenoxy aniline scaffold as a highly effective method for enhancing therapeutic efficacy. Both mechanistic principles and direct experimental data demonstrate that this modification can lead to significant improvements in target potency, metabolic stability, and cellular activity.[1][8] The judicious placement of fluorine can transform a promising lead compound into a viable drug candidate by fine-tuning its pharmacokinetic and pharmacodynamic properties.[19] As synthetic fluorination methods continue to advance, the application of this "mighty atom" will undoubtedly play an even greater role in the future of drug discovery, enabling the development of more potent, selective, and durable therapies.
References
- Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
- BenchChem. (2025).
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
- Taylor & Francis Online. (Date not available). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Ingenta Connect. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies Blog.
- PubMed Central. (Date not available). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- ACS Publications. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters.
- Ningbo Inno Pharmchem Co., Ltd. (Date not available).
- Noble Life Sciences. (Date not available).
- Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018).
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem Technical Support.
- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 31.
- MDPI. (Date not available). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
- ACS Publications. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3315-3342.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Danaher Life Sciences. (Date not available). Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog.
- PubMed Central. (Date not available). Measuring and interpreting the selectivity of protein kinase inhibitors.
- National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PubMed.
- PubMed Central. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
- University College Dublin. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. UCD Research Repository.
- Bentham Science. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(8).
- ResearchGate. (2025). Part 3: Synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)-oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl) -oxy]phenoxy}propionic acid.
- ACS Publications. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. Biochemistry.
- ACS Publications. (Date not available).
- PubMed. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. Biochemistry, 57(5), 659-670.
- ResearchGate. (Date not available). Development of neuroprotective substances based on amides of 4-phenoxyaniline and related compounds.
- ResearchGate. (Date not available). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- PubMed. (Date not available). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Bioorganic & Medicinal Chemistry.
- ResearchGate. (Date not available). Structure activity relationship of the synthesized compounds.
- BenchChem. (2025). Comparative Analysis: Fluorinated vs. Non-Fluorinated Thiocyanatoanilines in Drug Discovery. BenchChem Technical Guides.
- Frontiers. (Date not available).
- MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.
- RSC Publishing. (Date not available). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Organic & Biomolecular Chemistry.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Semantic Scholar. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034.
- PubMed Central. (Date not available). Structure activity relationship of phenolic acid inhibitors of α-synuclein fibril formation and toxicity.
- ResearchGate. (2025). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity.
- PubMed Central. (Date not available). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.
- BenchChem. (2025). A Comparative Guide to Kinase Inhibitors: Evaluating 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide Against Established Agents. BenchChem Technical Guides.
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- Open Exploration Publishing. (2025). Leveraging the FDA-Approved Kinase Inhibitors to Treat Neurological Disorders.
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Safety Operating Guide
Navigating the Disposal of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and scientific discovery, the responsible management of chemical compounds is as crucial as the innovative work itself. This guide provides a detailed protocol for the proper disposal of 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline, a halogenated aromatic amine. Synthesizing regulatory standards with practical laboratory experience, this document will equip you with the knowledge to manage this chemical waste stream safely and compliantly, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Initial Characterization
Based on these analogs, this compound should be handled as a hazardous substance with the following potential classifications:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
It is the legal responsibility of the waste generator to determine if a waste is hazardous. This process, known as a hazardous waste determination, is a critical first step. Given the toxicological profile of similar aromatic amines and the presence of a trifluoromethyl group, it is prudent to manage this compound as hazardous waste until proven otherwise.
Regulatory Framework: Understanding EPA's RCRA
The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Under RCRA, a chemical waste is considered hazardous if it is either specifically "listed" or if it exhibits one or more "characteristics" of hazardous waste.
-
Listed Wastes: These are wastes from specific industrial processes (F and K lists) or discarded commercial chemical products (P and U lists). This compound is not a specifically listed waste.
-
Characteristic Wastes: These wastes exhibit at least one of four traits:
-
Ignitability (D001): Can create fire under certain conditions.
-
Corrosivity (D002): Acids or bases that can corrode metal containers.
-
Reactivity (D003): Unstable under normal conditions, may cause explosions or toxic fumes.
-
Toxicity (D004-D043): Harmful when ingested or absorbed.
-
Given the toxic nature of analogous compounds, waste containing this compound is most likely to be classified as a characteristic hazardous waste for toxicity . A definitive determination would require a Toxicity Characteristic Leaching Procedure (TCLP) test , which simulates the leaching of chemicals in a landfill.[1][2] This test would identify if any of the 40 regulated contaminants are present in the leachate at concentrations above the regulatory limits.
While a specific D-code cannot be assigned without testing, the overarching principle is to manage the waste as hazardous. Consultation with your institution's Environmental Health and Safety (EHS) department is essential to ensure compliance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Segregation of Waste
Proper segregation is the cornerstone of safe laboratory waste management. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste and other waste streams.
Rationale: Halogenated and non-halogenated wastes are often incinerated at different temperatures for complete destruction. Mixing these streams can lead to inefficient and incomplete combustion, potentially releasing harmful byproducts.
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from leaks or cracks.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste.
-
The date accumulation started.
-
An appropriate hazard warning (e.g., "Toxic").
-
Rationale: Proper labeling is a regulatory requirement and is critical for communicating the hazards of the waste to all personnel and to the ultimate disposal facility.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
The waste container must be kept closed at all times, except when adding waste.
-
No more than 55 gallons of hazardous waste may be accumulated in an SAA.
Rationale: SAAs provide a controlled and safe environment for the initial collection of hazardous waste, minimizing the risk of spills and exposures.
Step 4: Arranging for Disposal
Once the waste container is full, or if the research project is complete, you must arrange for its disposal through your institution's EHS department.
-
Do not dispose of this chemical down the drain. This is a violation of environmental regulations and can harm the public wastewater treatment system.
-
Contact your EHS department to schedule a pickup. They will coordinate with a licensed hazardous waste disposal company.
-
The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which is typically high-temperature incineration for halogenated organic compounds.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Minor Spill (contained, small quantity):
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbent material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with the spilled chemical's name and "Spill Debris."
-
-
Major Spill (large quantity, uncontained):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Provide them with the name of the chemical and any other relevant information.
-
Data Summary Table
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Likely Hazards | Acute Toxicity, Skin Irritant, Eye Irritant | Inferred from structural analogs[3] |
| RCRA Status | Not a "Listed" Waste. Likely a "Characteristic" Hazardous Waste for Toxicity (pending TCLP analysis). | [1][2] |
| Primary Disposal Method | High-Temperature Incineration | General practice for halogenated organics |
| Waste Segregation | Collect in a dedicated "Halogenated Organic Waste" container. | Standard laboratory practice |
Conclusion
The responsible disposal of this compound is a multi-step process that requires careful attention to hazard assessment, regulatory compliance, and safe handling practices. By following the procedures outlined in this guide and working closely with your institution's Environmental Health and Safety department, you can ensure that this chemical waste is managed in a manner that is safe for you, your colleagues, and the environment. This commitment to safety and compliance is an integral part of scientific excellence.
References
- Angene Chemical. (2024, December 1). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline.
- Fisher Scientific. (2025, December 25). Safety Data Sheet: 4-Phenoxy-3-(trifluoromethyl)aniline.
- Merck Millipore. (2025, April 30). Safety Data Sheet: 4-(Trifluoromethoxy)-aniline.
-
U.S. Environmental Protection Agency. (n.d.). Toxicity Characteristic Leaching Procedure (TCLP). Retrieved from [Link]
-
Malsparo. (n.d.). Toxicity Characteristic Leaching Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
- Fisher Scientific. (2025, December 25). Safety Data Sheet: 2-Methoxy-5-(trifluoromethoxy)aniline.
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A Researcher's Guide to Handling 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline: A Risk-Based Approach to Personal Protective Equipment
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline. The protocols outlined herein are designed to establish a self-validating system of safety, grounded in established standards and data from structurally analogous compounds. Our primary objective is to empower you with the knowledge to handle this chemical with confidence and precision, ensuring both personal safety and the integrity of your research.
Foundational Hazard Assessment: The 'Why' Behind the Protocol
Effective personal protective equipment (PPE) selection is not a matter of guesswork; it is a direct response to a chemical's specific hazard profile. Based on analogous compounds, this compound is anticipated to present significant health risks that demand rigorous protective measures.
The primary dangers stem from its potential for acute toxicity upon contact with skin, ingestion, or inhalation, as well as its capacity to cause severe irritation to the skin and eyes.[1][2][3] Prolonged or repeated exposure may also lead to target organ damage.[2][3]
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement | Rationale from Analogous Compounds |
|---|---|---|---|
| Acute Toxicity, Dermal | Category 2 / 3 | Fatal or Toxic in contact with skin | Aniline compounds with trifluoromethyl or trifluoromethoxy groups consistently show high dermal toxicity.[2][3] |
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed | Oral LD50 data from similar molecules indicate significant toxicity.[1][3][4] |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled | Volatility may be low, but aerosolized dust presents a significant inhalation hazard.[1] |
| Skin Corrosion / Irritation | Category 2 | Causes skin irritation | This is a common characteristic of substituted anilines.[1][2][4][5][6] |
| Serious Eye Damage / Irritation | Category 1 / 2A | Causes serious eye damage or irritation | Direct contact is likely to cause severe and potentially irreversible damage.[1][2][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | Inhaled dust or vapors can irritate the respiratory tract.[1][4][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure | Aniline derivatives are known to affect the blood and hematopoietic system.[2][3][7] |
The Essential PPE Ensemble: Your First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[4][8] The following PPE is mandatory for all routine operations.
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are the minimum requirement.[7][8][9]
-
Expert Rationale: Due to the severe eye irritation potential, protection against splashes is critical. For procedures with a higher splash risk (e.g., transfers, solution preparations), a full-face shield must be worn in addition to safety goggles. This provides a secondary barrier and protects other facial skin.
-
-
Hand Protection:
-
Requirement: Nitrile gloves are the standard. Handle with gloves and inspect them prior to use.[1] For operations involving significant contact or immersion, double-gloving is strongly recommended.
-
Expert Rationale: The high acute dermal toxicity is the primary driver for this stringent requirement. A single layer of gloves should be considered a splash barrier only. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of immediately as hazardous waste. After removing gloves, always wash and dry your hands.[1]
-
-
Body Protection:
-
Requirement: A clean, fully buttoned laboratory coat is mandatory. For larger quantities or tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is required.
-
Expert Rationale: This protects your personal clothing and underlying skin from incidental contact. A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance at the specific workplace.[1]
-
-
Respiratory Protection:
-
Requirement: Respiratory protection is required when vapors or aerosols are generated. For weighing or handling the solid form where dust may be created, a NIOSH-approved N95 (or P95) particulate respirator is the minimum.[1][9]
-
Expert Rationale: The "May cause respiratory irritation" and "Toxic if inhaled" classifications necessitate this control.[1] Engineering controls (i.e., a fume hood) are the primary method of protection; respirators are a crucial secondary defense, especially if engineering controls are not sufficient.
-
Operational Discipline: PPE Workflows and Disposal
Contamination is most likely to occur not during an experiment, but during the removal of PPE. A disciplined, step-by-step approach is non-negotiable.
PPE Donning and Doffing Workflows
The sequence of putting on and, more importantly, taking off your PPE is critical to prevent cross-contamination.
Caption: PPE Donning Sequence.
Caption: PPE Doffing Sequence to Prevent Contamination.
Disposal Plan: A Closed-Loop System
-
Chemical Waste: All solutions and solids containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not let the product enter drains.[1]
-
Contaminated PPE: All disposable PPE (gloves, bench paper, etc.) that has come into contact with the chemical is considered hazardous waste. Place it in a sealed, labeled hazardous waste bag or container.
-
Empty Containers: "Empty" containers are never truly empty. They must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8]
Emergency Response: Immediate Actions for Exposure
Should an exposure occur despite all precautions, immediate and correct action is vital.
-
Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin with copious amounts of water and soap for at least 15 minutes.[1] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][9] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person into fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration, but do not use the mouth-to-mouth method.[7] Call a physician or poison control center immediately.[7]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[2][3][7]
Always show the Safety Data Sheet to the attending medical professional.[1]
References
-
Safety Data Sheet - Angene Chemical. (2024). Angene Chemical. [Link]
-
Safety data sheet according to 1907/2006/EC, Article 31. (2022). CPAchem. [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
